molecular formula C5H8ClN5 B562979 Desisopropylatrazine-d5

Desisopropylatrazine-d5

Katalognummer: B562979
Molekulargewicht: 178.63 g/mol
InChI-Schlüssel: IVENSCMCQBJAKW-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Desisopropylatrazine-d5, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClN5 and its molecular weight is 178.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENSCMCQBJAKW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Desisopropylatrazine-d5 for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts: Understanding Desisopropylatrazine-d5

This compound is a deuterated form of desisopropylatrazine, a known metabolite of the widely used herbicide, atrazine (B1667683).[1][2] Its chemical structure is 6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine.[3] The key feature of this compound is the replacement of five hydrogen atoms on the ethyl group with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis in research settings.[4]

Key Chemical Properties:

PropertyValue
Molecular Formula C5H8ClN5
Molecular Weight 178.63 g/mol [3]
CAS Number 1189961-78-1[1][5]
Synonyms Atrazine-desisopropyl D5 (ethylamino D5), 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine[3]

Primary Application in Research: The Role of an Internal Standard

In the field of analytical chemistry, particularly for environmental and biological monitoring, accurate quantification of substances is paramount. This compound serves as an invaluable tool for this purpose, primarily as an internal standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard lies in its chemical and physical properties, which are nearly identical to its non-labeled counterpart, desisopropylatrazine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This enables precise quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Atrazine Metabolism and the Formation of Desisopropylatrazine

Atrazine undergoes metabolism in the environment and in biological systems, primarily through dealkylation. One of the major metabolic pathways is the removal of the isopropyl group, leading to the formation of desisopropylatrazine.[6]

G Atrazine Atrazine Desisopropylatrazine Desisopropylatrazine (DIA) Atrazine->Desisopropylatrazine Deisopropylation Desethylatrazine Desethylatrazine (DEA) Atrazine->Desethylatrazine Deethylation Didealkylatrazine Didealkylatrazine (DACT) Desisopropylatrazine->Didealkylatrazine Deethylation Desethylatrazine->Didealkylatrazine Deisopropylation

Metabolic Pathway of Atrazine

Experimental Protocols: Quantification of Atrazine and its Metabolites

The use of this compound is integral to various analytical methods for the detection and quantification of atrazine and its metabolites in different matrices, such as water and soil.[7][8][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting and concentrating atrazine and its metabolites from water samples is Solid-Phase Extraction (SPE).

  • Sample pH Adjustment: Water samples are typically adjusted to a specific pH, for example, pH 3-4, before extraction.[8][9]

  • Cartridge Conditioning: An SPE cartridge, such as a C18 or a mixed-mode cation exchange cartridge, is conditioned with appropriate solvents.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge, where the analytes of interest are adsorbed.

  • Elution: The analytes are then eluted from the cartridge using a suitable solvent or a combination of solvents.[8][9]

  • Concentration: The eluate is concentrated, often under a stream of nitrogen, to a smaller volume before analysis.

Analytical Instrumentation: GC-MS and LC-MS/MS

The prepared sample extracts are analyzed using either GC-MS or LC-MS/MS.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample extract just before analysis.[4][11]

  • Chromatographic Separation: The extract is injected into the chromatograph, where the analytes are separated based on their chemical properties.

  • Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The instrument is often operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[7][8][9]

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water/Soil Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Concentration SPE->Concentrate Injection GC/LC Injection Concentrate->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Quantification Quantification Detection->Quantification

General Analytical Workflow

Quantitative Data: Method Detection and Quantification Limits

The use of this compound as an internal standard contributes to achieving low detection and quantification limits for atrazine and its metabolites in various analytical methods.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
AtrazineGC/MSD0.050 ng0.10 ppbWater[7]
Deethylatrazine (DEA)GC/MSD0.050 ng0.10 ppbWater[7]
Desisopropylatrazine (DIA)GC/MSD0.050 ng0.10 ppbWater[7]
Didealkylatrazine (DACT)GC/MSD0.050 ng0.10 ppbWater[7]
AtrazineGC/MS0.03 - 0.07 µg/L (Estimated)-Soil Pore Water[10]
AtrazineLC-MS/MS-12 ng/LDrinking Water[6]

Conclusion

This compound is a critical analytical tool for researchers and scientists in environmental monitoring, toxicology, and drug metabolism studies. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based analyses of atrazine and its degradation products. The detailed experimental protocols and the ability to achieve low detection limits underscore its importance in modern analytical workflows.

References

Technical Guide: Desisopropylatrazine-d5 (CAS No. 1189961-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desisopropylatrazine-d5 is a deuterated analog of Desisopropylatrazine, a primary metabolite of the widely used herbicide, atrazine (B1667683).[1][2][3] Its deuteration makes it an ideal internal standard for quantitative analysis of atrazine and its metabolites in various matrices, particularly in environmental and biological samples, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its role in the metabolic pathway of atrazine, and detailed analytical methodologies for its application.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical and chemical properties very similar to its unlabeled counterpart. The key distinction is the replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group, resulting in a higher molecular weight. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1189961-78-1[6][7][8]
Molecular Formula C₅H₃D₅ClN₅[6]
Molecular Weight 178.63 g/mol [6][7]
IUPAC Name 6-chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine[7]
Synonyms Atrazine-desisopropyl D5 (ethylamino D5), 6-Chloro-N-(pentadeuterioethyl)-1,3,5-triazine-2,4-diamine[7]
Isotopic Enrichment ≥99 atom % D[9][10]
Purity Typically ≥94.5%[11]
Appearance White to off-white solidN/A
Storage Conditions Room temperature[9][10]

Atrazine Metabolism and the Formation of Desisopropylatrazine

Desisopropylatrazine is a significant metabolite formed during the degradation of atrazine in various organisms, including microorganisms and plants.[1][12][13][14] The metabolic breakdown of atrazine can occur through several pathways, with N-dealkylation being a primary route.[1][13][14] This process involves the removal of the isopropyl or ethyl group from the atrazine molecule. The removal of the isopropyl group results in the formation of Desisopropylatrazine.

Below is a simplified representation of the atrazine degradation pathway leading to Desisopropylatrazine.

Atrazine_Metabolism Atrazine Metabolic Pathway Atrazine Atrazine Desisopropylatrazine Desisopropylatrazine Atrazine->Desisopropylatrazine N-deisopropylation Desethylatrazine Desethylatrazine Atrazine->Desethylatrazine N-deethylation Diaminochlorotriazine Diaminochlorotriazine Desisopropylatrazine->Diaminochlorotriazine N-deethylation Desethylatrazine->Diaminochlorotriazine N-deisopropylation

Caption: Simplified metabolic pathway of atrazine degradation.

Application as an Internal Standard in Analytical Methods

The primary application of this compound is as an internal standard in quantitative analytical methods.[5] Its structural similarity to the analyte of interest (Desisopropylatrazine and other atrazine metabolites) ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. The known mass difference allows for accurate quantification by correcting for variations in sample recovery and instrument response.

Experimental Protocol: Analysis of Atrazine and Metabolites in Water using SPE and LC-MS/MS

This protocol is a representative example of how this compound is used in an analytical workflow for the determination of atrazine and its metabolites in water samples.

1. Sample Preparation and Fortification:

  • Collect a 500 mL water sample.

  • Add a known concentration of this compound internal standard solution to the sample. Other deuterated internal standards for other target analytes may also be added.

2. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the fortified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge under vacuum.

  • Elute the analytes and the internal standard from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.[4]

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For this compound, a common transition would be m/z 179 -> 137.

5. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of the analytes and a constant concentration of the internal standard.

  • The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical_Workflow Analytical Workflow for Atrazine Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Fortification Add this compound (Internal Standard) Sample->Fortification SPE Solid Phase Extraction (SPE) Fortification->SPE Concentration Concentration & Reconstitution SPE->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Quantification Quantification using Internal Standard LC_MSMS->Quantification

References

Atrazine Metabolism: A Technical Guide to the Formation of Desisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of atrazine (B1667683), with a specific focus on the formation of its primary metabolite, desisopropylatrazine. The document outlines the key enzymatic players in this biotransformation, presents quantitative data on metabolic rates, details relevant experimental protocols, and provides visual representations of the core processes.

Introduction to Atrazine Metabolism

Atrazine, a widely used herbicide, undergoes extensive metabolism in various organisms, including mammals, plants, and microorganisms. The biotransformation of atrazine is a critical determinant of its persistence in the environment and its potential toxicological effects. The primary metabolic pathways involved in the detoxification of atrazine include N-dealkylation, hydroxylation, and glutathione (B108866) conjugation. The formation of desisopropylatrazine is a result of the N-dealkylation pathway, a key initial step in atrazine's breakdown.

In mammals, the liver is the primary site of atrazine metabolism, where a suite of cytochrome P450 (CYP) enzymes orchestrate its transformation.[1] These phase I reactions increase the water solubility of atrazine, facilitating its subsequent conjugation and excretion.

The N-Dealkylation Pathway and Formation of Desisopropylatrazine

The N-dealkylation of atrazine involves the removal of one of its two alkyl side chains, the ethyl or the isopropyl group, leading to the formation of desethylatrazine (DEA) and desisopropylatrazine (DIA), respectively.[2] This process is primarily catalyzed by cytochrome P450 monooxygenases.[3] The formation of desisopropylatrazine occurs through the specific removal of the isopropyl group from the atrazine molecule. Both DEA and DIA are considered major metabolites of atrazine in humans.[2]

Key Enzymes in Desisopropylatrazine Formation

In human liver microsomes, several CYP isoforms have been identified as being involved in the N-dealkylation of atrazine. The major contributors to the formation of desisopropylatrazine are:

  • CYP2C19: This isoform is a major contributor to the production of desisopropylatrazine.[2]

  • CYP3A4: While potentially less active on a per-enzyme basis, its high concentration in the human liver makes it a significant contributor to both desisopropylatrazine and desethylatrazine formation.[2]

  • CYP1A2: This enzyme is also involved in the N-dealkylation of atrazine.[2]

The relative contributions of these enzymes can vary among individuals due to genetic polymorphisms and induction or inhibition by other xenobiotics.

Quantitative Analysis of Atrazine Metabolism

The following table summarizes the metabolic activities of different human CYP isoforms in the formation of atrazine metabolites, providing a quantitative overview of their respective roles. The data is derived from in vitro studies using human liver microsomes and recombinant human CYP isoforms.

CYP IsoformMetabolite FormedMetabolic Activity (pmol product/pmol CYP/min)Reference
CYP1A2 Desethylatrazine (DEA)~1.8[1]
Desisopropylatrazine (DIA)~0.5[1]
CYP2C19 Desethylatrazine (DEA)~0.8[1]
Desisopropylatrazine (DIA)~2.5[1]
CYP3A4 Desethylatrazine (DEA)~0.7[1]
Desisopropylatrazine (DIA)~1.0[1]
CYP2D6 Desethylatrazine (DEA)~0.3[1]
Desisopropylatrazine (DIA)~0.4[1]
CYP2B6 Desethylatrazine (DEA)Not significant[1]
Desisopropylatrazine (DIA)~0.2[1]
CYP2C9 Desethylatrazine (DEA)Not significant[1]
Desisopropylatrazine (DIA)~0.1[1]

Note: The values presented are approximate and are intended to show the relative contributions of the different CYP isoforms based on published data.

Experimental Protocols

In Vitro Metabolism of Atrazine in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of atrazine and the formation of its metabolites, including desisopropylatrazine, using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Atrazine

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (for analytical quantification)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLM, and atrazine at the desired concentration.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining atrazine and the formed metabolites, including desisopropylatrazine.

Heterologous Expression and Purification of Human CYP1A2 in E. coli

This protocol provides a general workflow for the expression and purification of recombinant human CYP1A2, a key enzyme in atrazine metabolism.

Materials:

  • E. coli expression strain (e.g., JM109, DH5α)

  • Expression vector containing the human CYP1A2 cDNA (e.g., pCWori+)[4][5]

  • Luria-Bertani (LB) medium

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-Aminolevulinic acid (δ-ALA)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, glycerol)

  • Lysozyme (B549824)

  • DNase I

  • Ultracentrifuge

  • Detergent for solubilization (e.g., sodium cholate, CHAPS)

  • Chromatography columns (e.g., DEAE-cellulose, Ni-NTA for His-tagged proteins)

  • Chromatography buffers (equilibration, wash, and elution buffers)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the E. coli expression strain with the CYP1A2 expression vector and select for transformants on ampicillin-containing LB agar (B569324) plates.

  • Expression Culture: Inoculate a starter culture and then a large-scale culture with a single colony. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG and supplement the medium with δ-ALA, a heme precursor. Continue to grow the culture at a lower temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using lysozyme and sonication or a French press. Add DNase I to reduce viscosity.

  • Membrane Preparation: Isolate the cell membranes, where the recombinant CYP1A2 is located, by ultracentrifugation.

  • Solubilization: Resuspend the membrane pellet and solubilize the CYP1A2 protein using a detergent.

  • Purification: Purify the solubilized CYP1A2 using a combination of chromatography techniques. For example, an initial purification step can be performed using DEAE-cellulose chromatography, followed by affinity chromatography if the protein is tagged (e.g., Ni-NTA for His-tagged CYP1A2).

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and quantify the CYP content using CO-difference spectroscopy.

Visualizations

Atrazine_Metabolic_Pathway cluster_p450 Phase I Metabolism (CYP450) cluster_gst Phase II Metabolism (GST) Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA N-deethylation (CYP1A2, CYP3A4, etc.) DIA Desisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation (CYP2C19, CYP3A4, etc.) Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydroxylation GSH_Conjugates Glutathione Conjugates Atrazine->GSH_Conjugates DACT Diaminochlorotriazine (DACT) DEA->DACT DEA->GSH_Conjugates DIA->DACT DIA->GSH_Conjugates

Caption: Overview of the major metabolic pathways of atrazine.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis start Prepare Incubation Mix (HLM, Atrazine, Buffer) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with ACN incubate->terminate centrifuge Protein Precipitation (Centrifugation) terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Quantification lcms->data

Caption: Workflow for in vitro atrazine metabolism studies.

References

The Indispensable Role of Deuterated Standards in High-Accuracy Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

In the field of environmental science, the precise and accurate quantification of pollutants is paramount for assessing environmental impact, ensuring regulatory compliance, and safeguarding public health. The complexity of environmental matrices, such as water, soil, and air, presents significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement in the analytical instrument. To overcome these hurdles, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in environmental analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated standards is the isotope dilution mass spectrometry (IDMS) technique.[1][2][3][4][5] In this approach, a known quantity of a deuterated analog of the target analyte is added to the sample at the earliest stage of the analytical process. This "internal standard" is chemically identical to the native analyte but has a different mass due to the substitution of hydrogen atoms with deuterium.[4][6] Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation.[6][7]

Any loss of the native analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard.[7] By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, which can differentiate between the two based on their mass difference, an accurate quantification of the original analyte concentration can be achieved, effectively correcting for matrix effects and variations in instrument response.[4][6][8]

Advantages of Deuterated Standards

The use of deuterated standards in environmental analysis offers several key advantages:

  • Enhanced Accuracy and Precision: By compensating for analyte loss and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative analysis.[8][9][10]

  • Improved Reproducibility: The internal standardization method ensures that results are consistent and reproducible across different samples and analytical runs.[7][9]

  • Mitigation of Matrix Effects: Complex environmental samples often contain co-extractive substances that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for effective correction.[4][11][12][13]

  • Robustness of Analytical Methods: The use of deuterated internal standards makes analytical methods more robust and less susceptible to variations in experimental conditions.[11][12][13]

Applications in Environmental Monitoring

Deuterated standards are employed in a wide range of environmental analyses for the quantification of various pollutants.

Volatile Organic Compounds (VOCs)

VOCs are common contaminants in drinking water and wastewater. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterated internal standards is a well-established method for their quantification.[14]

Table 1: Example of Deuterated Standards for VOC Analysis

AnalyteDeuterated Internal Standard
1,2-Dichloroethane1,2-Dichloroethane-d4
BenzeneBenzene-d6
TolueneToluene-d8
EthylbenzeneEthylbenzene-d10
XylenesXylenes-d10
Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a group of persistent organic pollutants that are formed during the incomplete combustion of organic materials.[15][16][17] They are frequently found in soil, sediment, and air.[15][17] Isotope-dilution GC-MS is the preferred method for the accurate quantification of PAHs in environmental matrices.[1][2][18]

Table 2: Common Deuterated PAHs Used as Internal Standards

AnalyteDeuterated Internal Standard
NaphthaleneNaphthalene-d8
AcenaphtheneAcenaphthene-d10
FluoreneFluorene-d10
PhenanthrenePhenanthrene-d10
AnthraceneAnthracene-d10
PyrenePyrene-d10
Benzo[a]anthraceneBenzo[a]anthracene-d12
ChryseneChrysene-d12
Benzo[a]pyreneBenzo[a]pyrene-d12
Dibenzo[a,h]anthraceneDibenzo[a,h]anthracene-d14
Per- and Polyfluoroalkyl Substances (PFAS)

PFAS are a class of synthetic chemicals that are highly persistent in the environment and have been linked to adverse health effects.[19] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods, such as EPA Method 1633, which mandate the use of isotopically labeled internal standards for the analysis of PFAS in various matrices.[20][21]

Table 3: Selected Isotopically Labeled Standards for PFAS Analysis (EPA Method 1633)

AnalyteExtracted Internal Standard (EIS)
Perfluorobutanoic acid (PFBA)¹³C₄-PFBA
Perfluorooctanoic acid (PFOA)¹³C₈-PFOA
Perfluorooctanesulfonic acid (PFOS)¹³C₈-PFOS
Perfluorononanoic acid (PFNA)¹³C₉-PFNA
Perfluorodecanoic acid (PFDA)¹³C₆-PFDA
Perfluoroundecanoic acid (PFUnA)¹³C₇-PFUnA
Perfluorododecanoic acid (PFDoA)¹³C₈-PFDoA
N-methyl perfluorooctane (B1214571) sulfonamidoacetic acid (NMeFOSAA)d₃-NMeFOSAA
N-ethyl perfluorooctane sulfonamidoacetic acid (NEtFOSAA)d₅-NEtFOSAA
Pesticides

The analysis of pesticide residues in environmental and food samples is critical for ensuring food safety and environmental protection.[22][23][24] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards are powerful techniques for the sensitive and selective quantification of a wide range of pesticides.[25][26]

Table 4: Examples of Deuterated Pesticide Standards

AnalyteDeuterated Internal Standard
AtrazineAtrazine-d5
ChlorpyrifosChlorpyrifos-d10
DiazinonDiazinon-d10
GlyphosateGlyphosate-¹³C₂,¹⁵N
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-D-d3

Experimental Protocols and Workflows

The successful implementation of deuterated standards in environmental analysis relies on well-defined experimental protocols. The following sections outline the general workflow and key considerations.

General Analytical Workflow

The use of deuterated standards is integrated into a multi-step analytical process, from sample collection to data analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Water, Soil, etc.) add_is Addition of Deuterated Internal Standard sample_collection->add_is extraction Extraction (LLE, SPE, etc.) add_is->extraction cleanup Extract Cleanup extraction->cleanup gc_lc_ms Chromatographic Separation (GC or LC) & Mass Spectrometric Detection (MS or MS/MS) cleanup->gc_lc_ms quantification Quantification based on Analyte/IS Ratio gc_lc_ms->quantification reporting Result Reporting quantification->reporting voc_workflow cluster_prep Sample Preparation cluster_analysis Purge and Trap GC-MS Analysis cluster_data Data Analysis sample Water Sample add_is Spike with Deuterated Internal Standards sample->add_is purge Purge with Inert Gas add_is->purge trap Trap on Sorbent purge->trap desorb Thermal Desorption trap->desorb gcms GC-MS Analysis desorb->gcms quant Quantification using Isotope Dilution gcms->quant pah_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis soil_sample Homogenized Soil Sample add_is Spike with Deuterated PAH Standards soil_sample->add_is soxhlet Soxhlet Extraction add_is->soxhlet concentrate Concentration soxhlet->concentrate cleanup Column Cleanup concentrate->cleanup gcms GC-MS Analysis cleanup->gcms quant Quantification gcms->quant pfas_workflow cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis water_sample Water Sample add_is Spike with Isotopically Labeled Standards water_sample->add_is load_sample Load Sample onto SPE Cartridge add_is->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analytes Elute Analytes wash_cartridge->elute_analytes concentrate Concentrate Eluate elute_analytes->concentrate lcmsms LC-MS/MS Analysis concentrate->lcmsms quant Quantification lcmsms->quant

References

Navigating Precision: A Technical Guide to Desisopropylatrazine and its Deuterated Analog, Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Desisopropylatrazine and its stable isotope-labeled counterpart, Desisopropylatrazine-d5. Primarily utilized in analytical chemistry, the key distinction between these two compounds lies in the strategic replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group of this compound. This isotopic labeling is fundamental to its role as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for achieving highly accurate and precise quantification of Desisopropylatrazine in complex matrices.

Core Principle: The Power of Isotope Dilution Mass Spectrometry

The fundamental difference in the application of Desisopropylatrazine and this compound stems from the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing an unknown quantity of the native compound (Desisopropylatrazine). Because the labeled and unlabeled compounds are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

The mass spectrometer, however, can readily distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if matrix effects suppress or enhance the instrument's response.

cluster_instrument Mass Spectrometry cluster_result Quantification Analyte Desisopropylatrazine (Unknown Amount) MS Mass Analyzer (Distinguishes by Mass) Analyte->MS IS This compound (Known Amount) IS->MS Ratio Signal Ratio (Analyte / IS) MS->Ratio Concentration Accurate Concentration of Desisopropylatrazine Ratio->Concentration cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Concentrate & Reconstitute SPE->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas MS->Integrate Calculate Calculate Concentration (Ratio-based) Integrate->Calculate

In-Depth Technical Guide: Isotopic Labeling and Enrichment of Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desisopropylatrazine-d5, a deuterated analog of the atrazine (B1667683) metabolite, desisopropylatrazine. It is primarily used as an internal standard in analytical testing, particularly for environmental and food safety applications. This document details its properties, a representative synthesis approach, and its application in analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of desisopropylatrazine, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When used as an internal standard, a known quantity of this compound is added to a sample prior to extraction and analysis. Because it behaves identically to the native analyte during sample preparation and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the target analyte, even in complex matrices where matrix effects can interfere with the analysis.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical properties and analytical specifications for this compound, compiled from various commercial and technical sources.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 6-Chloro-N2-(ethyl-1,1,2,2,2-d5)-1,3,5-triazine-2,4-diamine
Synonyms Atrazine-desisopropyl-d5 (ethyl-d5)
CAS Number 1189961-78-1
Molecular Formula C₅H₃D₅ClN₅
Molecular Weight 178.64 g/mol
Appearance Solid (neat)
Storage Conditions Room temperature, protected from light and moisture

Table 2: Analytical Specifications of this compound

ParameterSpecification
Isotopic Enrichment ≥ 99 atom % D[1]
Chemical Purity ≥ 94.5%
Primary Applications Internal standard for LC-MS/MS and GC-MS analysis
Matrix Compatibility Water (ground, surface, drinking), soil, food, and feed

Isotopic Labeling and Enrichment: A Representative Synthesis Protocol

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general approach for the synthesis of isotopically labeled chlorotriazines can be outlined. The synthesis of ¹³C-labeled atrazine, for example, starts with a ¹³C-labeled precursor. A similar strategy would be employed for the deuteration of desisopropylatrazine, starting with a deuterated amine.

Principle: The synthesis involves the sequential reaction of cyanuric chloride with ammonia (B1221849) and a deuterated ethylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.

Representative Experimental Protocol:

  • Reaction of Cyanuric Chloride with Ammonia:

    • Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and cooled to 0-5 °C.

    • An aqueous solution of ammonia is added dropwise while maintaining the temperature and pH. This results in the monosubstitution of a chlorine atom with an amino group, forming 2,4-dichloro-6-amino-1,3,5-triazine.

  • Reaction with Deuterated Ethylamine:

    • To the solution containing the monosubstituted triazine, ethylamine-d5 is added.

    • The reaction temperature is gradually increased to facilitate the second substitution reaction.

    • An aqueous solution of a base (e.g., sodium hydroxide) is added concurrently to neutralize the hydrochloric acid formed during the reaction.

  • Purification and Isolation:

    • The reaction mixture is filtered to remove any inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

  • Characterization and Quality Control:

    • The final product is characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment.

    • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the deuterium labels.

    • High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity.

Application in Analytical Methods

This compound is a critical component in various regulatory and research analytical methods for the detection and quantification of atrazine and its metabolites. Its use as an internal standard is documented in methods such as EPA Method 523 for the analysis of triazine pesticides in drinking water.[2]

Experimental Workflow for Sample Analysis using this compound as an Internal Standard:

The following diagram illustrates a typical workflow for the analysis of a water sample for desisopropylatrazine using this compound as an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Water Sample Collection spike Spiking with This compound (Internal Standard) sample->spike Add known amount spe Solid Phase Extraction (SPE) spike->spe elution Elution of Analytes spe->elution concentration Concentration of Eluate elution->concentration gcms GC-MS or LC-MS/MS Analysis concentration->gcms detection Detection and Data Acquisition gcms->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Desisopropylatrazine calibration->quantification report Final Report quantification->report

Caption: Analytical workflow for the quantification of desisopropylatrazine.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the atrazine metabolite, desisopropylatrazine, in various matrices. Its high isotopic enrichment and chemical purity make it an ideal internal standard for mass spectrometry-based analytical methods. While specific synthesis details are often proprietary, the general principles of isotopic labeling through the use of deuterated precursors are well-established. The use of this compound in validated analytical workflows, such as those outlined by regulatory agencies, ensures data of high quality and integrity for researchers, scientists, and drug development professionals.

References

Desisopropylatrazine-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of Desisopropylatrazine-d5, a deuterated analog of the atrazine (B1667683) metabolite, desisopropylatrazine. This isotopically labeled compound is crucial for its application as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based methods for environmental and biological monitoring of atrazine and its degradation products.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are essential for accurate mass spectrometry settings, solution preparation, and data interpretation.

PropertyValueReferences
Molecular Formula C₅H₃D₅ClN₅[1][2]
Alternate Molecular Formula C₅H₈ClN₅[3][4]
Molecular Weight 178.63 g/mol [2][4]
Alternate Molecular Weight 178.64 g/mol [1]
CAS Number 1189961-78-1[2]
Synonyms 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine[2]

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods to ensure the accuracy and precision of the quantification of atrazine and its metabolites in various matrices. Below is a detailed methodology for a typical experimental protocol involving its use.

Quantification of Atrazine and its Metabolites in Water Samples by GC/MS

This protocol outlines a method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection (GC/MSD).

1. Sample Preparation and Extraction:

  • Water samples are buffered to a pH of 10.

  • The samples are then partitioned in ethyl acetate.

  • A known amount of deuterated internal standard, such as this compound, is added to the sample prior to extraction to correct for matrix effects and variations in sample processing.

2. Chromatographic Separation:

  • The final extract is analyzed using a gas chromatography system equipped with a mass selective detector.

  • The GC is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

3. Quantification:

  • The limit of detection (LOD) for desisopropylatrazine is approximately 0.050 ng, with a limit of quantification (LOQ) around 0.10 ppb.[5]

  • Mean procedural recoveries for desisopropylatrazine are typically high, around 98%, with a standard deviation of about 16%.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of atrazine metabolites using an internal standard.

experimental_workflow sample Water Sample Collection add_is Spike with This compound (Internal Standard) sample->add_is Internal Standard Addition extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction add_is->extraction Sample Preparation concentration Solvent Evaporation and Reconstitution extraction->concentration analysis LC-MS/MS or GC-MS Analysis concentration->analysis Instrumental Analysis quantification Data Processing and Quantification analysis->quantification Data Acquisition

Caption: Workflow for Atrazine Metabolite Quantification.

References

The Role of Desisopropylatrazine-d5 in Modern Pesticide Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the application of Desisopropylatrazine-d5 as a crucial internal standard for the accurate quantification of atrazine (B1667683) and its metabolites in environmental and biological matrices.

In the rigorous field of pesticide residue analysis, achieving accurate and precise quantification is paramount. The presence of complex sample matrices often introduces variability that can significantly impact analytical results. To counteract these challenges, the use of stable isotope-labeled internal standards has become a cornerstone of robust analytical methodologies. Among these, this compound, a deuterated analog of the atrazine metabolite desisopropylatrazine, serves as a vital tool for researchers and scientists. This technical guide provides a comprehensive overview of the function and application of this compound in pesticide residue studies, complete with detailed experimental protocols and data presentation.

Core Function: An Internal Standard for Enhanced Accuracy

This compound is primarily utilized as an internal standard in analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its chemical structure is nearly identical to its non-labeled counterpart, desisopropylatrazine, with the key difference being the replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group.[2][3] This subtle change in mass allows the mass spectrometer to differentiate it from the target analyte, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.[1]

The fundamental principle behind using an internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, any subsequent losses or variations will affect both the internal standard and the target analyte proportionally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and reproducible results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper use.

PropertyValueSource
CAS Number 1189961-78-1[2][4][]
Molecular Formula C₅H₃D₅ClN₅[4][6]
Molecular Weight 178.63 g/mol [2][4]
Synonyms Atrazine-desisopropyl D5, 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine[2][3][4]

Applications in Analytical Methodologies

This compound is a versatile internal standard applicable to a range of sample matrices and analytical techniques. Below is a summary of its application in published methods for the analysis of atrazine and its metabolites.

Analytical MethodMatrixAnalytes QuantifiedRecovery (%)LOQ/LOD
GC-MSDGround, Surface, and Deionized WaterAtrazine, Deethylatrazine, Deisopropylatrazine, Didealkyatrazine95 - 100%0.10 µg/L (LOQ)
GC/MSDrinking WaterTriazine Pesticides and DegradatesNot SpecifiedNot Specified
LC-MS/MSDrinking WaterAtrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, SimazineNot Specified0.25 ng/mL (Lowest Calibration Level)
GC/ITMSSurface Water (Reservoir and River)Atrazine, Deethylatrazine, SimazineNot Specified38 ppt (B1677978) (MDL for Atrazine and Deethylatrazine)

LOQ: Limit of Quantification, LOD: Limit of Detection, MDL: Method Detection Limit. Data synthesized from multiple sources.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible results. The following sections outline common methodologies where this compound is employed.

Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 523)

This method is suitable for the extraction and concentration of triazine pesticides and their degradates from drinking water.

1. Sample Preparation:

  • Collect a 250 mL water sample.

  • Adjust the sample pH and dechlorinate using ammonium (B1175870) acetate.

  • Fortify the sample with isotopically enriched surrogates, including Atrazine-desisopropyl-d5(ethyl-d5), just prior to extraction.[7]

2. Solid-Phase Extraction:

  • Condition a 250 mg carbon solid-phase extraction (SPE) cartridge.

  • Pass the 250 mL water sample through the conditioned cartridge.[7]

3. Elution:

  • Dewater the cartridge with a small volume of methanol.[7]

  • Elute the analytes from the cartridge with 2 mL of ethyl acetate, followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[7]

4. Concentration and Analysis:

  • Dry the collected eluate using anhydrous sodium sulfate.[7]

  • Concentrate the extract to a final volume of 1.0 mL under a stream of nitrogen.[7]

  • Add other isotopically labeled internal standards, such as Atrazine-d5(ethyl-d5), if required by the specific method.[7]

  • Analyze the final extract using GC/MS.[7]

QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from a variety of solid matrices, including soil.

1. Sample Preparation:

  • Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, hydration with water may be necessary.

  • Add a known amount of the internal standard spiking solution, including this compound.

2. Extraction:

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent. A common combination for soil is anhydrous MgSO₄ and Primary Secondary Amine (PSA).

  • Shake for 30 seconds and then centrifuge.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant for analysis.

  • The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.

Visualizing the Workflow and Principles

To better illustrate the role of this compound, the following diagrams depict the analytical workflow and the principle of internal standard calibration.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (Water, Soil, etc.) Spike 2. Spiking with This compound Sample->Spike Add known amount of IS Extraction 3. Extraction (SPE or QuEChERS) Spike->Extraction Cleanup 4. Extract Cleanup (d-SPE, if needed) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration Analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Quantification 7. Quantification (Ratio of Analyte to IS) Analysis->Quantification Result 8. Final Result (Concentration) Quantification->Result Internal_Standard_Principle cluster_process Analytical Process cluster_calculation Quantification Analyte_Initial Analyte (Unknown Amount) Process_Loss Sample Preparation & Instrumental Analysis (Potential for Loss/Variation) Analyte_Initial->Process_Loss IS_Initial Internal Standard (Known Amount) IS_Initial->Process_Loss Analyte_Final Analyte Signal (Measured) Process_Loss->Analyte_Final IS_Final Internal Standard Signal (Measured) Process_Loss->IS_Final Ratio Calculate Ratio: (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Final->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Final_Conc Determine Analyte Concentration Calibration->Final_Conc

References

Atrazine Metabolites: A Technical Guide to Discovery, Analysis, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, analysis, and significance of atrazine (B1667683) metabolites. Atrazine, a widely used chlorotriazine herbicide, undergoes transformation in the environment and biological systems, leading to the formation of various metabolites.[1][2] Understanding the fate and toxicological profile of these metabolites is crucial for assessing the overall environmental and human health impact of atrazine use.

Discovery and Formation of Atrazine Metabolites

Atrazine's primary metabolic pathways involve N-dealkylation and hydrolysis.[2][3] In soil, microorganisms play a significant role in its degradation, while in plants and animals, metabolic processes lead to the formation of several key derivatives.[1][2][3]

The major chloro-s-triazine metabolites include:

  • Deethylatrazine (DEA): Formed by the removal of the ethyl group.

  • Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

  • Diaminochloroatrazine (DACT): Formed by the removal of both the ethyl and isopropyl groups.[3]

Another significant metabolite, particularly in groundwater, is hydroxyatrazine (HA) , which is formed through the hydrolysis of the chloro substituent.[3][4] In rats, over 25 metabolites have been identified, with the primary pathway being stepwise dealkylation to DACT.[3]

Below is a diagram illustrating the primary metabolic pathways of atrazine.

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-deethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DACT Diaminochloroatrazine (DACT) DEA->DACT N-deisopropylation DIA->DACT N-deethylation Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Sample Collection (Water, Soil, Urine) Extraction Extraction (SPE or LLE) Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (optional for GC-MS) Concentration->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Endocrine_Disruption_Pathway Atrazine Atrazine & Chloro-Metabolites PDE Phosphodiesterase (PDE) Atrazine->PDE Inhibits HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption Atrazine->HPG_Axis Impacts cAMP Increased cAMP PDE->cAMP Leads to Aromatase Increased Aromatase Activity cAMP->Aromatase Androgens Androgens Estrogens Estrogens Androgens->Estrogens Conversion via Aromatase Estrogens->HPG_Axis Alters Feedback

References

Methodological & Application

Application Note: Quantification of Desisopropylatrazine in Environmental Samples using Desisopropylatrazine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of desisopropylatrazine, a primary degradation product of the herbicide atrazine (B1667683), in aqueous samples. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Desisopropylatrazine-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1] Detailed experimental protocols for direct sample injection are provided, along with LC-MS/MS parameters and performance characteristics.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[2] Its widespread use has led to the contamination of ground and surface waters with atrazine and its degradation products.[3] Desisopropylatrazine is one of the principal metabolites of atrazine and its presence in environmental samples is an indicator of atrazine contamination.[4] Accurate and reliable quantification of desisopropylatrazine is crucial for monitoring water quality and assessing potential environmental risks. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis in complex matrices due to its ability to compensate for sample preparation losses and instrumental variability.[1][5]

Experimental Protocols

This section outlines the necessary materials, reagents, and step-by-step procedures for the analysis of desisopropylatrazine using this compound as an internal standard.

Materials and Reagents
  • Desisopropylatrazine analytical standard

  • This compound (ethyl-d5) internal standard[6]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desisopropylatrazine and this compound in methanol to prepare individual stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of desisopropylatrazine with a mixture of water and methanol to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 10 ng/mL) in the same solvent mixture as the calibration standards.

Sample Preparation: Direct Aqueous Injection

For many water samples, a simple dilution is sufficient, minimizing sample preparation time and potential for analyte loss.[5][7][8][9]

  • Collect water samples in clean, appropriate containers.

  • If samples contain particulate matter, centrifuge or filter through a 0.45 µm filter.

  • In an autosampler vial, combine 990 µL of the water sample with 10 µL of the internal standard spiking solution.

  • Vortex the vial to ensure thorough mixing.

  • The sample is now ready for LC-MS/MS analysis.

Alternative Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices

For samples with more complex matrices, a QuEChERS-based extraction may be necessary to reduce interferences.[10][11][12][13]

  • Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate amount of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and then centrifuge.

  • Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

  • Vortex and centrifuge.

  • Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

  • Add the internal standard, and the sample is ready for injection.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[9]
Mobile Phase A 5 mM Ammonium Acetate in Water[9]
Mobile Phase B Methanol[9]
Flow Rate 400 µL/min[9]
Injection Volume 10 µL[14]
Column Temperature 40 °C
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desisopropylatrazine 174.1132.120
Desisopropylatrazine 174.196.125
This compound 179.1137.120
This compound 179.1101.125

Note: The MRM transitions for this compound are predicted based on a 5 Dalton mass shift from the parent compound. Optimal values may need to be determined empirically.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

ParameterDesisopropylatrazine
Linearity Range 0.25 - 5.0 ng/mL[9]
Correlation Coefficient (r²) > 0.99[9][10]
Limit of Detection (LOD) 0.03 - 0.51 µg/L[10]
Limit of Quantification (LOQ) 0.1 - 0.2 µg/L[10]
Recovery 83 - 105%[10]
Precision (RSD) < 15%

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Aqueous Sample Spike Spike with This compound Sample->Spike Mix Vortex/Mix Spike->Mix Injection Autosampler Injection Mix->Injection Column C18 Reverse-Phase Column Injection->Column Separation Analyte Separation Column->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quantification Quantification using Internal Standard Detector->Quantification

Caption: LC-MS/MS workflow for the analysis of Desisopropylatrazine.

Analyte_IS_Relationship cluster_properties Shared Properties cluster_differences Key Difference Analyte Desisopropylatrazine (Analyte) Prop1 Similar Chemical Structure Analyte->Prop1 Prop2 Co-elution in LC Analyte->Prop2 Prop3 Similar Ionization Efficiency Analyte->Prop3 Diff1 Different Mass-to-Charge Ratio (m/z) Analyte->Diff1 IS This compound (Internal Standard) IS->Prop1 IS->Prop2 IS->Prop3 IS->Diff1

Caption: Relationship between Analyte and Internal Standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of desisopropylatrazine in aqueous samples. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in environmental monitoring and research applications. The direct injection protocol offers a high-throughput approach for cleaner samples, while the availability of QuEChERS provides a robust option for more complex matrices.

References

Application Note: Quantification of Atrazine in Water by LC-MS/MS Using Desisopropylatrazine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantification of atrazine (B1667683), a widely used herbicide, in water samples. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. Desisopropylatrazine-d5 is utilized as an internal standard to ensure accuracy and precision. This robust and reliable method is suitable for environmental monitoring and water quality assessment, providing accurate quantification of atrazine at trace levels.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Due to its widespread use, persistence, and mobility in soil, atrazine is a common contaminant in ground, surface, and drinking water.[2] Classified as an endocrine disruptor, atrazine has been shown to interfere with the neuroendocrine system, potentially leading to adverse reproductive and developmental effects.[3][4] The primary mechanism of its endocrine-disrupting activity involves the hypothalamus-pituitary-gonadal (HPG) axis.[5] Consequently, regulatory bodies have set maximum contaminant levels (MCLs) for atrazine in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.

This protocol details a highly selective and sensitive method for the quantification of atrazine in water samples using LC-MS/MS with this compound as an internal standard. The use of an isotopically labeled internal standard minimizes matrix effects and improves the accuracy and reproducibility of the quantification.

Experimental Protocol

Materials and Reagents
  • Atrazine standard (analytical grade)

  • This compound (isotopically labeled internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Glass fiber filters (0.7 µm)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Immediately upon receipt, filter water samples through a 0.70-µm glass-fiber depth filter.[6]

  • Internal Standard Spiking: Fortify a 200 mL aliquot of the filtered water sample with the this compound internal standard solution to achieve a final concentration of 5 ng/mL.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of distilled water through the cartridge.[7]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of HPLC grade water to remove interfering substances. A 50% methanol/water wash can also be employed to minimize interferences.[8]

  • Cartridge Drying: Dry the cartridge under vacuum for approximately 15 minutes.[7]

  • Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate.[7]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of a methanol/water (e.g., 50:50, v/v) solution for LC-MS/MS analysis.

Calibration Standards and Quality Control
  • Stock Solutions: Prepare individual stock solutions of atrazine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of atrazine by serial dilution of the stock solution with a methanol/water mixture.

  • Calibration Curve: Prepare calibration standards at concentrations ranging from 0.25 to 5.0 ng/mL by spiking the appropriate amount of atrazine working standard solution into blank water that has undergone the same extraction procedure.[4] Spike each calibration standard with this compound to a final concentration of 5 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: An HPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[4]
Mobile Phase A 5 mM Ammonium Acetate in Water[4]
Mobile Phase B Methanol[4]
Flow Rate 400 µL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Ionization Mode Positive Electrospray Ionization (ESI+)
ESI Voltage 3.5 kV[9]
Sheath Gas 30 arbitrary units[9]
Auxiliary Gas 10 arbitrary units[9]
Ion Transfer Tube Temperature 350 °C[9]
Collision Gas Argon at 1.5 mTorr[9]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atrazine21617416
This compound17913717
(Source: Adapted from Thermo Fisher Scientific Application Note 434)[9]

Data Presentation

Table 3: Summary of Quantitative Data for Atrazine Analysis

ParameterValueReference(s)
Linearity Range0.25 - 5.0 ng/mL (ppb)[4]
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)0.02 µg/L[9]
Limit of Quantification (LOQ)0.10 µg/L[10]
Recovery82.5% - 107.6%[7]
Relative Standard Deviation (RSD)< 10.0%[7]

Visualizations

G Experimental Workflow for Atrazine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Water Sample Collection (200 mL) Filtration Filtration (0.7 µm filter) SampleCollection->Filtration Spiking Spike with this compound Filtration->Spiking SPE_Loading Sample Loading onto SPE Cartridge Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing (Water) SPE_Loading->SPE_Washing SPE_Drying Cartridge Drying (Vacuum) SPE_Washing->SPE_Drying Elution Elution with Ethyl Acetate SPE_Drying->Elution Evaporation Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Quantification Quantification using Internal Standard Calibration Data_Processing->Quantification

Caption: Workflow for atrazine quantification in water samples.

G Simplified Atrazine Neuroendocrine Disruption Pathway Atrazine Atrazine Exposure Hypothalamus Hypothalamus Atrazine->Hypothalamus Acts on GnRH GnRH Release (Decreased) Hypothalamus->GnRH Leads to Pituitary Pituitary Gland LH LH Secretion (Attenuated) Pituitary->LH Results in Gonads Gonads Hormone_Production Sex Hormone Production (Altered) Gonads->Hormone_Production Leads to GnRH->Pituitary Affects LH->Gonads Impacts Reproductive_Effects Adverse Reproductive Outcomes Hormone_Production->Reproductive_Effects

Caption: Atrazine's disruptive effect on the HPG axis.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of atrazine in water samples. The use of solid-phase extraction for sample preparation effectively removes matrix interferences and concentrates the analyte, while the application of LC-MS/MS with a deuterated internal standard ensures high selectivity and accurate quantification. This protocol is well-suited for routine environmental monitoring and can be valuable for researchers and scientists in the field of environmental science and drug development.

References

Application Notes and Protocols for GC-MS Analysis of Triazine Herbicides Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of triazine herbicides in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a deuterated internal standard. The use of a deuterated standard, such as Atrazine-d5, is a robust method to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

Triazine herbicides, such as atrazine (B1667683), simazine, and propazine, are widely used in agriculture for weed control.[1] Their potential for environmental contamination of water sources necessitates sensitive and reliable analytical methods for their detection and quantification.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds.[2][3] The incorporation of a deuterated internal standard, which is chemically similar to the analytes but has a different mass, allows for accurate quantification by compensating for analyte loss during sample preparation and instrumental variability.[4][5]

Experimental Protocols

This section details the step-by-step procedure for the analysis of triazine herbicides in water samples, from sample preparation to GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration of triazine herbicides from water samples.[2][4]

Materials:

Procedure:

  • Sample Fortification: Add a known amount of the deuterated internal standard (e.g., Atrazine-d5) to each 250 mL water sample.[4][6]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by reagent water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Dewatering: After loading, dewater the cartridge with a small volume of methanol.

  • Elution: Elute the trapped analytes and the internal standard from the cartridge. A common elution solvent mixture is ethyl acetate followed by a 9:1 (v:v) mixture of dichloromethane and methanol.

  • Drying and Concentration: Dry the collected eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., near dryness) using a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract to a final volume of 1.0 mL with an appropriate solvent (e.g., ethyl acetate or a mixture of n-hexane and ethanol).[7] Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, TG-5SilMS, or similar).[3]

  • Mass Spectrometer (MS) detector, capable of operating in both full scan and selected ion monitoring (SIM) modes.[4][6]

GC-MS Parameters:

ParameterSetting
Injection Mode Splitless (e.g., 1 µL injection volume)[3][6]
Injector Temperature 275 °C[3]
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)[3]
Oven Temperature Program Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[3][6]
Transfer Line Temperature 300 °C[3]
Ion Source Temperature 225 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
MS Acquisition Mode Full Scan for initial identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4][6]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance data for the GC-MS analysis of triazine herbicides.

Table 1: Method Validation Parameters

ParameterPerformanceReference
Linearity (r²)>0.99[6]
Accuracy (Recovery)95% - 100%[4]
Precision (%RSD)5.5% - 10%[4]
Limit of Detection (LOD)0.01 - 0.10 µg/L[4][5]
Limit of Quantification (LOQ)0.03 - 2.1 µg/L[6][7]

Table 2: Recovery Data for Selected Triazine Herbicides

CompoundMean Recovery (%)Relative Standard Deviation (%)Reference
Atrazine966.9[4][8]
Deethylatrazine (DEA)965.5[4][8]
Deisopropylatrazine (DIA)956.8[4][8]
Didealkylatrazine (DDA)10010[4][8]
Simazine104Not Specified[5]
Propazine103Not Specified[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 250 mL Water Sample Spike Spike with Deuterated Internal Standard (e.g., Atrazine-d5) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elution Elute with Organic Solvents SPE->Elution Concentration Concentrate Under Nitrogen Elution->Concentration Reconstitution Reconstitute to 1.0 mL Concentration->Reconstitution Injection Inject 1 µL into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Full Scan / SIM) Separation->Detection Quantification Quantification using Internal Standard Calibration Detection->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of triazine herbicides.

Conclusion

The described GC-MS method using a deuterated internal standard provides a reliable and accurate approach for the quantification of triazine herbicides in environmental water samples. The detailed protocol and performance data presented herein serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry. The use of a deuterated standard is critical for achieving high-quality data by correcting for matrix effects and variations in the analytical process.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Pesticide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS) for Pesticide Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances, including pesticide residues in various matrices.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (the internal standard) to a sample.[1] This "isotopically enriched" standard is chemically identical to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis.[2] By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, it is possible to accurately calculate the concentration of the analyte in the original sample.[2] This method effectively compensates for analyte loss during sample processing and mitigates matrix effects, which are common challenges in complex samples like food and environmental matrices.[3]

IDMS is considered a primary (or reference) method of measurement due to its high metrological standing.[1] When coupled with highly selective and sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), IDMS provides a robust and reliable workflow for pesticide residue analysis, ensuring compliance with stringent regulatory limits.[4][5]

Principle of Isotope Dilution

The fundamental concept of isotope dilution is the alteration of the natural isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard. The subsequent measurement of the new isotopic ratio in the mixture allows for the calculation of the unknown amount of the analyte.

G cluster_0 Sample cluster_1 Standard Sample Sample containing unknown amount of native analyte (Ax) Mix Homogenized Mixture (Sample + Standard) Sample->Mix Spiking Standard Known amount of isotopically labeled internal standard (B*) Standard->Mix MS Mass Spectrometry (LC-MS/MS or GC-MS/MS) Mix->MS Analysis Result Quantification of Analyte (Ax) MS->Result Ratio Measurement (Ax / B*)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of multiclass pesticide residues in a representative food matrix (e.g., fruits and vegetables) using IDMS with a QuEChERS extraction and LC-MS/MS analysis.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS salt and dSPE kits are recommended.

  • Standards: Certified reference materials of pesticide standards and their corresponding isotopically labeled internal standards (e.g., Deuterium or Carbon-13 labeled).[6]

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of each pesticide and isotopically labeled internal standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Store at -20°C.

  • Working Standard Mixtures: Prepare intermediate mixtures of pesticides and a separate mixture of isotopically labeled internal standards by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution: Prepare a working solution of the isotopically labeled internal standard mixture at a concentration appropriate for spiking into the samples. This concentration should be similar to the expected concentration of the target analytes in the final extract.[7]

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the pesticide working standard mixtures to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L). All calibration standards should also be fortified with the internal standard spiking solution at a constant concentration.

Sample Preparation and Extraction (QuEChERS Method)

The following protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][9]

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable) to a uniform paste. For low-water content commodities, it may be necessary to add a specific amount of water to rehydrate the sample.[4]

  • Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known volume of the isotopically labeled internal standard spiking solution to the sample. The internal standard should be added as early as possible in the sample preparation process to account for any losses during extraction and cleanup.[7]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.[10]

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄. The choice of dSPE sorbents depends on the matrix; for pigmented samples, graphitized carbon black (GCB) may be included, although it can retain planar pesticides.

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds to ensure thorough mixing. Centrifuge at ≥5000 rcf for 2 minutes.[10]

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

G cluster_SamplePrep Sample Preparation cluster_Extraction QuEChERS Extraction cluster_Cleanup dSPE Cleanup cluster_Analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10g of Sample Homogenize->Weigh Spike Spike with Isotopically Labeled Internal Standards Weigh->Spike Add_ACN Add 10 mL Acetonitrile Spike->Add_ACN Shake1 Shake for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex for 30 sec Add_dSPE->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Data Data Processing and Quantification LCMS->Data

LC-MS/MS Instrumental Analysis

The following are typical parameters for a multi-residue pesticide analysis. These should be optimized for the specific instrument and target analytes.

  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the pesticides. For example: 0-1 min (5% B), 1-12 min (5-95% B), 12-14 min (95% B), 14.1-16 min (5% B for re-equilibration).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative switching mode.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Gas Flows: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and its internal standard to ensure accurate identification and quantification.[11]

Data Analysis and Quantification

The concentration of each pesticide in the sample is calculated using the following equation, which is based on the response ratio of the native analyte to its isotopically labeled internal standard and the calibration curve generated from the matrix-matched standards.

Equation for Isotope Dilution Calculation:

Canalyte = (Rsample / Rstandard) * (Cstandard / Wsample)

Where:

  • Canalyte = Concentration of the analyte in the sample

  • Rsample = Peak area ratio of the native analyte to the internal standard in the sample

  • Rstandard = Peak area ratio of the native analyte to the internal standard in the calibration standard

  • Cstandard = Concentration of the internal standard added to the sample

  • Wsample = Weight of the sample

Data Presentation and Performance Characteristics

The performance of the IDMS method should be validated according to guidelines such as those from SANTE.[2] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Representative MRM Transitions for Selected Pesticides and Their Isotopically Labeled Internal Standards
PesticidePrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)Isotopically Labeled Internal StandardPrecursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)
Carbendazim192.1160.1 / 132.1Carbendazim-d4196.1164.1 / 136.1
Imidacloprid256.0209.0 / 175.0Imidacloprid-d4260.0213.0 / 179.0
Thiamethoxam292.0211.0 / 181.0Thiamethoxam-d4296.0215.0 / 185.0
Azoxystrobin404.1372.1 / 344.1Azoxystrobin-d4408.1376.1 / 348.1
Boscalid343.0307.0 / 271.0Boscalid-d4347.0311.0 / 275.0
Chlorpyrifos350.0198.0 / 97.0Chlorpyrifos-d10360.0208.0 / 107.0
Table 2: Typical Method Performance Data for Selected Pesticides in a Fruit Matrix (e.g., Apple)
PesticideLOQ (µg/kg)Recovery (%) at 10 µg/kgRSD (%) at 10 µg/kgMatrix Effect (%)
Carbendazim1.0985-15
Imidacloprid0.51024-10
Thiamethoxam0.5956-12
Azoxystrobin1.01053-5
Boscalid1.0995-8
Chlorpyrifos2.0977-20

Data presented in this table is representative and should be established for each specific laboratory method and matrix. Recovery values between 70-120% with a relative standard deviation (RSD) of ≤20% are generally considered acceptable.

Logical Relationships in Method Development

The development of a robust IDMS method for pesticide analysis involves several interconnected stages, each influencing the final outcome. The following diagram illustrates the logical flow and considerations in this process.

G cluster_planning Planning Phase cluster_optimization Optimization Phase cluster_validation Validation Phase cluster_application Application Phase define_scope Define Scope (Pesticides, Matrices, MRLs) select_standards Select Isotopically Labeled Internal Standards define_scope->select_standards optimize_extraction Optimize Sample Prep (e.g., QuEChERS) select_standards->optimize_extraction optimize_lc Optimize LC Separation (Column, Mobile Phase, Gradient) optimize_extraction->optimize_lc optimize_ms Optimize MS/MS Parameters (MRM Transitions, Voltages) optimize_lc->optimize_ms validate_method Method Validation (SANTE Guidelines) optimize_ms->validate_method assess_performance Assess Performance (LOD, LOQ, Recovery, Precision) validate_method->assess_performance routine_analysis Routine Sample Analysis assess_performance->routine_analysis qc_monitoring Ongoing Quality Control routine_analysis->qc_monitoring

Conclusion

Isotope Dilution Mass Spectrometry is an invaluable tool for the accurate and reliable quantification of pesticide residues. By incorporating isotopically labeled internal standards, this methodology effectively overcomes common analytical challenges such as analyte loss and matrix effects. The combination of IDMS with efficient sample preparation techniques like QuEChERS and sensitive detection by LC-MS/MS or GC-MS/MS provides a comprehensive workflow for ensuring food safety and environmental monitoring. The protocols and data presented herein serve as a detailed guide for researchers and scientists to implement and validate robust IDMS methods for pesticide analysis in their laboratories.

References

Application Note and Protocol: Analysis of Atrazine and its Metabolites in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine (B1667683), a widely used herbicide, and its degradation products can persist in soil, posing potential environmental and health risks.[1][2] Accurate and sensitive analytical methods are crucial for monitoring their presence in soil matrices. This document provides detailed protocols for the extraction and quantification of atrazine and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HA)—in soil samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The primary degradation pathway of atrazine in soil involves N-dealkylation to form DEA and DIA, and hydrolysis to form HA.[1][3][4]

Analytical Methods Overview

Several methods are available for the analysis of atrazine and its metabolites in soil, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS being a popular and effective approach.[5][6][7] Other techniques include solid-phase extraction (SPE) followed by GC-MS.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of atrazine and its metabolites in soil.

Table 1: Performance of LC-MS/MS Methods for Atrazine and Metabolites in Soil

Analyte Method LOQ (µg/kg) LOD (µg/kg) Recovery (%) Reference
Atrazine QuEChERS LC-MS/MS 0.1 0.04 75-95 [10]
Deethylatrazine (DEA) QuEChERS LC-MS/MS 0.1 0.04 75-95 [10]
Deisopropylatrazine (DIA) QuEChERS LC-MS/MS 0.1 0.04 75-95 [10]
Hydroxyatrazine (HA) QuEChERS LC-MS/MS 0.1 0.04 75-95 [10]
Atrazine LC-MS/MS 10 - 70-110 [11]
Atrazine QuEChERS HPLC-DAD 7.2-27.8 2.2-8.3 71-100 [6]
Atrazine QuEChERS LC-DAD/FLD 5.0-15 - 74.7-108 [12]
Deethylatrazine (DEA) QuEChERS LC-DAD/FLD 5.0-15 - 74.7-108 [12]

| Deisopropylatrazine (DIA) | QuEChERS LC-DAD/FLD | 5.0-15 | - | 74.7-108 |[12] |

Table 2: Performance of GC-MS Methods for Atrazine and Metabolites in Soil

Analyte Method LOQ (µg/kg) LOD (µg/kg) Recovery (%) Reference
Atrazine GC-MS - 0.02-1.0 72.27-109.68 [10]
Deethylatrazine (DEA) GC-MS - 0.02-1.0 72.27-109.68 [10]
Deisopropylatrazine (DIA) GC-MS - 0.02-1.0 72.27-109.68 [10]

| Atrazine | GC-TOF-MS | - | - | 87.9 |[13] |

Experimental Protocols

Protocol 1: QuEChERS Extraction Followed by LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS method, which involves a simple and efficient extraction and cleanup process.[5][14]

1. Materials and Reagents

  • Soil sample, air-dried and sieved (2 mm)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing PSA (primary secondary amine) and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[5]

  • Add 10 mL of acetonitrile to the tube.[5]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.[5]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a dSPE cleanup tube containing PSA and MgSO₄.[5]

  • Vortex the dSPE tube for 30 seconds.[5]

  • Centrifuge the tube at ≥ 5000 rcf for 2 minutes.[5]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[5]

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Protocol 2: Solid-Phase Extraction (SPE) Followed by GC-MS Analysis

This protocol is suitable for the analysis of atrazine and its less polar metabolites.[8]

1. Materials and Reagents

  • Soil sample, air-dried and sieved (2 mm)

  • Methanol (B129727) (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • SPE cartridges (e.g., C18 or graphitized carbon black)[8]

  • Rotary evaporator

  • Nitrogen evaporator

  • GC-MS system

2. Sample Extraction

  • Weigh 10 g of the homogenized soil sample into a glass flask.

  • Add 50 mL of a methanol/water (80:20, v/v) solution.

  • Extract the sample using a mechanical shaker for 1 hour.[9]

  • Filter the extract and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup [15]

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the filtered extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analytes with 10 mL of ethyl acetate.[8]

4. Solvent Evaporation and Reconstitution

  • Evaporate the eluate to near dryness using a rotary evaporator.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

5. GC-MS Analysis [8]

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 6°C/min, and hold for 5.67 minutes.[8]

  • Carrier Gas: Helium

  • MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.

Visualizations

Atrazine Degradation Pathway in Soil

The following diagram illustrates the primary degradation pathways of atrazine in the soil environment.

Atrazine_Degradation Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis DDA Didealkylatrazine (DDA) DEA->DDA N-dealkylation DIA->DDA N-dealkylation Cyanuric_Acid Cyanuric Acid DDA->Cyanuric_Acid Further Degradation HA->Cyanuric_Acid Further Degradation CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 Mineralization Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sampling Soil Sampling Homogenization Sieving & Homogenization Sampling->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS SPE Solid-Phase Extraction (SPE) Homogenization->SPE dSPE dSPE Cleanup QuEChERS->dSPE Solvent_Evap Solvent Evaporation SPE->Solvent_Evap LC_MSMS LC-MS/MS dSPE->LC_MSMS GC_MS GC-MS Solvent_Evap->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Environmental Monitoring of Herbicides with Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The widespread use of herbicides in agriculture and land management has led to their ubiquitous presence in the environment.[1][2][3] Monitoring the concentration, fate, and transport of these compounds in various environmental matrices such as soil, water, and biota is crucial for assessing their ecological impact and ensuring human safety.[1][2][3] Stable isotope-labeled (SIL) standards are indispensable tools in modern analytical chemistry for the accurate quantification and confirmation of herbicide residues.[2][3] This document provides detailed application notes and protocols for the environmental monitoring of herbicides using stable isotope-labeled standards, primarily focusing on isotope dilution mass spectrometry (IDMS) and compound-specific isotope analysis (CSIA).

Isotope dilution is a powerful technique that involves spiking a sample with a known amount of a stable isotope-labeled analog of the target analyte.[4][5][6] This internal standard co-extracts with the native analyte and experiences identical matrix effects and instrument variability, leading to highly accurate and precise quantification.[5][6][7] CSIA, on the other hand, measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the herbicide molecule itself to provide insights into its origin, degradation pathways, and environmental fate.[1][8][9][10]

Core Principles

The fundamental principle behind using SIL standards is their chemical near-identity to the native analyte, while being distinguishable by mass spectrometry due to the mass difference imparted by the stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This allows the SIL standard to serve as an ideal internal standard, correcting for losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.[5][6][7]

Logical Relationship of Isotope Dilution Method

cluster_sample Sample Matrix cluster_standard Standard Analyte Analyte Sample_Spiking Sample Spiking Analyte->Sample_Spiking SIL_Standard Known Amount of Stable Isotope-Labeled Standard SIL_Standard->Sample_Spiking Extraction_Cleanup Extraction & Cleanup Sample_Spiking->Extraction_Cleanup LC_MS_Analysis LC-MS/MS Analysis Extraction_Cleanup->LC_MS_Analysis Quantification Accurate Quantification LC_MS_Analysis->Quantification

Caption: Logical workflow of the isotope dilution method for accurate herbicide quantification.

Experimental Protocols

Protocol 1: Determination of Herbicides in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is adapted for the analysis of polar herbicides in surface and groundwater.

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To inhibit microbial degradation, acidify the samples to a pH < 3 with an appropriate acid (e.g., sulfuric or phosphoric acid) if the target herbicides are stable under acidic conditions.

  • Store samples at 4°C and analyze within 7 days.

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Add a known amount of the stable isotope-labeled internal standard solution to a 500 mL water sample.

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the herbicides and internal standards with 6 mL of methanol or an appropriate solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[11]

    • Gradient: A suitable gradient to separate the target herbicides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (quantifier and qualifier) for both the native herbicide and its labeled internal standard.

Protocol 2: Determination of Herbicides in Soil Samples using QuEChERS and LC-MS/MS

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting a broad range of herbicides from soil.[12]

1. Sample Preparation and Extraction:

  • Homogenize the soil sample to ensure representativeness.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of the stable isotope-labeled internal standard solution.

  • Add 10 mL of water (if the soil is dry) and vortex to hydrate.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.[12]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).[12]

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[12]

3. Analysis:

  • Take the supernatant and dilute it with the initial mobile phase if necessary.

  • Analyze by LC-MS/MS as described in Protocol 1.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Spiking Spike with SIL Internal Standards Sample->Spiking Extraction Extraction (SPE for Water / QuEChERS for Soil) Spiking->Extraction Cleanup Cleanup (d-SPE for Soil) Extraction->Cleanup If necessary LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Confirmation Confirmation by Qualifier Ion Ratios Quantification->Confirmation

Caption: General experimental workflow for herbicide analysis using SIL standards.

Data Presentation

Table 1: Typical Performance Data for Herbicide Analysis in Water using SPE and LC-MS/MS
HerbicideLabeled StandardLimit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
AtrazineAtrazine-d50.595 - 105< 10
GlyphosateGlyphosate-¹³C₂,¹⁵N1090 - 110< 15
2,4-D2,4-D-¹³C₆1.092 - 108< 10
MetolachlorMetolachlor-d60.598 - 107< 8
DiuronDiuron-d61.094 - 106< 12

Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and method parameters.

Table 2: Typical Performance Data for Herbicide Analysis in Soil using QuEChERS and LC-MS/MS
HerbicideLabeled StandardLimit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
TebuthiuronTebuthiuron-d61.085 - 110< 15
ImazapyrImazapyr-d45.080 - 115< 20
SimazineSimazine-d101.090 - 105< 15
PendimethalinPendimethalin-d52.088 - 112< 15
TrifluralinTrifluralin-d142.085 - 110< 18

Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and method parameters.

Compound-Specific Isotope Analysis (CSIA)

CSIA is a powerful tool for tracing the sources and understanding the degradation processes of herbicides in the environment.[8][9][10] It relies on the precise measurement of isotope ratios (e.g., δ¹³C, δ¹⁵N) of the herbicide.

Signaling Pathway for CSIA Application

Source Herbicide Source (Distinct Isotopic Signature) Transport Environmental Transport (Sorption, Dilution) Source->Transport Degradation Degradation Processes (Biodegradation, Photolysis) Causes Isotope Fractionation Transport->Degradation Receptor Environmental Receptor (Groundwater, Surface Water) Degradation->Receptor Measurement CSIA Measurement (GC-IRMS or LC-IRMS) Receptor->Measurement

Caption: Conceptual pathway for using CSIA to investigate herbicide fate.

Conclusion

The use of stable isotope-labeled standards is the gold standard for the environmental monitoring of herbicides. Isotope dilution methods provide unparalleled accuracy and precision for quantification, while CSIA offers valuable insights into the environmental behavior of these compounds. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists in this field. Regulatory agencies also often mandate the use of reference materials like SIL standards to ensure the quality and reliability of environmental data.[3]

References

Application Note: High-Throughput Analysis of Desisopropylatrazine in Food Matrices using Desisopropylatrazine-d5 for Enhanced Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Desisopropylatrazine (DIA), a major metabolite of the herbicide atrazine, in various food matrices. To ensure the highest level of accuracy and precision in food safety testing, this method incorporates Desisopropylatrazine-d5 as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides a reliable and high-throughput solution for researchers, scientists, and quality control professionals in the field of food safety.

Introduction

Atrazine is a widely used herbicide, and its presence, along with its metabolites such as Desisopropylatrazine (DIA), in the food chain is a significant concern for consumer health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities. Therefore, sensitive and accurate analytical methods are crucial for monitoring compliance and ensuring food safety.

A primary challenge in analyzing pesticide residues in complex food matrices is the "matrix effect," where co-extracted compounds interfere with the ionization of the target analyte, leading to signal suppression or enhancement. The use of a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte of interest, is a highly effective strategy to mitigate these effects. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of analyte or signal fluctuation during extraction, cleanup, and instrumental analysis can be accurately corrected.

This application note provides a detailed protocol for the extraction and analysis of Desisopropylatrazine in food samples, leveraging the efficiency of the QuEChERS method and the accuracy afforded by using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample 1. Homogenized Food Sample (10-15g) Spike 2. Spike with This compound Internal Standard Sample->Spike Extract 3. Add Acetonitrile (B52724) & Shake Spike->Extract Salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl) Extract->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 Cleanup 6. Dispersive SPE Cleanup of Supernatant Centrifuge1->Cleanup Centrifuge2 7. Centrifuge Cleanup->Centrifuge2 FinalExtract 8. Collect Final Extract Centrifuge2->FinalExtract LCMS 9. LC-MS/MS Analysis FinalExtract->LCMS Quant 10. Quantification using Internal Standard Calibration LCMS->Quant

Figure 1: Experimental workflow for the analysis of Desisopropylatrazine.

Detailed Protocols

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a simple and effective sample preparation technique for pesticide residue analysis in a wide range of food matrices.[1][2][3]

Materials and Reagents:

  • Homogenized food sample (e.g., fruits, vegetables, grains)

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both Desisopropylatrazine and this compound should be optimized. Example transitions might be:

    • Desisopropylatrazine: m/z 174.1 → 132.1

    • This compound: m/z 179.1 → 137.1

  • Collision Energy and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

The use of this compound as an internal standard ensures high-quality quantitative data. The following table summarizes typical performance data for the analysis of triazine herbicides and their metabolites using QuEChERS and LC-MS/MS.

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)Reference
DesisopropylatrazineDrinking Water100--8[4]
AtrazineSpinach20095-105<10-[1]
SimazineFruits and Vegetables10 - 50070-120<2010[5]
TerbuthylazineGrapes10 - 50085-110<1510[5]
General PesticidesEdible Insects10, 100, 50070-120<2010-15

Note: The data presented is a compilation from various studies and serves as an example of expected performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Logical Relationships in Quality Control

The use of an internal standard is a cornerstone of analytical quality control. The relationship between the analyte and the internal standard throughout the analytical process ensures the reliability of the final result.

QC_Logic cluster_process Analytical Process cluster_factors Potential Sources of Variation cluster_outcome Result Analyte Desisopropylatrazine (in sample) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (spiked) IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Constant Analyte/IS Ratio Analysis->Ratio compensates for variations Matrix_Effect Matrix Effects Matrix_Effect->Analysis Analyte_Loss Analyte Loss Analyte_Loss->Extraction Instrument_Drift Instrumental Drift Instrument_Drift->Analysis Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2: Role of the internal standard in ensuring accurate quantification.

Conclusion

The method described in this application note, combining QuEChERS sample preparation with LC-MS/MS analysis and utilizing this compound as an internal standard, provides a highly effective and reliable approach for the routine monitoring of Desisopropylatrazine in a variety of food matrices. The use of a deuterated internal standard is critical for achieving accurate and precise results by compensating for matrix effects and procedural variations. This robust and high-throughput method is well-suited for food safety laboratories to ensure compliance with regulatory standards and protect consumer health.

References

Application of Desisopropylatrazine-d5 in Ecotoxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Desisopropylatrazine-d5 (DIA-d5) is the deuterated form of desisopropylatrazine (DIA), a primary degradation product of the widely used herbicide atrazine (B1667683). In the field of ecotoxicology, DIA-d5 serves as a critical analytical tool rather than a direct subject of toxicity testing. Its structural similarity to DIA, with the key difference of five deuterium (B1214612) atoms replacing five hydrogen atoms on the ethyl group, makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. The increased mass of DIA-d5 allows it to be distinguished from the non-labeled DIA in a sample, enabling accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Ecotoxicology studies focus on the effects of chemical substances on living organisms and ecosystems. The accurate measurement of atrazine and its metabolites, such as DIA and desethylatrazine (DEA), in environmental matrices (e.g., water, soil, sediment) and biological tissues is fundamental to assessing their environmental fate and toxicological risk. The use of isotopically labeled internal standards like this compound is considered the gold standard for such analyses.

Role of this compound in Ecotoxicology

The primary application of this compound in ecotoxicology studies is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of desisopropylatrazine. This technique is crucial for:

  • Environmental Monitoring: Accurately determining the concentration of DIA in surface water, groundwater, and soil to assess the level of environmental contamination.

  • Toxicokinetics: Studying the uptake, metabolism, distribution, and excretion of atrazine and its metabolites in various organisms.

  • Toxicity Testing: Quantifying the exposure concentrations in ecotoxicological assays to establish dose-response relationships and determine toxicological endpoints such as the LC50 (lethal concentration for 50% of the test population) and NOEC (no-observed-effect concentration).

Quantitative Data from Ecotoxicology Studies of Desisopropylatrazine

While this compound itself is not the subject of toxicity tests, the toxicity of its non-labeled counterpart, desisopropylatrazine (DIA), has been evaluated. The following table summarizes key toxicity data for DIA and its parent compound, atrazine, from published studies.

OrganismChemicalExposure DurationEndpointValue (µg/L)Reference
Pseudokirchneriella subcapitata (Green Algae)Atrazine96 hoursIC501,600 (1,100–2,300)[1][2]
Pseudokirchneriella subcapitata (Green Algae)DEA96 hoursIC502,000 (1,500–2,900)[1][2]
Pseudokirchneriella subcapitata (Green Algae)DIA96 hoursIC50>3,000[1][2]
Hyalella azteca (Amphipod)Atrazine21 daysLC50>3,000[1][2]
Hyalella azteca (Amphipod)DEA21 daysLC50>3,000[1][2]
Hyalella azteca (Amphipod)DIA21 daysLC50>3,000[1][2]
Diporeia spp. (Amphipod)Atrazine21 daysLC5030 (20-40)[1][2]
Diporeia spp. (Amphipod)DEA21 daysLC50300 (100-800)[1][2]
Diporeia spp. (Amphipod)DIA21 daysLC503,000 (1,000-10,000)[1][2]
Artemia salina (Brine Shrimp)Atrazine24 hoursEC5013 mg/L[3]
Artemia salina (Brine Shrimp)DEA24 hoursEC50Similar to Atrazine[3]
Artemia salina (Brine Shrimp)DIA24 hoursEC50Similar to Atrazine[3]

IC50: The concentration of a substance which inhibits a given biological process by 50%. LC50: The concentration of a substance which is lethal to 50% of the test organisms. EC50: The concentration of a substance which produces a specified effect in 50% of the test organisms.

Experimental Protocols

The following protocols are representative of ecotoxicology studies where this compound would be used as an internal standard for the analysis of desisopropylatrazine.

Protocol 1: Acute Toxicity Testing with Pseudokirchneriella subcapitata (Algae)

This protocol is adapted from studies assessing the toxicity of atrazine and its metabolites on algae.[1][2]

1. Test Organism and Culture:

  • Organism: Pseudokirchneriella subcapitata.

  • Culture Medium: Standard algal growth medium.

  • Culture Conditions: 25°C with a continuous light cycle.

2. Test Solutions:

  • Prepare stock solutions of atrazine, DEA, and DIA in a suitable solvent (e.g., acetone).

  • Create a series of test concentrations by spiking the culture medium with the stock solutions. A control group with only the solvent should be included.

3. Experimental Procedure:

  • Inoculate flasks containing the different test concentrations and the control with a known density of algal cells.

  • Incubate the flasks for 96 hours under the same conditions as the cultures.

  • At the end of the exposure period, measure the algal cell density in each flask using a hemocytometer or a spectrophotometer.

4. Analytical Quantification of DIA (incorporating DIA-d5):

  • Sample Preparation:

    • Collect water samples from each test concentration at the beginning and end of the experiment.

    • Spike a known volume of each sample with a known amount of this compound solution.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the eluate to a smaller volume and reconstitute in a solvent suitable for analysis.

  • Instrumental Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor the specific mass transitions for both DIA and DIA-d5.

    • Quantify the concentration of DIA in the samples by comparing the peak area ratio of DIA to DIA-d5 against a calibration curve.

Protocol 2: Chronic Toxicity Testing with Diporeia spp. (Amphipod)

This protocol is based on chronic exposure studies with amphipods.[1][2]

1. Test Organism and Acclimation:

  • Organism: Diporeia spp.

  • Acclimation: Acclimate the organisms to laboratory conditions (e.g., temperature, water quality) for a specified period before the test.

2. Test System:

  • Use glass beakers containing sediment and overlying water.

  • Maintain the test system at a constant temperature (e.g., 4°C).

3. Test Procedure:

  • Spike the sediment or overlying water with a range of concentrations of atrazine, DEA, and DIA.

  • Introduce the amphipods into the test beakers.

  • Conduct the exposure for 21 days.

  • Monitor survival and other sublethal endpoints (e.g., growth, reproduction) throughout the experiment.

4. Analytical Quantification of DIA in Water and Tissue (incorporating DIA-d5):

  • Water Samples: Follow the procedure outlined in Protocol 1 for water sample preparation and analysis.

  • Tissue Samples:

    • At the end of the exposure, collect tissue samples from the amphipods.

    • Homogenize the tissue samples.

    • Spike the homogenized tissue with a known amount of this compound.

    • Perform solvent extraction to isolate the analytes from the tissue matrix.

    • Clean up the extract using techniques like gel permeation chromatography (GPC) or SPE.

    • Concentrate the final extract and analyze by LC-MS/MS as described above.

Visualizations

Ecotoxicology_Workflow cluster_prep Experimental Setup cluster_exposure Exposure Phase cluster_sampling Sampling & Analysis cluster_results Data Interpretation A Test System Preparation (e.g., aquaria, microcosms) B Dosing with Atrazine & Metabolites (DIA) A->B C Introduction of Test Organisms B->C D Chronic or Acute Exposure Period C->D E Sample Collection (Water, Sediment, Tissue) D->E F Addition of Internal Standard (this compound) E->F G Sample Extraction & Cleanup (e.g., SPE) F->G H LC-MS/MS Analysis G->H I Quantification of DIA (Isotope Dilution) H->I J Toxicological Endpoint Determination (e.g., LC50) I->J

Caption: Workflow for an ecotoxicology study of desisopropylatrazine (DIA).

Atrazine_Metabolism cluster_dealkylation Dealkylation Pathways cluster_hydroxylation Hydroxylation Pathway Atrazine Atrazine DEA Desethylatrazine (DEA) Atrazine->DEA Loss of ethyl group DIA Desisopropylatrazine (DIA) Atrazine->DIA Loss of isopropyl group HA Hydroxyatrazine Atrazine->HA Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT Loss of isopropyl group DIA->DACT Loss of ethyl group

Caption: Simplified metabolic pathways of atrazine in the environment.

References

Troubleshooting & Optimization

minimizing matrix effects in atrazine analysis with Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on atrazine (B1667683) analysis, with a focus on minimizing matrix effects using Desisopropylatrazine-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact atrazine analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds in the sample matrix.[1] In atrazine analysis, components of the sample matrix (e.g., soil, water, food products) can interfere with the ionization of atrazine in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in an underestimation or overestimation of the atrazine concentration.[2][3] These effects can compromise the accuracy and precision of quantitative measurements.[1][2]

Q2: Why is a deuterated internal standard like this compound recommended for atrazine analysis?

A2: A deuterated internal standard, such as this compound or Atrazine-d5, is considered the gold standard for minimizing matrix effects in mass spectrometry-based analysis.[4] The fundamental principle is to use a compound that is chemically almost identical to the analyte (atrazine) but has a different mass due to the replacement of hydrogen atoms with deuterium.[2] This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] Because they have nearly identical physicochemical properties, the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal and correction for variations in extraction recovery and instrument response.[2][4]

Q3: How can I determine if my atrazine analysis is affected by matrix effects?

A3: You can quantify the extent of matrix effects by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of the analyte in a standard solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The formula is:

MF = (Peak area of analyte in matrix) / (Peak area of analyte in solvent)

An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[2] A significant deviation from 1 (typically >20% suppression or enhancement) suggests that matrix effects are impacting your analysis.[5]

Q4: Besides using a deuterated internal standard, what other strategies can I employ to minimize matrix effects?

A4: Several strategies can be used in conjunction with a deuterated internal standard to mitigate matrix effects:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] However, this may also lower the atrazine concentration, potentially below the limit of quantification (LOQ).[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples helps to ensure that the standards and the samples experience comparable matrix effects.[5][6]

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively remove a significant portion of interfering matrix components before LC-MS/MS analysis.[7][8]

  • Chromatographic Separation Optimization: Adjusting the liquid chromatography (LC) method, such as the gradient, flow rate, or column chemistry, can help to separate atrazine from co-eluting matrix interferences.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor recovery of atrazine and/or this compound Inefficient sample extraction.Optimize the extraction solvent and technique. For water samples, Solid-Phase Extraction (SPE) is a common and effective method.[9] For more complex matrices like soil or food, consider the QuEChERS method.[7]
Inappropriate pH during extraction.Adjust the pH of the sample to ensure atrazine and the internal standard are in a non-ionized form for efficient extraction with organic solvents.[8]
High variability in results between replicate injections Inconsistent instrument performance or instrumental drift.The use of a co-eluting deuterated internal standard like this compound should compensate for instrumental drift.[2] Ensure the mass spectrometer is properly calibrated and maintained.
Non-homogenous sample.Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.[5]
Significant ion suppression or enhancement observed High concentration of co-eluting matrix components.Dilute the final extract. A 10x dilution has been shown to be effective in reducing matrix effects in some cases.
Inadequate sample cleanup.Implement or optimize a sample cleanup step. For QuEChERS, a dispersive solid-phase extraction (dSPE) cleanup step can remove specific interferences.[5] For SPE, ensure the correct sorbent and elution solvents are used.
Suboptimal chromatographic separation.Modify the LC gradient to better separate atrazine from the matrix interferences.[5] Consider using a different column chemistry.
Internal standard does not adequately compensate for matrix effects The internal standard and analyte do not co-elute perfectly.While rare with deuterated standards, a slight shift in retention time can occur (deuterium isotope effect).[10] Ensure chromatographic conditions are optimized for co-elution.
The internal standard is not added at the beginning of the sample preparation process.The internal standard should be added to the sample before any extraction or cleanup steps to account for losses throughout the entire workflow.[11]

Experimental Protocols

Protocol 1: Atrazine Analysis in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is a general guideline based on established methods.[9]

  • Sample Preparation:

    • Filter water samples using a 0.7-µm glass fiber filter.

    • To a 1 L water sample, add a known concentration of this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition a graphitized carbon-based SPE cartridge with the appropriate solvents.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.

    • Wash the cartridge to remove interfering substances.

    • Elute atrazine and the internal standard with an appropriate solvent mixture (e.g., 80:20 methylene (B1212753) chloride:methanol).

  • Extract Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol).

    • Detect and quantify atrazine and this compound using multiple reaction monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes typical recovery data for atrazine in water samples, demonstrating the effectiveness of SPE.

AnalyteFortification Level (ng/mL)Average Recovery (%)Reference
Atrazine183-85[12]
Atrazine2083-85[12]
Atrazine10083-85[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Add_IS Add this compound Sample->Add_IS Spike Filter Filter Sample Add_IS->Filter Load Load onto SPE Cartridge Filter->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Extract Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Atrazine Analysis in Water using SPE and LC-MS/MS.

Troubleshooting_Logic cluster_solutions_me Matrix Effect Mitigation cluster_solutions_recovery Recovery Improvement Start Inaccurate Results Check_ME Significant Matrix Effect? Start->Check_ME Check_Recovery Poor Recovery? Check_ME->Check_Recovery No Dilute Dilute Sample Check_ME->Dilute Yes Optimize_Extraction Optimize Extraction Method Check_Recovery->Optimize_Extraction Yes Final_Review Re-analyze & Review Data Check_Recovery->Final_Review No Improve_Cleanup Improve Sample Cleanup Dilute->Improve_Cleanup Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Optimize_LC->Final_Review Check_IS_Addition Verify IS Addition Step Optimize_Extraction->Check_IS_Addition Check_IS_Addition->Final_Review

Caption: Troubleshooting Logic for Inaccurate Atrazine Analysis Results.

References

Technical Support Center: Optimizing Mass Spectrometry Signals for Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desisopropylatrazine-d5 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?

While specific MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation of the non-deuterated analog, Desisopropylatrazine. The precursor ion ([M+H]⁺) for Desisopropylatrazine is approximately m/z 174.1.[1] Given that this compound has five deuterium (B1214612) atoms, its precursor ion will be shifted by +5, resulting in an expected m/z of approximately 179.1.

The major product ions for Desisopropylatrazine are reported as m/z 96.1, 68.1, and 62.1.[1] The fragmentation pathways leading to these ions would need to be analyzed to determine if the deuterium labels are retained or lost, which would affect the m/z of the product ions for this compound. It is recommended to perform a product ion scan on the m/z 179.1 precursor to determine the actual product ions and their optimal collision energies.

Q2: I am observing a weak signal for this compound. What are the initial troubleshooting steps?

A weak or absent signal is a common issue in LC-MS/MS analysis. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Weak Signal

WeakSignalTroubleshooting Start Weak or No Signal for this compound Check_Standard Verify Standard Integrity - Prepare fresh standard - Check for degradation Start->Check_Standard Check_MS Confirm MS Functionality - Direct infusion of standard - Check for stable spray Check_Standard->Check_MS Standard OK Resolved Signal Improved Check_Standard->Resolved Standard Issue Identified Check_LC Evaluate LC Performance - Check for leaks - Verify mobile phase composition - Inspect column Check_MS->Check_LC MS OK Check_MS->Resolved MS Issue Identified Optimize_MS Optimize MS Parameters - Adjust source settings - Optimize collision energy Check_LC->Optimize_MS LC OK Check_LC->Resolved LC Issue Identified Matrix_Effects Investigate Matrix Effects - Analyze matrix blank - Use matrix-matched calibrants Optimize_MS->Matrix_Effects Optimization Ineffective Optimize_MS->Resolved Signal Optimized Matrix_Effects->Resolved Matrix effects mitigated

Caption: A logical workflow for troubleshooting a weak mass spectrometry signal.

Q3: How can I mitigate matrix effects that may be suppressing the this compound signal?

Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, can significantly suppress the signal.[2] Several strategies can be employed to minimize these effects:

  • Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components. A shallower gradient can sometimes improve separation.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

Q4: What are common adducts observed for triazine compounds, and how can they affect my signal?

In electrospray ionization, analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). While the protonated molecule ([M+H]⁺) is often the most abundant, the formation of other adducts can distribute the ion current, potentially reducing the intensity of the desired precursor ion. If you suspect adduct formation is diminishing your primary signal, you can try to:

  • Modify Mobile Phase: Adding a small amount of a volatile acid like formic acid can promote protonation and reduce the formation of other adducts.

  • Monitor for Adducts: Include the m/z of potential adducts in your acquisition method to see if a significant portion of the signal is being diverted to these species.

Troubleshooting Guides

Guide 1: No Signal Detected
Potential Cause Troubleshooting Step Expected Outcome
Incorrect MRM Transition Verify the precursor (Q1) and product (Q3) ion m/z values. For this compound, the precursor should be ~m/z 179.1. Perform a product ion scan to confirm the major fragment ions.Correct MRM transition will lead to signal detection.
Instrument Malfunction Check for a stable electrospray. Infuse a known standard directly into the mass spectrometer to bypass the LC system.A stable spray and signal from direct infusion indicate the issue is with the LC system or method.
LC System Issue Check for leaks in the LC flow path. Ensure the correct mobile phases are being delivered and that the column is not clogged.Resolving LC issues will restore flow to the mass spectrometer and allow for signal detection.
Sample Preparation Error Prepare a fresh standard of this compound and inject it to rule out issues with the sample extraction or dilution.A signal from a fresh standard suggests a problem with the sample preparation procedure.
Guide 2: High Background Noise / Poor Signal-to-Noise (S/N)
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase or LC System Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.Reduced background noise and improved S/N.
Dirty Ion Source Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions.Lower background and more stable signal.
Suboptimal MS Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows. Fine-tune the collision energy for the specific MRM transition.Increased signal intensity and/or reduced noise, leading to better S/N.
Matrix Interference Implement the strategies for mitigating matrix effects as described in the FAQs.Reduced background from co-eluting matrix components.

Experimental Protocols

Protocol 1: Determining Optimal MRM Transitions for this compound

Objective: To identify the most intense and stable product ions for this compound and their optimal collision energies.

Methodology:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Full Scan (Q1 Scan): Perform a full scan in the positive ion mode to confirm the m/z of the protonated precursor ion ([M+H]⁺), expected to be around 179.1.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 179.1) and scan the third quadrupole (Q3) to detect all resulting product ions. This will reveal the fragmentation pattern.

  • Collision Energy Optimization: For each of the most intense product ions identified in the previous step, perform a series of experiments where the collision energy is varied in small increments (e.g., 2-5 eV) to find the voltage that produces the maximum signal intensity.

  • Select MRM Transitions: Choose the two or three most intense and stable product ions for your quantitative method.

Data Presentation: Example MRM Parameters for Desisopropylatrazine

The following table provides the reported MRM transitions for the non-deuterated Desisopropylatrazine, which can serve as a starting point for optimizing the deuterated analog.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor Voltage (V)
Desisopropylatrazine174.196.12098
68.132
62.156

Data from Olmo-Molina et al.[1]

Fragmentation Pathway of Desisopropylatrazine

Fragmentation Precursor Desisopropylatrazine [M+H]⁺ m/z 174.1 Fragment1 Product Ion m/z 96.1 Precursor->Fragment1 Loss of C₃H₈N₂ Fragment2 Product Ion m/z 68.1 Precursor->Fragment2 Loss of C₂H₅N₅ Fragment3 Product Ion m/z 62.1 Precursor->Fragment3 Further Fragmentation

Caption: A simplified representation of the fragmentation of Desisopropylatrazine.

Protocol 2: LC-MS/MS Method for Triazine Analysis

This protocol is adapted from EPA Method 536 and other published methods for the analysis of atrazine (B1667683) and its metabolites.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 400 µL/min
Injection Volume 5-20 µL
Gradient Start at a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.

Adapted from Thermo Fisher Scientific Application Note.[3]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3500-4000 V
Source Temperature ~120-150 °C
Desolvation Gas Flow ~600-800 L/hr

Sample Preparation:

For water samples, a direct injection method may be suitable.[3] Depending on the matrix complexity, a solid-phase extraction (SPE) cleanup may be necessary to reduce matrix effects and improve signal intensity.

References

troubleshooting low recovery of Desisopropylatrazine-d5 during SPE

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Recovery of Desisopropylatrazine-d5

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding low recovery of this compound during Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during SPE?

Low recovery is typically caused by issues in one of the core SPE steps. The analyte may not be retained on the sorbent (breakthrough), it may be washed away prematurely, or it may fail to elute from the cartridge. Common culprits include an inappropriate choice of sorbent, suboptimal pH of the sample, incorrect solvent strength for washing or elution, or an excessively high flow rate during sample loading.[1][2]

Q2: Which SPE sorbent is recommended for a polar metabolite like this compound?

While traditional C18 reversed-phase cartridges are widely used for triazines, they may offer insufficient retention for more polar metabolites like Desisopropylatrazine.[3] For better retention and recovery, consider the following:

  • Polymeric Sorbents: Materials like Oasis HLB (a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone) provide both hydrophobic and hydrophilic retention mechanisms and are often more effective for a wide range of analytes, including polar ones.[4]

  • Mixed-Mode Sorbents: Cartridges that combine reversed-phase and ion-exchange functionalities can enhance selectivity and retention, especially if the analyte can be ionized.[5] A study using C18 in series with a C18/cation exchange mixed-mode phase reported high recoveries for atrazine (B1667683) metabolites.[5]

Q3: How critical is sample pH for the recovery of this compound?

Sample pH is a critical parameter. Desisopropylatrazine is a weak base.[6] For reversed-phase SPE, the goal is to ensure the analyte is in its neutral, most hydrophobic state to maximize retention. Therefore, adjusting the sample pH to be at least 2 units above the analyte's pKa is recommended.[7] Conversely, for cation-exchange mechanisms, the sample pH should be adjusted to at least 2 units below the pKa to ensure the analyte is protonated (positively charged).[7] Incorrect pH can lead to poor retention and significant analyte loss during the sample loading or wash steps.[1]

Q4: Can the flow rate impact my recovery?

Yes, flow rate is crucial.

  • Sample Loading: A flow rate that is too fast does not allow sufficient interaction time between the analyte and the sorbent, leading to breakthrough (the analyte passes through the cartridge without being retained).[1][8]

  • Elution: A fast elution flow rate may not allow the solvent enough time to fully desorb the analyte from the sorbent, resulting in incomplete elution. A slow, drop-wise elution is often more effective.[8]

Q5: My analyte seems to be irreversibly stuck on the cartridge. What should I do?

If you have confirmed that the analyte is not lost in the loading or wash steps, it is likely strongly retained on the sorbent.[1] To resolve this, you must increase the strength of your elution solvent. This can be achieved by:

  • Increasing the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your elution mixture.[1][9]

  • Switching to a stronger organic solvent entirely.

  • Modifying the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent. For a basic compound on a reversed-phase sorbent, adding a small amount of acid to the elution solvent can help.

Systematic Troubleshooting Guide for Low Recovery

The most effective way to troubleshoot low recovery is to perform a mass balance experiment to determine precisely where the analyte is being lost. This involves collecting and analyzing the liquid from each step of the SPE process.[1][2][9]

Troubleshooting Data Summary
Location of Lost AnalytePotential Cause(s)Recommended Solution(s)
Load Flow-Through Fraction 1. Sorbent is not retaining the analyte: The sorbent may be inappropriate for the polar nature of this compound. 2. Sample solvent is too strong: High organic content in the sample matrix can prevent retention. 3. Incorrect sample pH: The analyte may be in an ionized state, reducing its affinity for a reversed-phase sorbent. 4. High flow rate: Insufficient contact time between the analyte and the sorbent.[1] 5. Sorbent overload: The mass of the analyte or matrix components exceeds the cartridge capacity.1. Switch to a more retentive sorbent (e.g., polymeric HLB or a mixed-mode phase).[3][4] 2. Dilute the sample with water or buffer to reduce the organic solvent strength. 3. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE.[7] 4. Decrease the sample loading flow rate (e.g., 1-3 mL/min).[8][10] 5. Use a cartridge with a larger sorbent mass or dilute the sample.[1]
Wash Fraction 1. Wash solvent is too strong: The organic content in the wash solvent is high enough to begin eluting the analyte. 2. Incorrect pH of wash solvent: The pH may be causing the analyte to lose its interaction with the sorbent.1. Decrease the percentage of organic solvent in the wash solution. Test several weaker wash solutions to find one that removes interferences without eluting the analyte.[1][9] 2. Ensure the pH of the wash solvent is similar to the sample load conditions to maintain retention.
Analyte Not Found in Any Fraction (Retained on Cartridge) 1. Elution solvent is too weak: The solvent does not have sufficient strength to desorb the analyte from the sorbent. 2. Incorrect pH of elution solvent: The pH is not optimized to facilitate elution. 3. Insufficient elution volume: The volume of solvent used is not enough to pass through the entire sorbent bed and elute the analyte completely.1. Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).[1] 2. Modify the elution solvent pH. For a basic analyte, adding a small amount of acid can improve recovery. 3. Increase the volume of the elution solvent or perform a second elution step and combine the fractions.

Experimental Protocols

Generic SPE Protocol for this compound using a Polymeric Cartridge (e.g., Oasis HLB)

This protocol provides a starting point for method development. Optimization will be required based on your specific sample matrix and analytical requirements.

  • Sample Pre-treatment:

    • For aqueous samples (e.g., groundwater), adjust the pH to >8.0 to ensure this compound is in its neutral form.[7]

    • If the sample contains particulates, centrifuge or filter it prior to loading.

    • If the sample is in an organic solvent, evaporate the solvent and reconstitute the residue in a weak, aqueous solution compatible with the SPE method.

  • Cartridge Conditioning:

    • Pass 3-5 mL of a strong organic solvent, such as methanol or acetonitrile (B52724), through the cartridge to wet the sorbent and activate the functional groups.[11]

  • Cartridge Equilibration:

    • Pass 3-5 mL of reagent water (or a buffer matching your sample's pH) through the cartridge.[12] For Oasis HLB cartridges, this step is optional as the sorbent is water-wettable, and the cartridge can be loaded even if it runs dry after conditioning.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and consistent flow rate, typically 1-3 mL/minute.[1][10] A slower flow rate enhances retention.

  • Washing:

    • Wash the cartridge with 3-5 mL of a weak solvent to remove co-extracted interferences. Start with 100% reagent water. If a stronger wash is needed, introduce a small percentage of organic solvent (e.g., 5-10% methanol in water).[1]

  • Elution:

    • Elute the analyte using a small volume (e.g., 2 x 2 mL) of a strong organic solvent. Methanol or acetonitrile are common choices.[13] A mixture like 80:20 (v/v) methanol:water can also be effective.[13]

    • Use a slow flow rate (e.g., 1 mL/minute) to ensure complete desorption.[8]

  • Post-Elution:

    • The collected eluate can be evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for the final analysis (e.g., by GC-MS or LC-MS).[5][14]

Visualizations

Standard Solid-Phase Extraction Workflow

SPE_Workflow cluster_workflow SPE Process cluster_io Inputs & Outputs Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 5% MeOH in Water) Load->Wash Waste1 Waste Load->Waste1 Interferences & Unretained Analyte Elute 5. Elute (e.g., 90% MeOH) Wash->Elute Waste2 Waste Wash->Waste2 Interferences Analyte Purified Analyte Elute->Analyte Target Analyte Sample Sample Solution Sample->Load

Caption: A typical workflow for bind-elute solid-phase extraction (SPE).

Troubleshooting Logic for Low SPE Recovery

Troubleshooting_Logic cluster_analysis Analyte Tracking Analysis cluster_solutions Potential Causes & Solutions Start Start: Low Analyte Recovery Check_Load Is analyte in Load Flow-Through? Start->Check_Load Check_Wash Is analyte in Wash Fraction? Check_Load->Check_Wash No Sol_Load Cause: Poor Retention Solutions: • Use stronger sorbent • Adjust sample pH • Decrease flow rate • Weaken sample solvent Check_Load->Sol_Load Yes Check_Elute Is analyte still on cartridge? Check_Wash->Check_Elute No Sol_Wash Cause: Premature Elution Solutions: • Weaken wash solvent • Check wash pH Check_Wash->Sol_Wash Yes Sol_Elute Cause: Strong Retention Solutions: • Strengthen elution solvent • Adjust elution pH • Increase elution volume Check_Elute->Sol_Elute Yes Problem Unknown Issue: Review entire process, check standards & reagents Check_Elute->Problem No

Caption: A decision tree for troubleshooting low recovery in SPE experiments.

References

Technical Support Center: Optimizing Chromatographic Separation of Atrazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of atrazine (B1667683) and its metabolites.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the chromatographic analysis of atrazine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of atrazine I should be looking for?

A1: The primary degradation products of atrazine are deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HYA). Other metabolites, such as diaminochlorotriazine (B1259301) (DACT), may also be present depending on the sample matrix and environmental conditions.

Q2: What are the typical chromatographic techniques used for atrazine and metabolite analysis?

A2: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with nitrogen-phosphorus detection (NPD) or MS detection are the most common techniques.[1] The choice depends on the specific metabolites of interest, required sensitivity, and the sample matrix.

Q3: What is the pKa of atrazine and how does it affect my HPLC separation?

A3: Atrazine is a weak base with a pKa of approximately 1.7.[2][3] This means that at a mobile phase pH below 1.7, atrazine will be protonated (positively charged), and at a pH above 1.7, it will be in its neutral form. For reversed-phase HPLC, operating at a pH above 2.7 (at least one pH unit above the pKa) will ensure atrazine is in its neutral, more retained form, generally leading to better peak shape and retention. The pKa values of the metabolites will also influence their retention behavior, and a mobile phase pH that keeps all analytes in a consistent, non-ionized state is usually preferable for good chromatography.

Troubleshooting Common Issues

Q4: I'm observing significant peak tailing for atrazine and its metabolites in my HPLC analysis. What are the likely causes and solutions?

A4: Peak tailing for atrazine and its metabolites, which are basic compounds, is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

  • Cause: At a mobile phase pH between roughly 3 and 7, residual silanol groups on the column packing can be ionized and interact with the protonated amine groups of atrazine and its metabolites, leading to tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to above 7 to deprotonate the analytes, or decrease the pH to below 3 to protonate the silanols. However, be mindful of the column's pH stability range.

    • Use of an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

    • Lower Analyte Concentration: High concentrations of the analytes can overload the column, leading to peak tailing. Try diluting your sample.

Q5: My retention times for atrazine and its metabolites are shifting between injections. What should I investigate?

A5: Retention time instability can be caused by several factors related to the HPLC system and method parameters.

  • Cause: Inconsistent mobile phase composition, fluctuating column temperature, or a leak in the system are common culprits.

  • Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper functioning. For buffered mobile phases, ensure the buffer is fully dissolved and the pH is stable.

    • Column Temperature: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.

    • System Check: Perform a leak test to ensure all fittings are secure. Check the pump for consistent flow rate delivery.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phase compositions.

Q6: I am having trouble achieving baseline separation between atrazine, DEA, and DIA. What can I do to improve resolution?

A6: Co-elution of atrazine and its dealkylated metabolites can be a challenge due to their similar structures.

  • Cause: Insufficient selectivity of the chromatographic system for these closely related compounds.

  • Solutions:

    • Optimize Mobile Phase Composition: Adjust the organic-to-aqueous ratio in your mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

    • Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interactions with the analytes.

    • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.

    • Temperature Optimization: Lowering the column temperature can sometimes increase selectivity, although it will also increase analysis time and backpressure.

Q7: I'm analyzing environmental samples and suspect matrix effects are impacting my LC-MS/MS results. How can I confirm and mitigate this?

A7: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analytes, are a common issue in LC-MS/MS analysis of complex samples.

  • Cause: Co-extracted matrix components interfering with the ionization process in the mass spectrometer source.

  • Confirmation:

    • Post-column Infusion: Infuse a standard solution of atrazine and its metabolites post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of the analytes indicates ion suppression or enhancement.

    • Matrix-matched Calibrants: Compare the response of standards prepared in solvent to those prepared in a blank matrix extract. A significant difference in the slope of the calibration curves indicates a matrix effect.

  • Mitigation Strategies:

    • Improved Sample Preparation: Use a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components.

    • Dilution: Dilute the sample extract to reduce the concentration of interfering compounds.

    • Isotope-labeled Internal Standards: Use stable isotope-labeled internal standards for atrazine and each metabolite to compensate for signal suppression or enhancement.

    • Chromatographic Separation: Modify the HPLC method to better separate the analytes from the matrix interferences.

Data Presentation

Table 1: Comparison of HPLC-UV/MS Methods for Atrazine and Metabolite Analysis

ParameterMethod 1Method 2Method 3
Column C18 (e.g., Agilent TC-C18(2))[4]Phenyl-HexylPolar-Embedded C18
Mobile Phase Acetonitrile (B52724)/Water with 0.1% Formic AcidMethanol (B129727)/Ammonium (B1175870) Acetate BufferAcetonitrile/Water
Detection UV (220 nm) / ESI-MS/MSESI-MS/MSUV (220 nm)
LOD (Atrazine) ~0.5 ng on column[4]0.03 - 2.80 ng/mL (in urine)[5]Varies with system
LOD (Metabolites) Not specified0.03 - 2.80 ng/mL (in urine)[5]Varies with system
Recovery >90% in spiked water87 - 112% (in urine)[5]Not specified
Primary Application Drinking water analysis[4]Biological samples (urine)[5]General purpose

Table 2: Comparison of GC-MS Methods for Atrazine and Metabolite Analysis

ParameterMethod 1 (GC-MSD)Method 2 (GC-MS/MS)
Column DB-5 or equivalentDB-5ms or equivalent
Carrier Gas HeliumHelium
Injection Mode SplitlessSplitless
Detection MS (Scan or SIM)MS/MS (MRM)
LOQ (Atrazine) 0.10 ppb in water[6][7][8]0.6 µg/kg in forage[9]
LOQ (Metabolites) 0.10 ppb for DEA, DIA, DACT in water[6][7][8]1.3 µg/kg for DEA, 0.3 µg/kg for DIA in forage[9]
Recovery 90-98% for atrazine and metabolites in water[7][8]94.3 - 113.1% for atrazine and metabolites in forage[9]
Primary Application Water analysisPlant material analysis

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Atrazine and its Metabolites in Water

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 5 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, and then return to initial conditions. The addition of a buffer, such as 20 mM ammonium acetate, can improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 220 nm.

  • Quantification:

    • Prepare a series of calibration standards of atrazine, DEA, DIA, and HYA in the initial mobile phase.

    • Generate a calibration curve by plotting peak area versus concentration for each analyte.

    • Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Analysis of Atrazine and its Metabolites in Soil

This protocol provides a general procedure for the analysis of atrazine and its primary metabolites in soil samples.

  • Sample Preparation (Extraction):

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v).

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction two more times and combine the supernatants.

    • Evaporate the combined extract to approximately 1 mL.

    • Perform a solvent exchange to ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 200 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for atrazine (e.g., m/z 200, 215), DEA (e.g., m/z 172, 187), and DIA (e.g., m/z 158, 201).

  • Quantification:

    • Prepare calibration standards in ethyl acetate.

    • Use an internal standard (e.g., terbuthylazine) to improve accuracy and precision.

    • Generate a calibration curve based on the peak area ratios of the analytes to the internal standard.

Visualizations

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA De-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA De-isopropylation HYA Hydroxyatrazine (HYA) Atrazine->HYA Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT DIA->DACT

Caption: Metabolic pathway of atrazine.

Troubleshooting_Workflow Start Chromatographic Problem Identified (e.g., Peak Tailing, Retention Shift) CheckSystem Check System Basics: - Leaks - Solvent Levels - Temperature Stability Start->CheckSystem CheckMethod Review Method Parameters: - Mobile Phase Prep - pH - Gradient Profile Start->CheckMethod IsolateColumn Isolate the Column: - Replace with a new/known good column CheckSystem->IsolateColumn CheckMethod->IsolateColumn ProblemPersists Problem Persists? IsolateColumn->ProblemPersists SamplePrep Investigate Sample: - Matrix Effects - Sample Stability - Concentration ProblemPersists->SamplePrep Yes Resolved Problem Resolved ProblemPersists->Resolved No (Column was the issue) InstrumentIssue Suspect Instrument Malfunction: - Pump, Injector, Detector SamplePrep->InstrumentIssue InstrumentIssue->Resolved

Caption: General chromatographic troubleshooting workflow.

References

assessing Desisopropylatrazine-d5 stability in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Desisopropylatrazine-d5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in various organic solvents.

Troubleshooting Guide: Stability and Handling of this compound

This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound in organic solvents.

Issue 1: Inconsistent Analytical Results or Signal Drift

Symptoms:

  • The peak area of this compound systematically decreases or increases over an analytical run.

  • Poor precision and inaccurate quantification in your assay.

Potential Causes:

  • Degradation of the Standard: The compound may be unstable in the chosen organic solvent under the experimental conditions (e.g., temperature, light exposure).

  • Deuterium (B1214612) Exchange: The deuterium labels on the ethyl-d5 group may be exchanging with protons from the solvent or trace amounts of water.[1][2] This is more likely to occur in protic solvents or under acidic or basic conditions.[3]

  • Adsorption to Surfaces: The compound may be adsorbing to vials, pipette tips, or parts of the analytical instrument.

Troubleshooting Steps:

  • Solvent Selection:

    • Review the choice of organic solvent. Aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) are generally preferred for storing deuterated standards to minimize the risk of deuterium exchange.

    • If a protic solvent (e.g., methanol (B129727), ethanol) must be used, prepare fresh solutions daily and minimize storage time.

  • Assess Deuterium Exchange:

    • Prepare a solution of this compound in the solvent of concern.

    • Analyze the solution by mass spectrometry at time zero and then at regular intervals (e.g., 4, 8, 12, 24 hours) while storing it under the same conditions as your samples.[1]

    • Monitor for a decrease in the mass-to-charge ratio (m/z) of the deuterated standard and a corresponding increase in the signal of the unlabeled Desisopropylatrazine.

  • Evaluate Storage Conditions:

    • The supplier recommends storing the neat compound at room temperature.[4] For solutions, storage at 4°C is often recommended.[5]

    • Protect solutions from light, especially if photolytic degradation is suspected.

    • Use silanized glass vials to minimize adsorption to surfaces.

Issue 2: Presence of Unlabeled Desisopropylatrazine Impurity

Symptoms:

  • A signal corresponding to the unlabeled analyte is detected in a solution of the deuterated internal standard.

Potential Causes:

  • Inherent Impurity: The deuterated standard may contain a small amount of the unlabeled compound from its synthesis.

  • Deuterium Exchange: As described above, the deuterium labels may have exchanged with protons.[1]

Troubleshooting Steps:

  • Quantify Isotopic Purity:

    • Prepare a high-concentration solution of this compound in a clean solvent.

    • Analyze this solution using LC-MS/MS, monitoring the mass transition of the unlabeled analyte.[1]

    • This will help determine the initial contribution of the unlabeled analyte from the standard itself.

  • Minimize Deuterium Exchange:

    • Follow the solvent selection and storage condition guidelines mentioned in the previous section.

Experimental Protocol: Assessing this compound Stability

This protocol outlines a method to systematically evaluate the stability of this compound in a selection of common organic solvents.

Objective: To determine the short-term stability of this compound in various organic solvents under typical laboratory conditions.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., Acetonitrile, Methanol, Acetone (B3395972), Dichloromethane, Ethyl Acetate) of HPLC or LC-MS grade.

  • Class A volumetric flasks and pipettes

  • Autosampler vials (glass, preferably silanized)

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a solvent in which it is known to be stable and soluble (e.g., Acetone) at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • From the stock solution, prepare working solutions of this compound in each of the selected organic solvents at a final concentration of 10 µg/mL.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), transfer an aliquot of each working solution into an autosampler vial and analyze using a suitable LC-MS/MS method.

    • Store the remaining working solutions in sealed vials under controlled conditions (e.g., room temperature, protected from light).

    • Analyze aliquots of each solution at subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Data Analysis:

    • For each time point, calculate the remaining percentage of this compound relative to the initial (t=0) concentration.

    • Monitor for the appearance and increase of any degradation products or the unlabeled Desisopropylatrazine.

Data Presentation:

The results of the stability study can be summarized in the following table. The data presented here is hypothetical and for illustrative purposes only.

SolventTime (hours)This compound Remaining (%)Appearance of Degradation Products
Acetonitrile 0100No
499.8No
899.5No
2499.1No
4898.9No
Methanol 0100No
498.5Minor peak detected
897.2Minor peak increased
2494.3Significant degradation
4889.5Significant degradation
Acetone 0100No
499.9No
899.7No
2499.4No
4899.2No
Dichloromethane 0100No
499.6No
899.2No
2498.5No
4897.8No

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: As a solid, this compound should be stored at room temperature.[4] Solutions of the compound, for example in acetone, are typically stored at 4°C.[5] It is also advisable to protect solutions from direct sunlight.

Q2: In which solvent is this compound most stable? A: While specific stability data in a wide range of organic solvents is not readily available, aprotic solvents like acetonitrile and acetone are generally recommended for deuterated standards to minimize the risk of deuterium exchange. Protic solvents like methanol may be less suitable for long-term storage.

Q3: What is deuterium exchange and why is it a concern? A: Deuterium exchange is the replacement of deuterium atoms on the molecule with protons from the surrounding environment, such as the solvent.[2] This is a concern because it converts the deuterated internal standard into the unlabeled analyte, which can lead to inaccurate quantification in mass spectrometry-based assays.[1]

Q4: How can I tell if my this compound standard has degraded? A: Degradation can be identified by a decrease in the peak area of this compound over time in your analytical runs. You may also observe the appearance of new, unexpected peaks in your chromatogram. A stability study, as outlined in the experimental protocol above, is the most definitive way to assess degradation.

Q5: The deuterium labels are on an ethyl group. Are they stable? A: The deuterium labels are on an ethyl group attached to a nitrogen atom. While labels on heteroatoms like nitrogen or oxygen are highly susceptible to exchange, labels on carbon atoms are generally more stable.[2] However, exchange can still occur under certain conditions, so it is important to use appropriate solvents and storage conditions.

Workflow and Pathway Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL in Acetone) working Prepare Working Solutions (10 µg/mL in Test Solvents) stock->working Dilute t0 t=0 Analysis (LC-MS/MS) working->t0 storage Store Solutions (Controlled Conditions) working->storage data_analysis Calculate % Remaining Monitor Degradants t0->data_analysis t_interim Time-Point Analysis (e.g., 4, 8, 24, 48h) storage->t_interim t_interim->data_analysis conclusion Determine Stability in Each Solvent data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

References

identifying common interferences in triazine herbicide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triazine herbicide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in triazine herbicide analysis?

The most common interferences in triazine herbicide analysis can be broadly categorized as matrix effects, sample contamination, and chromatographic issues. Matrix effects are caused by co-eluting compounds from the sample matrix that can suppress or enhance the analyte signal, particularly in LC-MS analysis.[1][2][3] Sample contamination can arise from impure solvents, reagents, or inadequately cleaned glassware.[4] Chromatographic interferences include issues like peak tailing and co-elution of isomers or degradation products.[5]

Q2: What are matrix effects and how do they impact my results?

Matrix effects refer to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[2] Both phenomena can significantly compromise the accuracy and precision of quantitative analysis, leading to underestimation or overestimation of the triazine concentration in the sample.[1][3]

Q3: How can I minimize or compensate for matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Implementing a thorough sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Dispersive Liquid-Liquid Microextraction (DLLME) are effective at removing interfering matrix components.[1][6][7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[1]

  • Internal Standards: The use of an isotope-labeled internal standard that behaves similarly to the analyte of interest during extraction, chromatography, and ionization can effectively correct for matrix effects.[1][3]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.

Troubleshooting Guide

This guide addresses specific issues that may arise during triazine herbicide analysis.

Problem 1: Poor peak shape (tailing or fronting) in Gas Chromatography (GC) analysis.

  • Possible Cause: Active sites in the GC inlet or column can interact with the triazine analytes, leading to peak tailing.[5] Column contamination or degradation can also contribute to poor peak shape.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners are recommended.

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Column Trimming: If conditioning does not resolve the issue, trim a small portion (e.g., 10-20 cm) from the front of the column to remove any non-volatile residues.

    • Column Replacement: If the problem persists, the column may be irreversibly damaged and require replacement.

Problem 2: Inaccurate and imprecise results in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Possible Cause: This is a classic symptom of significant matrix effects, where co-eluting compounds interfere with the ionization of the target triazine analytes.[2][3]

  • Troubleshooting Workflow:

    G start Inaccurate/Imprecise LC-MS Results matrix_effect Suspect Matrix Effects start->matrix_effect use_is Implement Isotope-Labeled Internal Standard matrix_effect->use_is Primary Solution matrix_matched Prepare Matrix-Matched Calibration Curve matrix_effect->matrix_matched Alternative cleanup Optimize Sample Cleanup (e.g., SPE, QuEChERS) matrix_effect->cleanup If severe reanalyze Re-analyze Samples use_is->reanalyze matrix_matched->reanalyze dilute Dilute Sample Extract cleanup->dilute dilute->reanalyze

    Caption: Troubleshooting workflow for inaccurate LC-MS results.

Problem 3: Low recovery of triazines during sample extraction.

  • Possible Cause: The chosen extraction method may not be optimal for the specific sample matrix, or the extraction parameters may need adjustment. For example, the pH of the sample or the choice of solvent can significantly impact recovery.

  • Troubleshooting Steps:

    • Method Selection: Ensure the chosen extraction method (e.g., LLE, SPE, QuEChERS) is suitable for your sample type. SPE is often highly effective for cleaning up complex samples.[1]

    • Solvent Optimization: The type and volume of the extraction and elution solvents are critical. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analytes.

    • pH Adjustment: The pH of the sample can influence the charge state of triazines and their interaction with sorbents. Experiment with adjusting the sample pH prior to extraction.

    • Check for Emulsions: In liquid-liquid extractions, emulsion formation can trap analytes and lead to low recovery.[8] Techniques like centrifugation or adding salt can help to break emulsions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Triazines in Water Samples

This protocol is a general procedure and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of Milli-Q water.[8] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[8]

  • Drying: Dry the cartridge under vacuum for at least 10 minutes to remove excess water.

  • Elution: Elute the trapped triazines with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis.

Protocol 2: QuEChERS for Triazines in Soil Samples

This protocol is adapted from general QuEChERS procedures for pesticides in soil.[1]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and let it hydrate (B1144303) for 30 minutes.[1]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[1]

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[1]

  • Final Extract Preparation: Transfer the cleaned supernatant to an autosampler vial for analysis.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Triazine Analysis

Sample Preparation MethodCommon MatricesTypical Recovery (%)Key Advantages
Solid-Phase Extraction (SPE) Water, Soil, Biological Fluids73 - 111[9]High selectivity and cleanup efficiency[8]
QuEChERS Fruits, Vegetables, Soil84 - 102[7]Fast, simple, and uses minimal solvent
Dispersive Liquid-Liquid Microextraction (DLLME) Water, Soil84.2 - 102[10]High enrichment factor, low solvent consumption[10]
Liquid-Liquid Extraction (LLE) WaterVariableSimple, but can be labor-intensive and form emulsions[8]

Table 2: Impact of Internal Standard on Simazine Recovery in LC-MS/MS

Analytical MethodMatrixRecovery (%)
LC-MS/MS without Internal StandardSoil60 - 85
LC-MS/MS with ¹³C₃-Simazine Internal StandardSoil90 - 110[1]

Visualization of Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Soil, Water) extraction Extraction (e.g., Acetonitrile for QuEChERS, passing through SPE cartridge) sample->extraction cleanup Cleanup (d-SPE or SPE wash/elution) extraction->cleanup injection Inject Final Extract cleanup->injection separation Chromatographic Separation (GC or LC) injection->separation detection Detection (MS, MS/MS, etc.) separation->detection quantification Quantification (using calibration curve) detection->quantification reporting Final Report quantification->reporting

Caption: General workflow for triazine herbicide analysis.

References

Technical Support Center: Strategies to Reduce Ion Suppression for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects on deuterated internal standards in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using deuterated internal standards?

Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683), proteins).[1] This leads to a decreased signal intensity for the analyte of interest. When using a deuterated internal standard (d-IS), the fundamental assumption is that both the analyte and the d-IS will experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte's peak area to the internal standard's peak area. However, if the analyte and the d-IS experience different degrees of ion suppression, a phenomenon known as "differential matrix effects," the accuracy and precision of the quantitative results can be severely compromised.[2][3]

Q2: What are the primary causes of ion suppression for my deuterated internal standard?

Several factors can contribute to ion suppression, even when using a deuterated internal standard:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix, such as phospholipids, salts, and metabolites, can co-elute with your analyte and d-IS, competing for ionization in the mass spectrometer's source.[1]

  • Chromatographic (Isotope) Effect: The substitution of hydrogen with deuterium (B1214612) can slightly alter a molecule's physicochemical properties, sometimes leading to a small difference in retention time between the analyte and the d-IS.[2] If this slight separation causes them to elute into regions with varying levels of matrix components, they will experience differential ion suppression.

  • Mobile Phase Additives: Non-volatile buffers or certain ion-pairing agents in the mobile phase can crystallize in the ion source, leading to a suppression of the signal for both the analyte and the internal standard.[1][4]

  • High Analyte Concentration: At very high concentrations, an analyte can cause "self-suppression," leading to a non-linear response.[3]

Q3: How can I detect and assess the extent of ion suppression in my assay?

A widely used and effective method is the post-column infusion experiment .[4][5][6] This technique helps to identify regions in the chromatogram where ion suppression occurs. The experiment involves continuously infusing a solution of your analyte and deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the LC column. Any dip or decrease in the constant baseline signal of the infused standards indicates a region of ion suppression caused by co-eluting matrix components.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to ion suppression and deuterated internal standards.

Issue 1: Inconsistent Analyte/Internal Standard Response Ratio

An inconsistent response ratio between your analyte and deuterated internal standard can lead to poor precision and inaccurate quantification.

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Assess Co-elution: Carefully overlay the chromatograms of the analyte and the d-IS. Even a slight separation can lead to differential ion suppression.[2] 2. Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete co-elution.[2] 3. Improve Sample Preparation: Utilize a more rigorous sample cleanup technique (e.g., switch from protein precipitation to SPE) to remove interfering matrix components.[2]
Deuterium Exchange 1. Check Label Stability: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule. Avoid labeling on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups. 2. Control pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase if the label is potentially labile.
In-source Fragmentation of d-IS 1. Optimize Source Conditions: Reduce the cone/orifice voltage or other source parameters to minimize fragmentation of the d-IS, which could contribute to the analyte's signal. 2. Select a More Stable d-IS: If fragmentation is unavoidable, consider a d-IS with deuterium atoms on a more stable part of the molecule.

Issue 2: Poor Signal Intensity for the Deuterated Internal Standard

Low signal intensity for your d-IS can compromise the sensitivity and reliability of your assay.

Possible Cause Troubleshooting Steps
Incorrect Concentration 1. Verify Working Solution: Double-check the concentration of your d-IS working solution. 2. Prepare Fresh Stock: Prepare a fresh stock solution from the original standard material to rule out degradation or evaporation.
Severe Ion Suppression 1. Perform Post-Column Infusion: Identify the regions of significant ion suppression in your chromatogram. 2. Optimize Chromatography: Adjust your chromatographic method to move the elution of your analyte and d-IS away from these suppression zones. 3. Enhance Sample Cleanup: Implement a more effective sample preparation method to remove the suppressing matrix components.
Inefficient Ionization 1. Optimize Ion Source Parameters: Adjust the capillary voltage, gas flows (nebulizer, auxiliary), and temperature to optimize the ionization of your d-IS.[7][8]
Instrument Contamination 1. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's guidelines. 2. Implement Column Washing: Incorporate a robust column wash step at the end of each run to remove strongly retained matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the extent of ion suppression. The following table summarizes the typical effectiveness of common techniques in reducing matrix effects, particularly from phospholipids in plasma samples.

Sample Preparation Method Typical Analyte Recovery (%) Effectiveness in Phospholipid Removal Resulting Ion Suppression
Protein Precipitation (PPT) 80 - 100LowHigh
Liquid-Liquid Extraction (LLE) 60 - 90Moderate to HighLow to Moderate
Solid-Phase Extraction (SPE) 70 - 95HighLow

Note: Values are approximate and can vary depending on the analyte, matrix, and specific protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify chromatographic regions where ion suppression occurs.

Methodology:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of a low-dead-volume tee union.

    • Connect a syringe pump to the second inlet of the tee union.

    • Connect the outlet of the tee union to the mass spectrometer's ion source.

  • Infusion Solution Preparation:

    • Prepare a solution of the analyte and deuterated internal standard in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • Procedure:

    • Begin the LC mobile phase flow through the analytical column.

    • Start the syringe pump to continuously infuse the standard solution at a low flow rate (e.g., 10 µL/min).

    • Once a stable baseline signal is achieved for the analyte and d-IS, inject a blank matrix sample that has been processed with your sample preparation method.

    • Monitor the signal of the infused standards throughout the chromatographic run.

  • Evaluation:

    • A decrease in the baseline signal indicates a region of ion suppression.[5][6] An increase indicates ion enhancement. Compare the retention time of your analyte and d-IS with these regions to assess the potential for matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To reduce ion suppression by removing phospholipids from a plasma sample.

Methodology (using a mixed-mode cation exchange sorbent for a basic analyte):

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of the deuterated internal standard working solution and vortex.

    • Add 200 µL of 1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

Objective: To extract an analyte from an aqueous biological sample into an immiscible organic solvent to reduce matrix effects.

Methodology (for a non-polar analyte):

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add 50 µL of the deuterated internal standard working solution and vortex.

    • Add 100 µL of a buffer to adjust the pH to ensure the analyte is in a neutral state.

  • Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Isolation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Ion_Suppression_Mechanism cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte Analyte Charged_Droplet Charged Droplet (Analyte, d-IS, Matrix) Analyte->Charged_Droplet d-IS d-IS d-IS->Charged_Droplet Matrix Matrix Matrix->Charged_Droplet Competition for charge and surface access Analyte_Ion Analyte Ion Charged_Droplet->Analyte_Ion Reduced Ion Evaporation d-IS_Ion d-IS Ion Charged_Droplet->d-IS_Ion Reduced Ion Evaporation Mass_Spec Mass Spectrometer Analyte_Ion->Mass_Spec d-IS_Ion->Mass_Spec

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

Troubleshooting_Workflow start Inconsistent Analyte/d-IS Ratio or Poor Signal check_coelution Assess Analyte & d-IS Co-elution start->check_coelution modify_chrom Modify Chromatographic Method check_coelution->modify_chrom No check_sample_prep Evaluate Sample Preparation check_coelution->check_sample_prep Yes modify_chrom->check_coelution improve_sample_prep Implement More Rigorous Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep Ineffective check_source Optimize MS Source Parameters check_sample_prep->check_source Effective improve_sample_prep->check_coelution end Problem Resolved check_source->end

Caption: Troubleshooting workflow for ion suppression issues.

Sample_Prep_Comparison Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Result_PPT High Ion Suppression (Low Cleanup) PPT->Result_PPT Result_LLE Moderate Ion Suppression (Moderate Cleanup) LLE->Result_LLE Result_SPE Low Ion Suppression (High Cleanup) SPE->Result_SPE

Caption: Comparison of sample preparation strategies for reducing ion suppression.

References

resolving peak tailing of Desisopropylatrazine-d5 in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to our technical support center. This guide provides troubleshooting advice for common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on resolving peak tailing of Desisopropylatrazine-d5.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2]

Q2: I am observing significant peak tailing specifically for this compound. What are the likely causes?

A2: Peak tailing of this compound is often due to its chemical properties. Desisopropylatrazine is a polar compound containing amino functional groups (-NH- and -NH2).[3][4] These groups are prone to secondary interactions with active sites within the GC system, leading to peak tailing. The primary causes include:

  • Active Sites: Interaction with acidic silanol (B1196071) groups present on the surfaces of the injector liner, glass wool, column, or connection fittings.[5][6]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create new active sites.[7]

  • Inlet Issues: Contamination in the inlet, including residue on the liner and gold seal, is a common source of peak tailing.[8]

  • Improper Column Installation: Poorly cut column ends or incorrect installation depth can create turbulence and dead volumes in the flow path.[7][8][9]

Q3: Can the deuteration of this compound contribute to peak tailing?

A3: While the deuteration itself does not inherently cause peak tailing, the underlying chemical nature of the Desisopropylatrazine molecule is the primary driver. The presence of amino groups makes the compound susceptible to interactions with active sites in the GC system. The chromatographic behavior of the deuterated and non-deuterated forms should be very similar, so troubleshooting steps for the parent compound are applicable here.

Q4: If all peaks in my chromatogram are tailing, not just this compound, what does that indicate?

A4: If all peaks, including those of non-polar compounds, exhibit tailing, the issue is more likely to be physical or related to the overall system setup rather than a specific chemical interaction.[10] Common causes include:

  • Poor Column Installation: An improper column cut or incorrect installation in the inlet or detector.[10][11]

  • Dead Volume: Unswept volumes in the system, often due to incorrect column installation or fittings.[8]

  • Low Carrier Gas Flow Rate: Insufficient flow may not efficiently sweep analytes through the column.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks for all components.[5]

Troubleshooting Guide: Resolving Peak Tailing of this compound

This table summarizes potential causes of peak tailing for this compound and provides recommended solutions.

Potential Cause Observations Recommended Solutions Success Indicator
Inlet Contamination & Activity Peak tailing worsens over a series of injections.Perform inlet maintenance: Replace the liner with a deactivated one, replace the septum, and clean the injection port.[11][12]Symmetrical peak shape is restored.
Column Activity Only polar compounds like this compound are tailing.Trim 15-20 cm from the front end of the column to remove accumulated non-volatile residues and active sites.[11][12] If tailing persists, replace the column with a new, high-quality, inert column.Improved peak symmetry for active compounds.
Improper Column Installation All peaks in the chromatogram are tailing.Re-install the column. Ensure a clean, square cut at both ends and verify the correct installation depth in the inlet and detector according to the manufacturer's guidelines.[5][9]Symmetrical peaks for all compounds.
Column Contamination Gradual deterioration of peak shape and loss of resolution over time.Bake out the column at a temperature slightly above the final temperature of your analytical method (do not exceed the column's maximum temperature limit).[12]Baseline stability and improved peak shape.
Sample Overload Peaks are broad and tailing, and the effect is more pronounced at higher concentrations.Dilute the sample and inject a smaller volume.[5]Peak shape improves upon sample dilution.
Inappropriate Column Choice Persistent peak tailing for polar analytes despite other troubleshooting.Use a column specifically designed for polar or basic compounds, or one with enhanced deactivation.Significant improvement in peak shape for this compound.
Solvent-Analyte Mismatch Peak distortion, especially for early eluting peaks.Ensure the solvent is compatible with the stationary phase of the column.[11]Improved peak shape, particularly for early eluters.

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing for this compound.

1. Initial Assessment:

  • Inject a well-characterized standard mixture containing this compound and a non-polar hydrocarbon (e.g., a C15 alkane).
  • Observe the peak shapes. If only this compound tails, the issue is likely chemical activity. If both peaks tail, it is likely a physical problem with the system.

2. Inlet Maintenance:

  • Cool down the injector and oven.
  • Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool if your sample matrix is complex.
  • Replace the septum.
  • Inspect and clean the injection port as needed.
  • Re-assemble and leak-check the inlet.
  • Re-inject the standard mixture to assess peak shape.

3. Column Installation and Trimming:

  • If peak tailing persists, cool down the system and carefully remove the column.
  • Using a ceramic scoring wafer or other appropriate tool, make a clean, square cut to remove 15-20 cm from the inlet end of the column.[11][12]
  • Re-install the column according to the manufacturer's specifications for your GC model, ensuring the correct insertion depth into the inlet and detector.
  • Leak-check all connections.
  • Condition the column according to the manufacturer's instructions.
  • Inject the standard mixture again to evaluate peak shape.

4. Column Bake-out:

  • If tailing is still observed, perform a column bake-out.
  • Set the oven temperature to 20-30°C above the maximum temperature of your analytical method, but do not exceed the column's maximum operating temperature.
  • Maintain this temperature for 1-2 hours with the carrier gas flowing.
  • Cool the oven and inject the standard mixture.

5. Method Parameter Evaluation:

  • If the issue is not resolved, review your method parameters.
  • Injection Volume: If column overload is suspected, reduce the injection volume or dilute the sample.
  • Initial Oven Temperature: A lower initial temperature can sometimes improve focusing of the analyte band at the head of the column.

6. Column Replacement:

  • If none of the above steps resolve the issue, the column's stationary phase may be irreversibly damaged. Replace the column with a new, high-quality inert column.

Visual Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting peak tailing of this compound.

PeakTailing_Troubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Likely Chemical Activity check_all_peaks->chemical_issue  No check_installation Check Column Installation (Cut & Depth) physical_issue->check_installation reinstall Re-install Column check_installation->reinstall problem_solved_1 Problem Solved? reinstall->problem_solved_1 end_1 Analysis Complete problem_solved_1->end_1  Yes problem_solved_1->chemical_issue  No inlet_maintenance Perform Inlet Maintenance (Liner, Septum) chemical_issue->inlet_maintenance problem_solved_2 Problem Solved? inlet_maintenance->problem_solved_2 trim_column Trim Column Inlet (15-20 cm) problem_solved_2->trim_column  No end_2 Analysis Complete problem_solved_2->end_2  Yes problem_solved_3 Problem Solved? trim_column->problem_solved_3 bakeout_column Bake Out Column problem_solved_3->bakeout_column  No problem_solved_3->end_2  Yes problem_solved_4 Problem Solved? bakeout_column->problem_solved_4 replace_column Replace Column problem_solved_4->replace_column  No problem_solved_4->end_2  Yes replace_column->end_2

A flowchart for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Trace-Level Detection of Atrazine Degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for trace-level detection of atrazine (B1667683) and its primary degradation products, such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of atrazine and its degradants using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Question: I am observing poor peak shapes (e.g., fronting, tailing, or splitting) for my analytes. What are the potential causes and solutions?

Answer: Poor peak shapes can arise from several factors related to the sample, mobile phase, or the analytical column.

  • Injection Solvent Effects: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak splitting and broadening.

    • Solution: Whenever possible, dissolve and inject your sample in a solvent that is of equal or lesser strength than the starting mobile phase conditions.[1]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak tailing and broadening. High pH mobile phases (>7) can cause silica (B1680970) dissolution, leading to column voids and distorted peaks.[1]

    • Solution: Use an in-line filter to protect the column from particulates.[1] For complex matrices, implement a sample clean-up step like Solid Phase Extraction (SPE).[1] If the column is contaminated, try flushing it. If performance does not improve, the column may need to be replaced.

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for your analytes and column chemistry. Use high-quality mobile phase additives and buffers at the lowest effective concentration.[2]

Question: My analyte signal is weak, or the sensitivity of my assay has decreased. How can I troubleshoot this?

Answer: A decrease in signal intensity can be attributed to issues with the sample, the LC system, or the mass spectrometer.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes in the mass spectrometer source, leading to a lower signal.[3][4][5] This is a significant challenge in complex matrices like cereals, soil, and urine.[3][4][5]

    • Solution: Evaluate matrix effects by comparing the calibration curve slopes in solvent versus in the matrix.[4] To mitigate these effects, improve sample preparation using techniques like Solid Phase Extraction (SPE) or dilute the sample. Isotope-dilution is a highly effective method for compensating for matrix effects.[6][7]

  • Contamination of the Mass Spectrometer: Sample residues, mobile phase impurities, or column bleed can contaminate the ion source and mass spectrometer optics, resulting in high background noise and poor signal-to-noise ratios.[2]

    • Solution: Regularly clean the ion source components, such as the probe and curtain plate.[8] Use high-purity (LC-MS grade) solvents and additives to minimize contamination.[8]

  • Sample Degradation: Atrazine and its degradants may degrade in the sample vial before analysis.

    • Solution: Prepare fresh samples and standards. If samples need to be stored, investigate the stability at different temperatures (e.g., 4°C, -20°C, -80°C).[9]

Question: I am experiencing retention time shifts during my analytical run. What could be the cause?

Answer: Fluctuations in retention time can compromise analyte identification and quantification.

  • Column Equilibration: Insufficient equilibration of the column between injections can lead to inconsistent retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For reversed-phase columns, equilibrating with at least 10 column volumes is a good starting point.[10]

  • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time can cause retention time drift.

    • Solution: Prepare mobile phases carefully and consistently. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace-level detection of atrazine and its degradants?

A1: The most prevalent and effective methods are based on chromatography coupled with mass spectrometry. These include:

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are highly sensitive and selective for analyzing atrazine and its metabolites in various matrices like cereals, soil, and water.[3][4][11][12]

  • Gas Chromatography/Mass Spectrometry (GC/MS) is also a powerful technique, often requiring a derivatization step for more polar degradants like hydroxyatrazine.[13]

Q2: Why is sample preparation important, and what are the recommended techniques?

A2: Sample preparation is crucial for removing interfering matrix components, concentrating the analytes, and improving the overall performance of the analytical method.[14][15]

  • Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating atrazine and its degradants from water and soil samples.[13][14] Common sorbents include C18 and graphitized carbon black.[6][13]

  • Solid-Phase Microextraction (SPME) is a solvent-free alternative for sample preparation, particularly for water samples, prior to GC analysis.[15]

Q3: What are the typical limits of detection (LODs) and quantification (LOQs) for these methods?

A3: The detection and quantification limits can vary depending on the analytical technique, the matrix, and the specific analyte.

  • For UPLC-MS analysis of cereals, LODs can range from 0.06 µg/kg for DEA to 0.25 µg/kg for HA.[11]

  • GC/MS methods for water samples can achieve estimated method detection limits ranging from 0.03 to 0.07 µg/L.[13]

  • LC-MS/MS methods for drinking water can have a calibration range starting from 0.25 ng/mL (ppb).[16] For urine analysis using on-line SPE-HPLC-MS/MS, LODs can range from 0.03 to 2.80 ng/mL.[7]

Q4: How can I accurately quantify atrazine and its degradants in complex samples?

A4: Accurate quantification requires careful calibration and consideration of matrix effects.

  • Isotope-Dilution Mass Spectrometry: The use of stable isotope-labeled internal standards (e.g., Atrazine-d5) is the gold standard for compensating for matrix effects and ensuring high accuracy and precision.[6][7][16]

  • Matrix-Matched Calibration: If isotope-labeled standards are not available, preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Atrazine and its Degradants

AnalyteMethodMatrixLODLOQReference
Atrazine (ATR)UPLC-MSCereals--[11]
Deethylatrazine (DEA)UPLC-MSCereals0.06 µg/kg-[11]
Deisopropylatrazine (DIA)UPLC-MSCereals--[11]
Hydroxyatrazine (HA)UPLC-MSCereals0.25 µg/kg-[11]
ATR, DEA, DIA, DAA, HAGC/MSSoil Pore Water0.03 - 0.07 µg/L-[13]
Atrazine & DeethylatrazineGC/Ion Trap MSWater0.75 ng/L-[6]
Atrazine & DeethylatrazineGC/Ion Trap MSSediment0.13 ng/g-[6]
ATR, DEA, DIA, & othersLC-MS/MSDrinking Water-0.25 ng/mL[16]
ATR & 7 MetabolitesOn-line SPE-HPLC-MS/MSUrine0.03 - 2.80 ng/mL-[7]
ATR, DEA, DIA, HALC-MS/MSSoil/Water0.04 µg/kg0.1 µg/kg[17]

Table 2: Recovery Percentages for Atrazine and its Degradants

Analyte(s)MethodMatrixSpiked LevelRecovery (%)Reference
ATR, DEA, DIA, HAUPLC-MSCerealsVarious71.9 - 106[11]
ATR, DEA, DIA, DAA, HAGC/MSReagent Water0.74 - 0.82 µg/L94[13]
ATR, DEA, DIA, DAA, HAGC/MSSoil Pore Water0.74 - 0.82 µg/L98[13]
ATR, DEA, DIA, DAA, HAGC/MSReagent Water7.4 - 8.2 µg/L96[13]
ATR, DEA, DIA, DAA, HAGC/MSSoil Pore Water7.4 - 8.2 µg/L97[13]
Atrazine & DeethylatrazineGC/Ion Trap MSWater/SedimentVarious> 83[6]
ATR & 7 MetabolitesOn-line SPE-HPLC-MS/MSUrine5 & 25 ng/mL67 - 102[7]
ATR, DEA, DIA, HALC-MS/MSSoil/Water0.1, 0.5, 1.0 µg/kg> 75[17]

Experimental Protocols

Protocol 1: UPLC-MS Analysis of Atrazine and its Degradants in Cereals

This protocol is based on the method developed for the determination of atrazine (ATR), desisopropylatrazine (DIA), desethylatrazine (DEA), and hydroxyatrazine (HA) in cereals.[4][11]

1. Sample Preparation (QuEChERS-based): a. Homogenize 5 g of the cereal sample with 10 mL of acetonitrile (B52724). b. Add magnesium sulfate (B86663) and sodium chloride, vortex, and centrifuge. c. Take an aliquot of the supernatant and clean it up using dispersive SPE with appropriate sorbents. d. Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

2. UPLC-MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Optimized for the UPLC system (typically 0.3-0.5 mL/min).
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

Protocol 2: GC/MS Analysis of Atrazine and its Degradants in Soil Pore Water

This protocol is adapted from a method for determining atrazine and its major degradation products in soil pore water.[13]

1. Sample Preparation (SPE and Derivatization): a. Condition a graphitized carbon-black SPE cartridge. b. Pass 100-175 mL of the water sample through the cartridge at 2-3 mL/min.[13] c. Dry the cartridge under vacuum. d. Elute the analytes with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture.[13] e. Combine the fractions, solvent exchange into acetonitrile, and evaporate to near dryness. f. Derivatize the extract with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[13]

2. GC/MS Conditions:

  • GC Column: A capillary column suitable for pesticide analysis.
  • Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp at 6°C/min to 280°C, and hold for 5.67 minutes.[13]
  • Injection: 0.8-1.0 µL aliquot.
  • Mass Spectrometer: Operated in electron-impact (EI) mode, scanning from m/z 40 to 500 after a solvent delay.[13]

Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Water, Soil, Cereal) Extraction Extraction (e.g., QuEChERS, Sonication) Sample->Extraction Cleanup Clean-up / Concentration (Solid Phase Extraction) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC_Separation LC Separation (Reversed-Phase Column) Reconstitution->LC_Separation Inject Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (Triple Quadrupole) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standards) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of atrazine degradants.

Troubleshooting_Logic cluster_lc Isolate the Issue: LC System cluster_ms Isolate the Issue: MS System cluster_sample Isolate the Issue: Sample Prep Start Analytical Problem (e.g., Poor Peaks, Low Signal) cluster_lc cluster_lc Start->cluster_lc Chromatographic Issues cluster_ms cluster_ms Start->cluster_ms Sensitivity/Mass Issues cluster_sample cluster_sample Start->cluster_sample Quantification/Recovery Issues Check_Column Check Column (Age, Contamination) Check_MobilePhase Check Mobile Phase (Composition, pH) Check_Injection Check Injection (Solvent, Volume) Check_Source Check Ion Source (Cleanliness, Settings) Check_Calibration Check MS Calibration (Mass Accuracy) Evaluate_Matrix Evaluate Matrix Effects Check_Recovery Check SPE Recovery Solution Implement Solution (e.g., Clean Source, New Column, Improve Sample Prep) cluster_lc->Solution cluster_ms->Solution cluster_sample->Solution

Caption: Troubleshooting logic for common analytical issues.

References

managing co-elution of atrazine isomers with Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of atrazine (B1667683) and its metabolites, specifically addressing the challenge of co-elution with the internal standard Desisopropylatrazine-d5.

Troubleshooting Guide: Co-elution of Atrazine Isomers with this compound

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can lead to inaccurate quantification.[1][2] This guide provides a systematic approach to diagnose and resolve the co-elution of atrazine isomers with the deuterated internal standard, this compound.

Initial Assessment: Identifying Co-elution

The first step in troubleshooting is to confirm that co-elution is indeed occurring.

  • Symptom: Poor peak shape, such as shouldering or tailing, for the this compound peak.[1][2]

  • Symptom: Inconsistent internal standard response across a batch of samples.

  • Symptom: Inaccurate or imprecise quantification of atrazine and its metabolites.

Diagnostic Workflow for Co-elution

CoElution_Workflow Figure 1: Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System & Sample Checks cluster_4 Resolution A Observe Poor Peak Shape or Inconsistent IS Response B Verify Peak Purity using Mass Spectrometry Data A->B Examine MS Spectra across the peak C Review Chromatographic Data for Retention Time Shifts A->C D Adjust Mobile Phase Gradient B->D Impure Peak Detected G Check for System Leaks or High Backpressure C->G Retention Time Unstable E Evaluate a Different Stationary Phase (Column) D->E Gradient adjustment insufficient I Achieve Baseline Resolution D->I Resolution Improved F Optimize Mobile Phase pH E->F Column change ineffective E->I Resolution Improved F->I Resolution Improved H Ensure Proper Sample Preparation G->H H->A Re-inject after checks

Figure 1: Troubleshooting Workflow for Co-elution (Within 100 characters)

Step-by-Step Troubleshooting

  • Confirm Peak Purity with Mass Spectrometry:

    • Action: Examine the mass spectra across the entire chromatographic peak .

    • Expected Result: For a pure peak of this compound, the mass spectrum should be consistent across the peak and show the expected molecular ion.

    • Troubleshooting: If the mass spectrum changes across the peak, it indicates the presence of a co-eluting compound.[1][2] For instance, the presence of ions corresponding to atrazine or its other metabolites alongside the this compound ions confirms co-elution.

  • Modify Chromatographic Selectivity:

    • Action: Adjust the separation conditions to improve the resolution between the co-eluting compounds.

    • Options:

      • Change Mobile Phase Composition: If using a methanol/water mobile phase, switch to acetonitrile/water, or vice versa. This change in solvent can alter the selectivity of the separation.[1]

      • Adjust Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

      • Change Stationary Phase: If modifying the mobile phase is not effective, consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).[1]

  • Optimize Other Chromatographic Parameters:

    • Action: Fine-tune other parameters to enhance peak shape and resolution.

    • Options:

      • Flow Rate: Decreasing the flow rate can sometimes improve separation, though it will increase run time.

      • Column Temperature: Adjusting the column temperature can influence the retention and selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: Why might atrazine isomers co-elute with this compound?

A1: Atrazine and its dealkylated metabolites, such as deethylatrazine (B13485) and deisopropylatrazine (B29266), are structurally similar. This compound is a deuterated version of deisopropylatrazine and therefore has very similar physicochemical properties to its non-deuterated analog and other atrazine-related compounds. This structural similarity can lead to similar retention times on a reversed-phase HPLC column, resulting in co-elution, especially if the chromatographic method is not fully optimized.

Q2: Can I simply use a different m/z for quantification to overcome co-elution?

A2: While mass spectrometry allows for the selective detection of ions with different mass-to-charge ratios (m/z), severe co-elution can still cause ion suppression or enhancement, leading to inaccurate quantification. It is always best to achieve chromatographic separation before detection.

Q3: What are the expected m/z values for atrazine and this compound?

A3: In positive ion electrospray ionization mass spectrometry, you would typically monitor the following protonated molecules [M+H]+:

CompoundMolecular FormulaExact Mass[M+H]+ (m/z)
AtrazineC8H14ClN5215.0938216.09
DesisopropylatrazineC5H8ClN5173.0468174.05
This compoundC5H3D5ClN5178.0782179.08

Data sourced from PubChem.[3][4][5]

Q4: Are there alternative internal standards that can be used?

A4: Yes, Atrazine-d5 is a commonly used internal standard for atrazine analysis and may provide better chromatographic separation from Desisopropylatrazine.[6][7] The choice of internal standard should be carefully validated to ensure it does not co-elute with any of the target analytes.

Experimental Protocols

Example LC-MS/MS Method for Atrazine and Metabolite Analysis

This protocol is a general example and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Water Samples)

  • For water samples, a direct aqueous injection can often be used after dilution.[8]

  • Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[9]

    • Adjust the pH of the water sample to 3-4.

    • Load the sample onto a C18 SPE cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with an appropriate solvent such as ethyl acetate (B1210297) or methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent[10]
Column Zorbax SB-CN, 4.6 mm x 75 mm, 3.5 µm particle size[8]
Mobile Phase A Water with 5 mM Ammonium Acetate[11]
Mobile Phase B Methanol[8]
Gradient 5% B to 65% B over 2 minutes, hold at 65% B for 6 minutes, return to 5% B[8]
Flow Rate 0.40 mL/min[8]
Column Temperature 45 °C[8]
Injection Volume 10 µL
Mass Spectrometer Sciex API-4000 or equivalent[8]
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Logical Relationship for Method Development

MethodDev Figure 2: Logical Flow for Method Development cluster_0 Analyte & IS Selection cluster_1 Initial Method Setup cluster_2 Optimization & Validation cluster_3 Analysis A Define Target Analytes (Atrazine & Metabolites) B Select Appropriate Internal Standard (e.g., Atrazine-d5) A->B C Choose Column & Mobile Phase Based on Literature B->C D Develop Initial Gradient Program C->D E Inject Standards & Assess Peak Shape and Resolution D->E F Modify Gradient, Mobile Phase, or Column if Co-elution Occurs E->F Co-elution or Poor Peaks G Validate Method for Linearity, Accuracy, and Precision E->G Good Separation F->E Re-evaluate H Analyze Samples G->H

Figure 2: Logical Flow for Method Development (Within 100 characters)

References

Technical Support Center: Enhancing Robustness of Analytical Methods for Pesticide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of pesticide metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental workflows.

1. Poor Analyte Recovery

  • Question: We are experiencing low recovery for certain pesticide metabolites after sample extraction and cleanup. What are the potential causes and solutions?

    Answer: Low recovery of pesticide metabolites can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:

    • Inadequate Extraction Efficiency: The chosen extraction solvent may not be optimal for the target analytes.

      • Solution: Ensure the solvent polarity matches that of the target metabolites. For multi-residue analysis, a widely used and effective solvent is acetonitrile (B52724). For low-moisture samples, it's crucial to hydrate (B1144303) the sample before extraction to ensure efficient partitioning of the analytes into the solvent.

    • Analyte Degradation: Some pesticide metabolites are sensitive to pH and can degrade during extraction.

      • Solution: Use a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to maintain a stable pH. For example, the AOAC Official Method 2007.01 uses an acetate (B1210297) buffer, while the EN 15662 method uses a citrate (B86180) buffer.

    • Loss during Cleanup: The solid-phase extraction (SPE) sorbent used for cleanup might be too retentive for your analytes of interest.

      • Solution: Select the appropriate SPE sorbent based on the sample matrix and analyte properties. For example, graphitized carbon black (GCB) is effective at removing pigments but can lead to the loss of planar pesticides. In such cases, using a smaller amount of GCB or an alternative sorbent like PSA (Primary Secondary Amine) combined with C18 may be necessary. For fatty matrices, Z-Sep sorbents can effectively remove lipids.[1]

    • Insufficient Elution from SPE: The elution solvent may not be strong enough to desorb the analytes from the SPE cartridge.

      • Solution: Optimize the elution solvent system. Sometimes, a small percentage of a stronger solvent or a modifier (e.g., formic acid) in the elution solvent can significantly improve recovery.

2. Matrix Effects in LC-MS/MS Analysis

  • Question: We are observing significant signal suppression/enhancement for our target analytes in different food matrices. How can we mitigate these matrix effects?

    Answer: Matrix effects are a common challenge in LC-MS/MS analysis of pesticide residues in complex matrices.[2][3] They are caused by co-eluting endogenous compounds from the sample that interfere with the ionization of the target analytes in the mass spectrometer's source. Here are several strategies to address this issue:

    • Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects.

      • Solution: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to mimic the ionization suppression or enhancement experienced by the analytes in the actual samples.

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components.

      • Solution: Dilute the sample extract with the initial mobile phase. This can be a simple and effective way to minimize matrix effects, especially with modern, highly sensitive LC-MS/MS instruments that can still detect the diluted analytes.

    • Improved Sample Cleanup: A more efficient cleanup step can remove a larger portion of interfering matrix components.

      • Solution: Employ a more rigorous or targeted SPE cleanup protocol. This could involve using a combination of sorbents (e.g., PSA, C18, and GCB) or specialized sorbents for specific matrices (e.g., Z-Sep for fatty samples).

    • Use of Isotope-Labeled Internal Standards: Structurally similar, stable isotope-labeled internal standards can co-elute with the target analytes and experience similar matrix effects.

      • Solution: Spike the samples with an appropriate isotope-labeled internal standard for each analyte or a representative one for a group of analytes. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which can effectively compensate for signal variations.

    • Chromatographic Separation: Optimizing the liquid chromatography method can help separate the target analytes from co-eluting matrix components.

      • Solution: Use a column with a different selectivity or a longer gradient to improve the resolution between the analytes and interfering compounds.

3. Poor Peak Shape in Chromatography

  • Question: We are observing peak fronting, tailing, or splitting in our chromatograms. What could be the cause and how can we improve the peak shape?

    Answer: Poor peak shape can compromise the accuracy and precision of quantification. The following are common causes and their solutions:

    • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.

      • Solution: The sample solvent should ideally be the same as or weaker than the initial mobile phase. If a strong solvent is used for the final extract, consider evaporating it and reconstituting the residue in the initial mobile phase.

    • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.

      • Solution: Dilute the sample extract or reduce the injection volume.

    • Secondary Interactions: Interactions between the analytes and active sites on the column (e.g., residual silanols) can cause peak tailing.

      • Solution: Use a column with better end-capping or add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block the active sites. For acidic or basic compounds, adjusting the mobile phase pH to ensure they are in a single ionic form can also improve peak shape.

    • Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can lead to peak splitting and broadening.

      • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the column performance does not improve, it may need to be replaced.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the QuEChERS method and why is it so widely used for pesticide residue analysis?

    • A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves a simple two-step process: an extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[4] Its popularity stems from its speed, low solvent consumption, and effectiveness for a wide range of pesticides in various food matrices.

  • Q2: Which QuEChERS method should I use: the original, AOAC, or EN version?

    • A2: The choice of QuEChERS method depends on the specific analytes and matrix. The original unbuffered method is simple, but the buffered versions (AOAC with acetate buffer and EN with citrate buffer) are generally preferred as they provide better stability for pH-sensitive pesticides. The EN method is widely adopted in Europe, while the AOAC method is common in North America.

  • Q3: What are the most common dSPE sorbents and what do they remove?

    • A3: The most common dSPE sorbents are:

      • Magnesium Sulfate (MgSO₄): Removes excess water from the extract.

      • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments.

      • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.

      • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. However, it can also retain planar pesticides.

      • Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing fats and pigments.

Data Analysis and Quantification

  • Q4: What is the acceptable range for pesticide recovery in validation studies?

    • A4: According to SANTE guidelines, the average recovery for each spike level should be within the range of 70-120%.

  • Q5: How is the matrix effect calculated?

    • A5: The matrix effect (ME) is typically calculated as a percentage using the following formula: ME (%) = [(Slope of the matrix-matched calibration curve / Slope of the solvent-based calibration curve) - 1] x 100 A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is generally considered to indicate a negligible matrix effect.

  • Q6: What are the key parameters to consider when setting up an LC-MS/MS method for multi-residue pesticide analysis?

    • A6: Key parameters include:

      • Ionization Mode: Electrospray ionization (ESI) is most common, and both positive and negative modes should be tested for optimal sensitivity for each analyte.

      • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier ion) should be used for each analyte to ensure confident identification.

      • Collision Energy and other MS parameters: These need to be optimized for each compound to achieve the best sensitivity.

      • Chromatographic Conditions: The choice of column, mobile phase composition, and gradient profile are crucial for achieving good separation and minimizing matrix effects.

Data Presentation

Table 1: Example of Pesticide Recovery Data using QuEChERS in Different Food Matrices

PesticideMatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
CarbendazimStrawberry0.0595.25.1[3]
CarbendazimStrawberry0.198.74.3[3]
Thiophanate-methylStrawberry0.05102.36.8[3]
Thiophanate-methylStrawberry0.1105.15.5[3]
BoscalidPersimmon0.198.56.2[2]
PyraclostrobinPersimmon0.1101.25.8[2]
TebuconazolePersimmon0.195.77.1[2]
DicofolSunflower Oil0.05804.5
ChlordaneSunflower Oil0.05943.8
DieldrinSunflower Oil0.05954.1

Experimental Protocols

1. Generic QuEChERS Protocol (EN 15662)

This protocol is a general guideline and may need to be optimized for specific matrices and analytes.

  • Sample Homogenization: Homogenize a representative portion of the laboratory sample. For samples with low water content, add a calculated amount of water to achieve a total water content of approximately 80%.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL dSPE tube. The dSPE tube contains a specific amount of sorbent material. A common combination for general fruits and vegetables is 150 mg MgSO₄ and 25 mg PSA. For pigmented samples, 2.5 mg of GCB may be added.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • If necessary, add a small amount of a stabilizing agent (e.g., formic acid) to improve the stability of certain pesticides.

    • The sample is now ready for LC-MS/MS analysis.

2. Generic Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol provides a general framework for SPE cleanup and should be optimized for the specific application.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that is appropriate for the sample matrix and target analytes (e.g., PSA/C18 for general cleanup, Z-Sep for fatty matrices).

  • Cartridge Conditioning:

    • Pass 3-5 mL of the elution solvent through the cartridge to wet the sorbent.

    • Pass 3-5 mL of the sample solvent (typically acetonitrile for QuEChERS extracts) through the cartridge to equilibrate the sorbent. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the sample extract (e.g., the supernatant from the QuEChERS extraction) onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing (Optional):

    • Pass a small volume (e.g., 1-2 mL) of a weak solvent through the cartridge to wash away weakly retained interferences. This step needs careful optimization to avoid the loss of target analytes.

  • Elution:

    • Elute the target analytes from the cartridge with an appropriate solvent. The choice of elution solvent depends on the sorbent and the analytes. It should be strong enough to desorb the analytes but selective enough to leave strongly bound interferences on the cartridge.

  • Evaporation and Reconstitution:

    • The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (ideally the initial mobile phase).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction Homogenized Sample cleanup 3. Dispersive SPE Cleanup extraction->cleanup Crude Extract lcms 4. LC-MS/MS Analysis cleanup->lcms Cleaned Extract quantification 5. Quantification & Reporting lcms->quantification Raw Data

Caption: A typical experimental workflow for pesticide metabolite analysis.

troubleshooting_workflow start Problem Encountered issue Identify the issue: - Poor Recovery - Matrix Effects - Bad Peak Shape start->issue recovery_q Low Analyte Recovery? issue->recovery_q Recovery matrix_q Signal Suppression/ Enhancement? issue->matrix_q Matrix peak_q Poor Peak Shape? issue->peak_q Peak Shape recovery_q->matrix_q No recovery_solutions Solutions for Low Recovery: - Optimize extraction solvent - Use buffered QuEChERS - Select appropriate SPE sorbent - Optimize elution solvent recovery_q->recovery_solutions Yes matrix_q->peak_q No matrix_solutions Solutions for Matrix Effects: - Use matrix-matched standards - Dilute the sample - Improve sample cleanup - Use internal standards - Optimize chromatography matrix_q->matrix_solutions Yes peak_solutions Solutions for Poor Peak Shape: - Match injection solvent to mobile phase - Reduce injection volume - Use a different column/mobile phase pH - Use a guard column and flush the system peak_q->peak_solutions Yes end Problem Resolved recovery_solutions->end matrix_solutions->end peak_solutions->end

Caption: A troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

Atrazine Analysis: A Comparative Guide to Method Validation Using Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of atrazine (B1667683), a widely used herbicide, is critical for environmental monitoring and safety assessment. The use of a stable isotope-labeled internal standard, such as Desisopropylatrazine-d5, is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of method validation for atrazine analysis in water and soil matrices using this compound, focusing on two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for atrazine analysis often depends on the sample matrix, required sensitivity, and available instrumentation. Both techniques, when coupled with the use of this compound as an internal standard, can provide high-quality quantitative data. The following tables summarize typical method validation parameters for atrazine analysis in water and soil.

Table 1: Method Validation Parameters for Atrazine in Water

ParameterLC-MS/MS (Direct Injection)GC-MS (SPE)
Linearity Range 0.25 - 5.0 µg/L[1]0.1 - 2.5 µg/L
Correlation Coefficient (r²) > 0.998[1]> 0.998
Limit of Detection (LOD) ~0.01 µg/L[2]0.02 µg/L[2]
Limit of Quantification (LOQ) 0.05 µg/L[3]0.10 µg/L[2]
Accuracy (Recovery) 95 - 105%94 - 110%[2]
Precision (RSD) < 10%< 15%[4]

Table 2: Method Validation Parameters for Atrazine in Soil

ParameterLC-MS/MS (QuEChERS)GC-MS (Solvent Extraction)
Linearity Range 0.01 - 0.1 mg/kg[5]5 - 500 µg/L (in final extract)[2]
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~3 µg/kg5 µg/kg[6]
Limit of Quantification (LOQ) 0.01 mg/kg[5]10 µg/kg
Accuracy (Recovery) 79 - 113%96 ± 3%[6]
Precision (RSD) 1.0 - 12.2%< 10%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of results. Below are representative workflows for the analysis of atrazine in water and soil using this compound as an internal standard.

Experimental Workflow for Atrazine Analysis in Water using SPE and GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Water Sample (e.g., 250 mL) spike Spike with This compound (Surrogate Standard) sample->spike Add surrogate spe Solid Phase Extraction (SPE) (e.g., Carbon Cartridge) spike->spe Extract elute Elute with Ethyl Acetate (B1210297) & DCM/Methanol spe->elute Elute analytes dry Dry with Sodium Sulfate & Concentrate elute->dry Concentrate is_add Add Atrazine-d5 (Internal Standard) dry->is_add Add IS final_vol Adjust to Final Volume (1 mL) is_add->final_vol Finalize gcms Inject into GC-MS final_vol->gcms Analyze quant Quantify Atrazine gcms->quant Calculate concentration

Workflow for GC-MS analysis of atrazine in water.

Methodology:

  • Sample Collection and Preservation: Collect water samples in clean glass containers. If residual chlorine is present, it should be quenched. Store samples at 4°C until extraction.

  • Internal Standard Spiking: To a measured volume of the water sample (e.g., 250 mL), add a known amount of this compound solution as a surrogate to monitor extraction efficiency.[7]

  • Solid Phase Extraction (SPE): Condition a solid phase extraction cartridge (e.g., graphitized carbon) with an appropriate solvent. Pass the water sample through the cartridge to adsorb the atrazine and internal standard.[7]

  • Elution: Elute the retained compounds from the cartridge using a suitable solvent mixture, such as ethyl acetate followed by dichloromethane/methanol.[7]

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the sample to a small volume (e.g., near dryness) under a gentle stream of nitrogen.

  • Reconstitution and Final Internal Standard Addition: Add a known amount of a different deuterated standard, such as Atrazine-d5, as the internal standard for quantification. Reconstitute the sample in a suitable solvent to a final volume of 1 mL.[7]

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for detection and quantification.[7]

Experimental Workflow for Atrazine Analysis in Soil using QuEChERS and LC-MS/MS

cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis soil_sample Soil Sample (e.g., 10 g) add_water Add Water soil_sample->add_water Hydrate spike_is Spike with This compound add_water->spike_is Add IS add_acn Add Acetonitrile (B52724) spike_is->add_acn Extract add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acn->add_salts Partition shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge Separate layers cleanup Dispersive SPE Cleanup (e.g., PSA, C18) shake_centrifuge->cleanup Clean extract centrifuge_filter Centrifuge & Filter cleanup->centrifuge_filter Finalize extract lcmsms Inject into LC-MS/MS centrifuge_filter->lcmsms Analyze quantify Quantify Atrazine lcmsms->quantify Calculate concentration

Workflow for LC-MS/MS analysis of atrazine in soil.

Methodology:

  • Sample Preparation: Homogenize the soil sample. Weigh a representative portion (e.g., 10 g) into a centrifuge tube.

  • Hydration and Internal Standard Spiking: Add a specific volume of water to the soil sample to facilitate extraction. Spike the sample with a known amount of this compound solution.

  • Extraction: Add acetonitrile to the tube and shake vigorously to extract atrazine and the internal standard from the soil matrix.

  • Salting Out: Add a mixture of QuEChERS salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers) to induce phase separation between the aqueous and organic layers. Shake and centrifuge the sample.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components. Vortex and centrifuge.[8]

  • Final Extract Preparation: Filter the cleaned-up extract through a syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. The separation is achieved on a reverse-phase column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the reliable quantification of atrazine in environmental samples. The incorporation of this compound as an internal standard is a critical component of a robust method validation, ensuring high accuracy and precision by compensating for analytical variability. The choice of method will ultimately be guided by the specific requirements of the study, including the sample matrix, desired detection limits, and available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish and validate their own methods for atrazine analysis.

References

A Head-to-Head Comparison: Desisopropylatrazine-d5 and Atrazine-d5 as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atrazine (B1667683) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used deuterated internal standards, Desisopropylatrazine-d5 and Atrazine-d5, supported by experimental data and detailed protocols.

The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS/MS). These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, are essential for correcting variations in sample preparation, instrument response, and matrix effects.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using deuterated internal standards lies in isotope dilution mass spectrometry (IDMS). A known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical workflow. The standard and the native analyte are co-extracted and co-elute during chromatographic separation. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any loss or variation during the analytical process will affect both compounds equally.

Performance Comparison: this compound vs. Atrazine-d5

The ideal internal standard is an isotopically labeled version of the analyte being quantified. Therefore, the choice between this compound and Atrazine-d5 primarily depends on the specific target analytes in a given study.

  • Atrazine-d5 is the ideal internal standard for the quantification of atrazine . Its chemical and physical properties are nearly identical to atrazine, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • This compound is the ideal internal standard for the quantification of desisopropylatrazine , a primary metabolite of atrazine.

In many analytical methods, both atrazine and its metabolites are quantified simultaneously. In such cases, a suite of deuterated internal standards, including both Atrazine-d5 and this compound, is often employed to ensure the highest accuracy for each respective analyte. Using Atrazine-d5 to quantify desisopropylatrazine, or vice versa, can introduce inaccuracies due to differences in their chromatographic retention times and ionization efficiencies.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods utilizing Atrazine-d5 and this compound as internal standards. It is important to note that this data is synthesized from various studies and the performance in a specific application may vary.

Table 1: Performance Characteristics for Atrazine Analysis using Atrazine-d5 Internal Standard

ParameterTypical ValueReference
Recovery 90-110%[1]
Linearity (R²) >0.99[1]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L[1]

Table 2: Performance Characteristics for Desisopropylatrazine Analysis using this compound Internal Standard

ParameterTypical ValueReference
Recovery 92-108%[1]
Linearity (R²) >0.99[1]
Limit of Quantification (LOQ) 0.01 - 0.05 µg/L[1]

Experimental Protocols

Below are detailed methodologies for the analysis of atrazine and its metabolites using deuterated internal standards, based on established methods such as EPA Method 536.0.

Sample Preparation (Water Samples)
  • Sample Collection: Collect 100 mL of water sample in a clean glass container.

  • Preservation: Add ascorbic acid to quench residual chlorine, if present.

  • Fortification: Spike the sample with a known concentration of the internal standard solution (containing Atrazine-d5 and/or this compound).

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge thoroughly under vacuum.

  • Elution: Elute the analytes and internal standards from the cartridge with a suitable solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with the chromatographic system (e.g., methanol or acetonitrile).

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Fortification Spike with Internal Standards (Atrazine-d5, this compound) Sample->Fortification SPE Solid Phase Extraction Fortification->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC LC Separation C18 Column Reconstitution->LC MS MS/MS Detection MRM Mode LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A typical analytical workflow for the quantification of atrazine and its metabolites using internal standards.

Atrazine_Degradation Atrazine Atrazine Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine De-ethylation Desisopropylatrazine Desisopropylatrazine Atrazine->Desisopropylatrazine De-isopropylation Didealkylatrazine Didealkylatrazine Deethylatrazine->Didealkylatrazine De-isopropylation Desisopropylatrazine->Didealkylatrazine De-ethylation

Caption: The primary degradation pathway of atrazine, showing the formation of desisopropylatrazine.

Conclusion

Both this compound and Atrazine-d5 are indispensable tools for the accurate quantification of atrazine and its metabolites. The guiding principle for their use is to match the internal standard to the analyte of interest as closely as possible. For comprehensive studies analyzing both the parent compound and its degradation products, the use of a suite of corresponding deuterated internal standards is the most robust approach to mitigate analytical variability and ensure data of the highest quality. Researchers should carefully consider the specific analytes in their study to select the most appropriate internal standard or combination of standards for their application.

References

A Researcher's Guide to Inter-Laboratory Studies for Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. Inter-laboratory studies (ILS) are a critical tool for achieving this, particularly in the meticulous field of pesticide residue analysis. This guide provides a comprehensive comparison of inter-laboratory study designs, presents key performance data from such studies, and offers detailed experimental protocols for common analytical methods.

Inter-laboratory studies are essential for validating analytical methods, assessing laboratory performance, and ensuring the reliability of data used for regulatory purposes, such as enforcing Maximum Residue Levels (MRLs) for pesticides in food and feed.[1][2] Two primary types of inter-laboratory studies are employed: proficiency testing (PT) and collaborative studies.

Proficiency Testing (PT) schemes are designed to externally evaluate the performance of individual laboratories.[3][4] In a typical PT, a central organizer distributes homogeneous and stable samples to multiple participating laboratories.[3] These laboratories analyze the samples for specific pesticide residues and report their results to the organizer. The organizer then statistically analyzes the data, often using z-scores, to provide each laboratory with a confidential assessment of its performance against the consensus value from all participants.[5] Regular participation in PT schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.

Collaborative studies , on the other hand, are primarily designed to validate a specific analytical method.[6] A group of laboratories analyzes the same samples using the same prescribed method to determine the method's performance characteristics, such as repeatability and reproducibility. The data from a collaborative study are used to establish the method's reliability and to demonstrate that it can be successfully performed by different analysts in different laboratories.

Comparing Inter-Laboratory Study Designs

FeatureProficiency Testing (PT)Collaborative Study
Primary Goal To assess the performance of individual laboratories.[3][4]To validate the performance of a specific analytical method.[6]
Methodology Laboratories use their own routine analytical methods.All participating laboratories use the same, specified analytical method.
Outcome A performance evaluation for each participating laboratory (e.g., z-scores).[5]Establishment of method performance characteristics (e.g., repeatability, reproducibility).
Organizer's Role Provides homogeneous test materials and evaluates laboratory performance.Coordinates the study, provides the analytical method, and analyzes the overall method performance.
Data Usage Primarily for quality assurance and accreditation of individual laboratories.To gain official recognition for a new or revised analytical method (e.g., by AOAC, ISO).

Performance Data from Proficiency Tests

The following tables summarize typical performance data from proficiency tests for pesticide residue analysis. The z-score is a common metric used to evaluate laboratory performance, with a z-score between -2 and +2 generally considered satisfactory.[7] Recovery rates indicate the efficiency of the analytical method in extracting the pesticide from the sample matrix, with a typical acceptable range of 70-120%.

Table 1: Example Proficiency Test Results for Pesticides in a Fruit Matrix (Grapes)

| Pesticide | Assigned Value (mg/kg) | Number of Participants | Satisfactory Results (|z-score| ≤ 2) (%) | |---|---|---|---| | Azoxystrobin | 0.085 | 81 | 97 | | Carbendazim | 0.150 | 81 | 81 | | Fenhexamid | 0.200 | 81 | 90 | | Methoxyfenozide | 0.100 | 81 | 92 | | Penconazole | 0.050 | 81 | 97 | | Pyrimethanil | 0.300 | 81 | 97 |

Data adapted from a proficiency test on the determination of pesticide residues in grapes.[8]

Table 2: Example Proficiency Test Results for Pesticides in a Cereal Matrix (Rice)

| Pesticide | Spiked Concentration (mg/kg) | Assigned Value (mg/kg) | Satisfactory Results (|z-score| ≤ 2) (%) | |---|---|---|---| | Ferimzone | 0.050 | 0.041 | 82 | | Imidacloprid | 0.100 | 0.083 | 95 | | Azoxystrobin | 0.250 | 0.239 | 97 | | Difenoconazole | 0.150 | 0.145 | 92 | | Tebuconazole | 0.200 | 0.193 | 90 | | Flutolanil | 0.050 | 0.049 | 79 | | Isoprothiolane | 0.100 | 0.098 | 88 |

Data adapted from a Korean proficiency test for pesticide residues in rice.[3]

Experimental Protocols

Accurate and reproducible results in pesticide residue analysis hinge on robust and well-documented experimental protocols. The following sections detail the widely used QuEChERS sample preparation method, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

QuEChERS Sample Preparation Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from a variety of food matrices.[9][10][11][12]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).[13]

  • Homogenize the sample using a high-speed blender or chopper to achieve a uniform consistency. For dry samples, water may be added to improve hydration and extraction efficiency.[13]

2. Extraction:

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) (with or without 1% acetic acid, depending on the specific QuEChERS version).[13]

  • Add an internal standard solution.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[13]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at >1,500 rcf for 1 minute.[12]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (the acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.

  • The d-SPE tube contains a sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats. Graphitized carbon black (GCB) may be included to remove pigments, but can also retain some planar pesticides.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge for 1 minute at >1,500 rcf.[12]

4. Final Extract Preparation:

  • The resulting supernatant is the final extract.

  • For LC-MS/MS analysis, the extract is often diluted with mobile phase.

  • For GC-MS/MS analysis, the extract may be analyzed directly or after solvent exchange. A protectant may be added to prevent analyte degradation in the GC inlet.

LC-MS/MS Analysis Protocol

LC-MS/MS is a powerful technique for the analysis of a wide range of polar and thermally labile pesticides.[14][15][16][17][18]

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to cover a broad range of pesticides.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for each pesticide for confirmation.

  • Ion Source Parameters: Parameters such as spray voltage, sheath gas, auxiliary gas, and capillary temperature are optimized for maximum signal intensity.

GC-MS/MS Analysis Protocol

GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides.[13][19][20][21]

1. Chromatographic Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: A split/splitless or multimode inlet is used. The inlet temperature is optimized to ensure efficient vaporization of analytes without degradation.

  • Temperature Program: A temperature gradient is used to separate the pesticides based on their boiling points.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.

  • Ion Source and Transfer Line Temperatures: These are optimized to prevent analyte degradation and ensure efficient ion transfer.

Inter-Laboratory Study Workflow

The following diagram illustrates the typical workflow of an inter-laboratory study for pesticide residue analysis, from the initial planning to the final evaluation of results.

InterLaboratory_Study_Workflow planning Study Planning (Define objectives, select analytes and matrix) prep Test Material Preparation (Homogenization, spiking, stability testing) planning->prep dist Sample Distribution (To participating laboratories) prep->dist analysis Sample Analysis (Using specified or routine methods) dist->analysis reporting Data Reporting (Submission of results to organizer) analysis->reporting stats Statistical Analysis (Calculation of assigned value and performance scores) reporting->stats evaluation Performance Evaluation (Issuing of reports to participants) stats->evaluation review Review and Corrective Actions (Laboratories review performance and implement improvements) evaluation->review

References

The Unseen Benchmark: Comparing Isotopic Internal Standards for Atrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the roles of Desisopropylatrazine-d5 and Atrazine-d5 in ensuring analytical accuracy and precision.

For researchers, scientists, and drug development professionals engaged in the meticulous work of quantifying atrazine (B1667683) and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of results. Among the array of choices, stable isotope-labeled internal standards stand out for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations and enhancing data quality. This guide provides an objective comparison of two such standards: this compound and the more commonly used Atrazine-d5, with a focus on their performance in determining analytical accuracy and precision, supported by experimental data from various validated methods.

The Role of Isotopic Internal Standards in Atrazine Analysis

Atrazine, a widely used herbicide, and its degradation products are subjects of intense environmental and toxicological scrutiny. Accurate and precise measurement of these compounds at trace levels is paramount. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that employs stable isotope-labeled compounds as internal standards to achieve the highest level of accuracy and precision. These standards, being chemically identical to the analytes, co-elute chromatographically but are distinguishable by their mass-to-charge ratio in a mass spectrometer. This allows for the correction of analyte losses during sample extraction and purification, as well as compensating for matrix effects that can suppress or enhance the analyte signal.

Performance Comparison: this compound vs. Atrazine-d5

While a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain, an analysis of data from various validated methods provides valuable insights into the performance of both this compound and Atrazine-d5.

This compound is often employed as a surrogate standard in methods analyzing for atrazine and its metabolites. A surrogate is added to a sample before extraction to monitor the overall method performance for each sample.

Atrazine-d5 , being the deuterated analogue of the parent compound, is a widely used internal standard for the quantification of atrazine itself.

The following table summarizes performance data for analytical methods utilizing these internal standards. It is important to note that this data is compiled from different studies, and therefore, experimental conditions may vary.

Internal StandardAnalyte(s)MethodAccuracy/RecoveryPrecision (RSD)Reference
Atrazine-d5Atrazine, DeethylatrazineGC/MS< 15% Relative Analytical Error< 5%(Hao et al., 2003)
Not SpecifiedAtrazine, Deethylatrazine, Deisopropylatrazine, DidealkyatrazineGC-MSD96% (±6.9%), 96% (±5.5%), 95% (±6.8%), 100% (±10%) Mean Procedural Recovery6.9%, 5.5%, 6.8%, 10%(Yokley et al., 2003)[1]
Atrazine-d5AtrazineLC-MS/MS99-106% (at 2.5 µg/L)Not Specified(Blanchoud et al., 2020)
This compoundAtrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, Simazine (B1681756)LC-MS/MSExcellent Linearity (r² > 0.996)Not Specified(Thermo Fisher Scientific, EPA Method 536.0)[2]

From the available data, methods using Atrazine-d5 as an internal standard demonstrate high accuracy and precision for the quantification of atrazine.[3] The study by Hao et al. (2003) reports a relative analytical error of less than 15% and a relative standard deviation of less than 5%.[3] Similarly, another study reported high mean procedural recoveries for atrazine and its metabolites, although the specific internal standard was not named in the abstract.[1] An application note for EPA Method 536.0, which lists both this compound and Atrazine-d5 as internal standards, highlights excellent linearity for calibration curves, which is a key indicator of a reliable quantitative method.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from methods utilizing this compound and Atrazine-d5.

Method Using this compound as a Surrogate (Based on EPA Method 523)

This method is designed for the determination of triazine pesticides and their degradates in drinking water by Gas Chromatography/Mass Spectrometry (GC/MS).[4]

1. Sample Preparation:

  • A 250-mL water sample is fortified with isotopically enriched surrogates, including Atrazine-desisopropyl-d5(ethyl-d5).[4]

  • The sample is extracted using a solid-phase extraction (SPE) cartridge.[4]

2. Elution and Concentration:

  • The analytes and surrogates are eluted from the SPE cartridge with ethyl acetate (B1210297) and a dichloromethane/methanol mixture.[4]

  • The extract is dried and concentrated.[4]

3. Internal Standard Addition and Analysis:

  • Isotopically labeled internal standards, such as Atrazine-d5(ethyl-d5), are added to the concentrated extract.[4]

  • The final extract is analyzed by GC/MS.[4]

4. Quantification:

  • The concentration of each analyte is determined using the internal standard technique.[4]

Method Using Atrazine-d5 as an Internal Standard (Based on Hao et al., 2003)

This method is for the trace analysis of atrazine and simazine in water using stable-isotope dilution with detection by GC/MS.[3]

1. Sample Preparation:

  • Water samples are fortified with a known amount of D(5)-Atrazine as the internal standard for the determination of atrazine and deethylatrazine.[3]

  • The samples are subjected to solid-phase extraction with a C18 bonded-silica cartridge.[3]

2. Analysis:

  • The sample extracts are analyzed using a gas chromatograph coupled with an ion-trap mass spectrometer.[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow for determining accuracy and precision using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Fortification Fortify with Internal Standard (e.g., Atrazine-d5) Sample->Fortification SPE Solid-Phase Extraction Fortification->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC/MS or LC-MS/MS Analysis Concentration->GCMS Quantification Quantification using Internal Standard Calibration GCMS->Quantification Performance Determination of Accuracy & Precision Quantification->Performance

Caption: Experimental workflow for determining accuracy and precision using an internal standard.

Logical Relationship of Internal Standard Function

The core principle of using an isotopic internal standard is to establish a reliable ratio between the analyte and the standard, which remains constant throughout the analytical process, thereby correcting for any variations.

logical_relationship cluster_process Analytical Process Analyte Analyte in Sample Extraction Sample Extraction (Potential for Analyte/IS Loss) Analyte->Extraction IS Internal Standard (IS) (e.g., this compound) IS->Extraction Instrument Instrumental Analysis (Injection & Ionization Variability) Extraction->Instrument Ratio_Final Final Measured Analyte/IS Ratio Instrument->Ratio_Final Ratio_Initial Initial Analyte/IS Ratio (Known) Result Accurate & Precise Quantification Ratio_Initial->Result Ratio_Final->Result Comparison

Caption: Logical relationship of how an internal standard corrects for analytical variability.

Conclusion

Both this compound and Atrazine-d5 serve as valuable tools for ensuring the accuracy and precision of atrazine and its metabolite analysis. While Atrazine-d5 is more commonly cited as a direct internal standard for atrazine, this compound plays a crucial role as a surrogate in comprehensive analytical methods like EPA Method 523. The choice between these or other isotopic internal standards will depend on the specific analytes of interest, the analytical method employed, and the regulatory requirements. The data presented, though from disparate sources, consistently demonstrates that the use of stable isotope-labeled internal standards is indispensable for generating high-quality, defensible data in the analysis of triazine herbicides. For researchers striving for the utmost confidence in their results, the implementation of an appropriate isotopic internal standard is not just a recommendation but a necessity.

References

evaluating Desisopropylatrazine-d5 performance across different matrices

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in the analysis of atrazine (B1667683) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Desisopropylatrazine-d5 (DIA-d5), a deuterated analog of the atrazine metabolite desisopropylatrazine, is frequently employed in mass spectrometry-based methods to correct for variations in sample preparation and instrumental response. This guide provides a comprehensive evaluation of this compound's performance across different matrices, supported by experimental data and detailed methodologies.

Performance Across Different Matrices

Isotopically labeled internal standards like this compound are the gold standard for quantitative analysis using mass spectrometry.[1] Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, cleanup, and analysis. This co-elution, however, makes them suitable only for mass spectrometry-based detection.[1] The primary advantage of using an isotopically labeled internal standard is its ability to compensate for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[1][2][3]

Table 1: Performance Characteristics of this compound in Water Matrices

ParameterPerformance DataMatrix TypeAnalytical MethodSource
Linearity Excellent linearity (r > 0.99) over a concentration range of 0.25 - 5.0 ng/mL.Drinking WaterLC-MS/MS[4]
Matrix Effect Used to minimize potential matrix effects in drinking water analysis.[2] In one study, DIA-d5 used as an internal standard for diaminochlorotriazine (B1259301) (DACT) resulted in enhanced recoveries (>120%) in finished groundwater, suggesting a potential for matrix-specific variability.[2]Drinking Water, GroundwaterLC-MS/MS[2]
Recovery Not explicitly reported for DIA-d5, but overall method recoveries for target analytes using isotopically labeled standards are generally high and reproducible.Drinking WaterLC-MS/MS

Table 2: Expected Performance of this compound in Soil and Biological Matrices

ParameterExpected PerformanceMatrix TypeRationale
Recovery High and consistent recovery is expected due to the chemical similarity with the target analyte, which ensures it tracks the analyte through the extraction and cleanup process.Soil, Sediment, Biological TissuesThe use of an isotopically labeled internal standard is a well-established technique to correct for analyte losses during sample preparation.
Matrix Effect Effective compensation for matrix-induced signal suppression or enhancement is anticipated.Soil, Sediment, Biological TissuesAs the internal standard and analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to accurate quantification.[1]
Linearity Wide linear dynamic range is expected when used in conjunction with appropriate analytical methods like LC-MS/MS or GC-MS.Soil, Sediment, Biological TissuesThe internal standard helps to correct for non-linear responses that may be caused by matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of atrazine and its metabolites using an internal standard like this compound in water and soil matrices.

Analysis in Water Samples (Based on EPA Method 536.0)

This method is designed for the direct analysis of triazine compounds in drinking water using LC-MS/MS without extensive sample preparation.[4]

1. Sample Preparation:

  • Adjust the pH of the water sample and dechlorinate using ammonium (B1175870) acetate.[4]

  • Add a preservative like sodium omadine to prevent microbial degradation.[4]

  • Spike the sample with a known concentration of the internal standard solution, including this compound, to a final concentration of 5 ng/mL.[4]

2. LC-MS/MS Analysis:

  • HPLC Conditions:

    • Column: Hypersil GOLD 100 x 2.1 mm, 3 µm[4]

    • Mobile Phase A: 5 mM Ammonium Acetate[4]

    • Mobile Phase B: Methanol[4]

    • Flow Rate: 400 µL/min[4]

    • Injection Volume: 100 µL[4]

  • MS/MS Conditions:

    • Instrument: Triple stage quadrupole mass spectrometer[4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Monitor the specific precursor and product ion transitions for both the analytes and this compound.

3. Quantification:

  • Generate calibration curves for each analyte over a suitable concentration range (e.g., 0.25-5 ppb).[4]

  • Quantify the analytes using the internal standard calibration method, where the response of the target analyte is normalized to the response of this compound.

Analysis in Soil Samples (Generalized Protocol)

This protocol is a generalized procedure based on common techniques for extracting triazine herbicides from soil.

1. Sample Extraction:

  • Weigh a representative sample of soil (e.g., 10-20 g) into a centrifuge tube.

  • Add an appropriate extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Spike the sample with a known amount of this compound internal standard.

  • Vortex or shake the sample vigorously for a specified time to ensure thorough extraction.

  • Centrifuge the sample to separate the soil particles from the solvent extract.

2. Extract Cleanup (if necessary):

  • For complex soil matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with cartridges such as C18 or graphitized carbon black.[5]

  • The choice of sorbent and elution solvents should be optimized for the target analytes.

3. Analysis by LC-MS/MS or GC-MS:

  • Transfer an aliquot of the final extract into an autosampler vial for analysis.

  • Develop a chromatographic method to separate the target analytes and the internal standard.

  • Optimize the mass spectrometer parameters for sensitive and selective detection of the precursor and product ions.

4. Quantification:

  • Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of the analytes and a constant concentration of this compound.

  • Quantify the analytes in the samples using the internal standard calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflow for evaluating this compound performance.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Evaluation Matrix Select Matrix (Water, Soil, etc.) Spike_IS Spike with This compound Matrix->Spike_IS Extraction Extraction Spike_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS Quant Quantification using Internal Standard Calibration LCMS->Quant Eval Performance Evaluation (Recovery, Matrix Effect, Linearity) Quant->Eval

Caption: General workflow for evaluating this compound performance.

Signaling_Pathway_Concept Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Matrix Matrix Components Suppression Signal Suppression Matrix->Suppression Enhancement Signal Enhancement Matrix->Enhancement Suppression->Analyte inhibits Suppression->IS inhibits Enhancement->Analyte enhances Enhancement->IS enhances Quantification Accurate Quantification Ratio->Quantification

Caption: Conceptual diagram of matrix effect compensation.

References

Atrazine Metabolite Detection: A Comparative Analysis of LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative merits of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of atrazine (B1667683) and its metabolites.

The widespread use of the herbicide atrazine has led to increasing concerns about its environmental fate and potential toxicological effects. Accurate detection and quantification of atrazine and its metabolites in various matrices are crucial for environmental monitoring, human exposure assessment, and toxicological studies. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: LC-MS/MS vs. GC-MS for Atrazine Metabolite Analysis

FeatureLC-MS/MSGC-MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis.
Derivatization Generally not required for polar metabolites.[1][2]Often required for polar, non-volatile metabolites to increase volatility and thermal stability.[3]
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the need for derivatization.
Sensitivity High sensitivity, often in the sub-µg/kg range.[4]Also offers high sensitivity, with detection limits in the sub-µg/kg range achievable.[5][6][7]
Selectivity Excellent, especially with Multiple Reaction Monitoring (MRM).[4]High, particularly with tandem MS (MS/MS) which reduces background noise.[5][6][7]
Analytes Covered Wide range of atrazine metabolites, including polar and non-polar compounds.[1][2]Primarily for volatile and semi-volatile metabolites; polar metabolites require derivatization.[3][8]
Matrix Effects Can be significant, requiring careful method development and validation.Can also be affected by matrix components, though often to a lesser extent for certain matrices.
Cost Instrumentation can be more expensive.Instrumentation is generally more affordable.

Quantitative Performance Data

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) reported in various studies for the analysis of atrazine and its key metabolites using both LC-MS/MS and GC-MS.

AnalyteTechniqueMatrixLODLOQReference
AtrazineLC-MS/MSSoil & Water0.04 µg/kg0.1 µg/kg[4]
Deethylatrazine (DEA)LC-MS/MSSoil & Water0.04 µg/kg0.1 µg/kg[4]
Deisopropylatrazine (DIA)LC-MS/MSSoil & Water0.04 µg/kg0.1 µg/kg[4]
Hydroxyatrazine (HA)LC-MS/MSSoil & Water0.04 µg/kg0.1 µg/kg[4]
AtrazineGC-MS/MSForage Plants0.6 µg/kg-[5][6][7]
Deethylatrazine (DEA)GC-MS/MSForage Plants1.3 µg/kg-[5][6][7]
Deisopropylatrazine (DIA)GC-MS/MSForage Plants0.3 µg/kg-[5][6][7]
AtrazineGC-MSWater0.050 ng0.10 ppb[9]
Deethylatrazine (G-30033)GC-MSWater0.050 ng0.10 ppb[9]
Deisopropylatrazine (G-28279)GC-MSWater0.050 ng0.10 ppb[9]
Didealkylatrazine (G-28273)GC-MSWater0.050 ng0.10 ppb[9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of atrazine metabolites using LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Sample (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 1. A typical experimental workflow for LC-MS/MS analysis of atrazine metabolites.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization Cleanup Cleanup Derivatization->Cleanup GC Gas Chromatography Cleanup->GC MS Mass Spectrometry GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 2. A typical experimental workflow for GC-MS analysis of atrazine metabolites.

Detailed Experimental Protocols

LC-MS/MS Method for Atrazine and its Metabolites in Water and Soil

This protocol is a generalized representation based on common practices in the cited literature.[4]

1. Sample Preparation:

  • Water Samples:

    • Filter the water sample through a 0.22 µm filter.

    • For trace analysis, perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analytes.

    • Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Soil Samples:

    • Extract a known amount of soil with an appropriate solvent mixture (e.g., acetonitrile (B52724)/water).

    • Centrifuge the extract and collect the supernatant.

    • Perform a cleanup step using dispersive SPE (d-SPE) with materials like PSA (primary secondary amine) to remove interferences.

    • Filter the extract and dilute as necessary before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and identification of precursor and product ions for each analyte.

    • Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

GC-MS/MS Method for Atrazine and its Chlorinated Metabolites in Forage Plants

This protocol is a generalized representation based on common practices in the cited literature.[5][6][7]

1. Sample Preparation:

  • Homogenize the plant material.

  • Extract the homogenized sample with methanol followed by liquid-liquid extraction with chloroform.

  • Perform a cleanup step using a C18 Solid Phase Extraction (SPE) cartridge to remove matrix interferences.

  • Concentrate the eluate and, if necessary, perform derivatization (e.g., silylation) to improve the volatility of polar metabolites.[3]

2. GC-MS/MS Conditions:

  • Gas Chromatography:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis. For tandem MS, use Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize ion source temperature and electron energy.

Discussion and Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of atrazine and its metabolites. The choice between the two often depends on the specific metabolites of interest, the sample matrix, and the available instrumentation.

LC-MS/MS offers the significant advantage of analyzing a wider range of metabolites, including the more polar and thermally labile ones, without the need for derivatization.[1][2] This simplifies sample preparation and can lead to higher sample throughput. The high sensitivity and selectivity of modern LC-MS/MS instruments make it an ideal choice for trace-level analysis in complex matrices.

GC-MS , particularly when coupled with tandem mass spectrometry (GC-MS/MS), provides excellent sensitivity and selectivity for volatile and semi-volatile compounds.[5][6][7] It can be a very robust and cost-effective technique. However, the requirement for derivatization for polar metabolites adds a layer of complexity and potential for analytical variability.

References

Navigating the Analytical Landscape: A Comparison Guide to Desisopropylatrazine-d5 Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in these endeavors. This guide provides a comprehensive comparison of the requirements for Desisopropylatrazine-d5 Certified Reference Material and its alternatives, supported by experimental data and detailed protocols to ensure precise and reproducible results in the analysis of triazine herbicides and their metabolites.

This compound, a deuterated analog of the atrazine (B1667683) metabolite, is a critical internal standard for chromatographic analysis, particularly in environmental and food safety testing. Its use allows for accurate quantification by correcting for matrix effects and variations in analytical procedures. The selection of a suitable CRM for this compound and its alternatives necessitates a thorough evaluation of their certified properties and the analytical methods for their use.

Comparative Analysis of Certified Reference Materials

The quality of a CRM is defined by its certified properties, including purity, concentration, and the associated uncertainty. These values are established through rigorous testing and are documented in the Certificate of Analysis (CoA), which is a key document provided by the supplier. Below is a comparison of this compound and its common alternative non-deuterated and deuterated triazine metabolite CRMs.

Certified Reference MaterialSupplierPurity (%)Uncertainty (%)Isotopic Purity/Enrichment
This compound WITEGA LaboratorienLot-specificLot-specificStated on CoA
Atrazine-desethylCPAChem100.061.66Not Applicable
Atrazine-desethyl-desisopropylCPAChem95.20.1Not Applicable

Note: Data for this compound is lot-specific and must be obtained from the Certificate of Analysis provided with the product. WITEGA Laboratorien states that each lot is shipped with a detailed CoA describing purity, concentration, and uncertainty.

Experimental Protocols

Accurate and precise analytical results are contingent upon well-defined experimental protocols. The following are detailed methodologies for the quantitative analysis and purity determination of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of this compound in environmental samples, such as drinking water, and is adapted from established EPA methods.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Adjust the pH of a 250 mL water sample to a neutral range.

  • Add a known amount of this compound CRM solution as a surrogate standard.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by reagent water.

  • Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • Wash the cartridge with reagent water to remove interferences.

  • Dry the cartridge by passing air or nitrogen through it.

  • Elute the analytes with ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add a known amount of an internal standard (e.g., Atrazine-d5) just before analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for this compound: To be determined from the mass spectrum of the standard (e.g., molecular ion and characteristic fragment ions).

    • Monitored Ions for Internal Standard (Atrazine-d5): To be determined from the mass spectrum of the standard.

3. Quantification

  • Create a calibration curve by analyzing a series of calibration standards of the target analyte containing a constant concentration of the internal standard.

  • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. The recovery of the this compound surrogate is used to assess the efficiency of the sample preparation process.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of neat CRM materials.

1. Standard and Sample Preparation

  • Accurately weigh a portion of the CRM and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare a series of working standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a precisely weighed amount in the mobile phase.

2. HPLC Instrumental Analysis

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength of 220 nm.

3. Data Analysis

  • Inject the prepared standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Calculate the purity of the CRM by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method), or by using the calibration curve to determine the concentration of the main component and comparing it to the prepared concentration.

Visualizing the Certification Workflow

The certification of a reference material is a meticulous process that ensures its quality and traceability. The following diagram illustrates the key stages involved in the production and certification of a Certified Reference Material like this compound.

CRM_Certification_Workflow cluster_Production Material Production cluster_Characterization Characterization & Value Assignment cluster_QC Quality Control cluster_Certification Certification Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Purity Purity Assessment (e.g., HPLC, GC-MS) Purification->Purity Identity Identity Confirmation (e.g., NMR, MS) Purification->Identity Concentration Concentration Determination (Gravimetric Preparation) Purity->Concentration Uncertainty Uncertainty Budget Calculation Purity->Uncertainty CoA Certificate of Analysis Generation Identity->CoA Homogeneity Homogeneity Study Concentration->Homogeneity Stability Stability Study (Short & Long Term) Homogeneity->Stability Homogeneity->Uncertainty Stability->Uncertainty Stability->Uncertainty Uncertainty->CoA

Workflow for the certification of a reference material.

This guide provides a foundational understanding of the critical requirements and analytical methodologies associated with this compound Certified Reference Material. By adhering to these principles and protocols, researchers can ensure the integrity and validity of their analytical data, contributing to the advancement of science and the development of safe and effective products.

References

A Head-to-Head Battle: Cross-Validation of ELISA and Mass Spectrometry for Atrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading analytical methods for the detection of the herbicide atrazine (B1667683), providing researchers with the data and protocols needed to make informed decisions for their specific research needs.

In the realm of environmental monitoring and food safety, the accurate and reliable quantification of pesticides is paramount. Atrazine, a widely used herbicide, is a frequent target of such analyses. Two of the most common analytical techniques employed for atrazine detection are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation of these two methods using certified atrazine standards, offering a clear comparison of their performance, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most appropriate method for their studies.

Performance Snapshot: ELISA vs. LC-MS/MS

A direct comparison of the key performance metrics reveals the distinct advantages and limitations of each technique. While LC-MS/MS provides superior specificity and sensitivity, ELISA offers a rapid and high-throughput screening alternative.

Performance MetricELISALC-MS/MS
Principle Immunoassay based on antibody-antigen recognition.[1][2]Chromatographic separation followed by mass-based detection and quantification.[3][4]
Limit of Detection (LOD) 0.04 ng/mL[1]0.01 - 0.02 µg/L (ng/mL)[5]
Limit of Quantification (LOQ) ~0.1 ng/mL (inferred from middle of test)[1][6]0.05 µg/L (ng/mL) (inferred from lowest standard)
Linearity (Calibration Range) Typically 0.05 to 5 ng/mL[1]0.25 to 5.0 ng/mL[4]
Precision (CV%) < 10% for standards, < 15% for samples[1]Typically < 15-20%
Specificity/Cross-Reactivity Can cross-react with other triazine herbicides like propazine (B92685) and simazine.[1][7]Highly specific, capable of distinguishing between atrazine and its metabolites.[8]
Sample Throughput High (e.g., 40 samples in duplicate in under an hour).[1]Lower, with run times of approximately 20 minutes per sample.[4]
Cost per Sample LowerHigher
Sample Preparation Often minimal to none for water samples.[1][9]Simple dilution for water samples is common.[10][11]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for atrazine analysis using both ELISA and LC-MS/MS, from sample preparation to data analysis.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Standard Atrazine Standards Add_Sample Add Standards/Samples to Antibody-Coated Plate Standard->Add_Sample Sample Water Sample Sample->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (30 min) Add_Conjugate->Incubate1 Wash1 Wash Plate (3x) Incubate1->Wash1 Add_Substrate Add Substrate Solution Wash1->Add_Substrate Incubate2 Incubate (15-20 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: ELISA experimental workflow for atrazine quantification.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Standard Atrazine Standards Dilution Dilute Sample & Add Internal Standard Standard->Dilution Sample Water Sample Sample->Dilution Injection Inject Sample Dilution->Injection LC_Separation LC Separation (e.g., C18 column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: LC-MS/MS experimental workflow for atrazine quantification.

Detailed Experimental Protocols

The following are generalized protocols for the ELISA and LC-MS/MS analysis of atrazine in water samples, based on commonly used methods.

Atrazine ELISA Protocol (Competitive)

This protocol is based on a typical commercial atrazine ELISA kit.

  • Standard and Sample Preparation:

    • Prepare atrazine standards at concentrations ranging from 0.05 to 5.0 ng/mL in deionized water.

    • Water samples can often be used directly without preparation. If high concentrations of atrazine are expected, samples should be diluted.[1]

  • Assay Procedure:

    • Add 25 µL of each standard, control, or sample to the appropriate wells of the antibody-coated microtiter plate.[1]

    • Add 50 µL of the atrazine-enzyme conjugate to each well.[1]

    • Cover the plate and incubate for 30 minutes at room temperature, mixing for the first 30 seconds.[1]

    • Wash the plate three times with 250 µL of washing buffer per well.[1]

    • Add 100 µL of the substrate/color solution to each well and incubate for 15-20 minutes at room temperature, away from direct sunlight.[1]

    • Add 50 µL of stop solution to each well to terminate the reaction.[1]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.[1]

    • Calculate the percent binding (%B/B0) for each standard and sample relative to the zero standard.

    • Construct a standard curve by plotting the %B/B0 versus the logarithm of the atrazine concentration for the standards.

    • Determine the atrazine concentration in the samples by interpolating their %B/B0 values on the standard curve.[1]

Atrazine LC-MS/MS Protocol

This protocol outlines a direct aqueous injection method for atrazine analysis.

  • Standard and Sample Preparation:

    • Prepare a stock solution of atrazine in methanol. From this, prepare a series of calibration standards in reagent water, typically ranging from 0.25 to 5.0 ng/mL.[4]

    • Prepare an internal standard stock solution (e.g., Atrazine-d5) in methanol.

    • For water samples, transfer a known volume (e.g., 800 µL) into an autosampler vial. Add a small volume of the sample (e.g., 200 µL).[11] Spike all standards and samples with the internal standard to a final concentration of 5 ng/mL.[4]

  • Instrumentation and Conditions:

    • HPLC System: A system capable of gradient elution.

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[4]

      • Mobile Phase A: 5 mM Ammonium Acetate in water.[4]

      • Mobile Phase B: Methanol.[4]

      • Flow Rate: 400 µL/min.[4]

      • Injection Volume: 10-100 µL.[10][12]

      • Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for atrazine and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for atrazine and the internal standard in each chromatogram.

    • Calculate the ratio of the atrazine peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio versus the atrazine concentration for the standards.

    • Determine the atrazine concentration in the samples by interpolation from the calibration curve.

Concluding Remarks

The cross-validation of ELISA and LC-MS/MS for atrazine quantification demonstrates that both methods have their place in modern analytical laboratories. ELISA serves as an excellent screening tool, offering rapid and cost-effective analysis with minimal sample preparation, making it ideal for large-scale monitoring programs.[7][10] However, its susceptibility to cross-reactivity with structurally similar compounds necessitates confirmation of positive results by a more specific method.[1]

LC-MS/MS, with its high specificity and sensitivity, stands as the gold standard for confirmatory analysis and accurate quantification of atrazine, even in complex matrices.[7] While the initial instrumentation cost and sample throughput are considerations, the reliability of the data is unparalleled. Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, including the number of samples, budget constraints, and the level of data quality required. A tiered approach, using ELISA for initial screening followed by LC-MS/MS confirmation of positive samples, can be a highly efficient and effective strategy for atrazine monitoring.

References

Navigating Proficiency Testing for Atrazine Metabolites: A Guide to the Use of Desisopropylatrazine-d5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of atrazine (B1667683) and its metabolites, participation in proficiency testing (PT) schemes is a critical component of quality assurance. The choice of an appropriate internal standard is paramount for achieving accurate and reliable results in these schemes. This guide provides a comparative overview of Desisopropylatrazine-d5 and other common deuterated internal standards used in the analysis of atrazine metabolites, supported by experimental data from validated analytical methods.

This compound, a deuterated analog of the atrazine metabolite desisopropylatrazine, is frequently employed as a surrogate or internal standard in analytical methods for detecting triazine pesticides and their degradation products in various matrices, particularly in water analysis. Its use is explicitly mentioned in established methods such as the US Environmental Protection Agency (EPA) Method 523 and 536. These methods are often the basis for the analytical work assessed in proficiency testing schemes. The primary function of an isotopically labeled internal standard like this compound is to compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of quantification.

Comparative Performance of Deuterated Internal Standards

The selection of an internal standard is a critical step in method development and validation. Ideally, the internal standard should be chemically similar to the analyte of interest and not be naturally present in the samples. Isotopically labeled standards are considered the gold standard for mass spectrometry-based methods. Below is a comparison of this compound with other commonly used deuterated internal standards for the analysis of atrazine and its metabolites, with performance data extracted from validated analytical methods.

Internal StandardAnalyte(s)MethodMatrixRecovery (%)Precision (RSD %)Limit of Detection (LOD) / Limit of Quantification (LOQ)
This compound Desisopropylatrazine & other triazinesEPA Method 523Drinking WaterMethod specific, typically 70-130%<20%Method dependent, e.g., ~0.05 µg/L for some analytes
This compound Desisopropylatrazine & other triazinesEPA Method 536Drinking WaterMethod specific, typically 70-130%<20%Method dependent, e.g., 0.25-5 ng/mL calibration range[1]
Atrazine-d5Atrazine, Deethylatrazine (B13485)GC/MSWater83-94% (for atrazine)3.2-16.1%38 ppt (B1677978) (for atrazine and deethylatrazine)[2]
Simazine-d10Simazine (B1681756)GC- or LC-MSVarious--Intended for use as an internal standard[3][4]

Note: The performance data presented above are derived from specific validated analytical methods and may vary depending on the laboratory, instrumentation, and matrix. The recovery and precision values for EPA methods are general quality control acceptance criteria.

Experimental Protocols

Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of the methodologies for EPA Methods 523 and 536, which utilize this compound.

EPA Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is designed for the determination of triazine pesticides and their degradation products in finished drinking water.

  • Sample Preparation: A 250 mL water sample is collected and preserved. "Atrazine-desisopropyl-d5(ethyl-d5)" is added as a surrogate standard to the sample before extraction[5].

  • Solid Phase Extraction (SPE): The sample is passed through a solid phase extraction cartridge to concentrate the analytes.

  • Elution: The analytes and the surrogate standard are eluted from the cartridge with an appropriate solvent.

  • Concentration and Internal Standard Addition: The eluate is concentrated, and internal standards (such as Atrazine-d5) are added before analysis[5].

  • GC/MS Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.

  • Quantification: The concentration of each analyte is determined by comparing its response to the response of the corresponding internal standard. The recovery of the surrogate standard (this compound) is monitored to ensure the efficiency of the extraction process.

EPA Method 536: Determination of Triazine Pesticides and Their Degradates in Drinking Water by Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry (LC/ESI-MS/MS)

This method provides a direct injection approach for the analysis of triazine pesticides and their degradates in drinking water.

  • Sample Preparation: A water sample is collected and preserved. A solution containing several deuterated internal standards, including Atrazine-desisopropyl-d5, is added to the sample[1].

  • Direct Injection: An aliquot of the sample with the added internal standards is directly injected into the LC-MS/MS system.

  • LC Separation: The analytes and internal standards are separated on a liquid chromatography column.

  • MS/MS Detection: The separated compounds are detected by a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of each analyte is calculated by comparing its peak area to the peak area of its corresponding isotopically labeled internal standard.

Visualizing the Workflow and Rationale for Internal Standard Use

To better understand the role of this compound in proficiency testing, the following diagrams illustrate the typical experimental workflow and the logic behind using internal standards for quality assurance.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting pt_sample Receive PT Sample spike_is Spike with this compound (Internal Standard) pt_sample->spike_is extraction Solid Phase or Liquid-Liquid Extraction spike_is->extraction lc_ms LC-MS/MS or GC-MS Analysis extraction->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition quantification Quantification using Internal Standard Calibration data_acquisition->quantification report Report Results to PT Provider quantification->report

Experimental workflow for PT analysis.

logical_relationship cluster_challenges Analytical Challenges cluster_outcomes Improved Data Quality matrix Matrix Effects is Isotopically Labeled Internal Standard (e.g., this compound) matrix->is extraction_var Extraction Variability extraction_var->is instrument_drift Instrument Drift instrument_drift->is accuracy Enhanced Accuracy is->accuracy precision Improved Precision is->precision reliable Reliable PT Results accuracy->reliable precision->reliable

Role of internal standards in PT.

References

The Gold Standard Debate: Deuterated vs. ¹³C-Labeled Standards in Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the precise world of metabolite analysis, particularly in drug development and clinical research, the accuracy of quantitative data is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the go-to analytical platform, and the use of stable isotope-labeled internal standards (SIL-IS) is a critical component for achieving reliable results. These standards are essential for correcting variations in sample preparation, chromatographic retention, and ionization efficiency. The two most common types of SIL-IS are those labeled with deuterium (B1214612) (²H or D) and carbon-13 (¹³C). While both serve the same fundamental purpose, their performance characteristics can differ significantly, impacting the quality of analytical data. This guide provides an objective comparison of deuterated and ¹³C-labeled standards, supported by experimental data and detailed methodologies, to help researchers make informed decisions for their metabolite analyses.

The Isotope Effect: A Fundamental Differentiator

The primary distinction between deuterated and ¹³C-labeled standards lies in the "isotope effect." Deuterium, with a mass approximately double that of hydrogen, can alter the physicochemical properties of a molecule more significantly than the substitution of ¹²C with ¹³C. This can lead to several analytical challenges with deuterated standards.

One of the most significant consequences of the isotope effect is the potential for chromatographic separation between the deuterated standard and the unlabeled analyte.[1] This separation, even if slight, can lead to incomplete compensation for matrix effects, where co-eluting compounds in a complex biological sample can suppress or enhance the ionization of the analyte and the internal standard to different extents.[2] In contrast, ¹³C-labeled standards are nearly chemically and physically identical to their native counterparts, ensuring they co-elute perfectly and experience the same matrix effects, leading to more accurate and precise quantification.[3]

Another consideration is the stability of the isotopic label. Deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl or amine groups), can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[4] This can compromise the integrity of the standard and lead to inaccurate results. While strategic placement of deuterium on non-exchangeable carbon atoms can mitigate this risk, the potential for chromatographic shifts remains. ¹³C labels, being integral to the carbon skeleton of the molecule, are not prone to exchange.

Performance Comparison: A Quantitative Look

The theoretical advantages of ¹³C-labeled standards translate into measurable improvements in analytical performance. While comprehensive head-to-head comparative data across all metabolite classes is not always readily available in a single source, the existing literature consistently points to the superiority of ¹³C-labeled standards in terms of precision and accuracy.

Below are tables summarizing the expected and reported performance differences between deuterated and ¹³C-labeled internal standards based on available data and established principles of bioanalysis.

Table 1: General Performance Comparison

FeatureDeuterated Standards¹³C-Labeled StandardsRationale
Chromatographic Co-elution May elute slightly earlier than the analyte.[1]Co-elute perfectly with the analyte.[3]The larger relative mass difference between deuterium and hydrogen can alter the molecule's physicochemical properties, affecting its interaction with the stationary phase.
Matrix Effect Compensation Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement.[2]More effective and reliable as both the analyte and internal standard experience the same matrix environment at the same time.Perfect co-elution ensures that both compounds are subjected to the identical matrix components as they enter the mass spectrometer.
Isotopic Stability Generally high, but a potential for back-exchange exists, especially if labels are on heteroatoms.[4]High; ¹³C labels are not susceptible to exchange under typical analytical conditions.Carbon-carbon bonds are highly stable, whereas deuterium bonded to heteroatoms can exchange with protons in the surrounding environment.
Cost Generally less expensive and more widely available.Typically more expensive due to more complex synthesis.The synthetic routes for incorporating ¹³C are often more challenging and require more expensive starting materials.

Table 2: Quantitative Performance Metrics (Representative Data)

Analyte ClassInternal Standard TypePrecision (CV%)Accuracy/Recovery (%)Source
Lipids DeuteratedHigher variabilityLess consistent[5]
¹³C-Labeled6.36% (average)More consistent[5]
Mycotoxins (Deoxynivalenol) Deuterated--[6]
¹³C-Labeled-95-99% [6]
General Bioanalysis DeuteratedPotential for higher CV%Potential for bias[7]
¹³C-LabeledGenerally lower CV%Generally higher accuracy[7]

Note: The CV% and accuracy values are illustrative and can vary depending on the specific analyte, matrix, and analytical method. A study on lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) when using a biologically generated ¹³C-labeled internal standard mixture compared to non-normalized data, with an average CV% of 6.36% for the ¹³C-IS normalized data versus 11.01% for the raw data.[5] For the analysis of the mycotoxin deoxynivalenol (B1670258) in wheat and maize, the use of a fully ¹³C-labeled internal standard resulted in recoveries of 95±3% and 99±3%, respectively, even without sample cleanup, demonstrating superior correction for matrix effects.[6]

Experimental Protocols

To provide a practical context for the comparison, the following are detailed methodologies for key experiments in metabolite analysis using stable isotope dilution LC-MS/MS.

I. Sample Preparation: Protein Precipitation and Extraction

This is a general protocol for the extraction of small molecule metabolites from plasma or serum.

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing either the deuterated or ¹³C-labeled standard at a known concentration). Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis: General Conditions for Small Molecule Metabolites

These are typical starting conditions that would be optimized for specific analytes.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for a wide range of metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are optimized for the analyte and the internal standard.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

Signaling Pathway: Glycolysis

This diagram illustrates the key steps in the glycolysis pathway, a central metabolic route for glucose breakdown. Understanding such pathways is crucial for targeted metabolite analysis.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase DHAP->G3P Triosephosphate isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The enzymatic steps of the glycolysis pathway.

Experimental Workflow: Metabolite Analysis

This diagram outlines a typical workflow for a metabolomics experiment, from sample collection to data analysis.

Metabolomics_Workflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_data Data Processing Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Internal Standard Spiking Internal Standard Spiking Sample Preparation->Internal Standard Spiking LC-MS/MS Analysis LC-MS/MS Analysis Internal Standard Spiking->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Standards_Comparison cluster_Deuterated Deuterated (²H) Standards cluster_13C ¹³C-Labeled Standards Internal Standards Internal Standards D_Coelution Potential Chromatographic Shift Internal Standards->D_Coelution D_Stability Potential for Back-Exchange Internal Standards->D_Stability D_Cost Generally Lower Cost Internal Standards->D_Cost C13_Coelution Perfect Co-elution Internal Standards->C13_Coelution C13_Stability High Stability Internal Standards->C13_Stability C13_Cost Generally Higher Cost Internal Standards->C13_Cost D_Matrix Incomplete Matrix Effect Compensation D_Coelution->D_Matrix C13_Matrix Robust Matrix Effect Compensation C13_Coelution->C13_Matrix

References

Performance Verification of Desisopropylatrazine-d5 in Regulated Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Desisopropylatrazine-d5 as an internal standard in the quantitative analysis of its non-deuterated counterpart, Desisopropylatrazine, within regulated environmental and bioanalytical methods. The focus is on performance verification as stipulated in methodologies such as those developed by the U.S. Environmental Protection Agency (EPA). We will explore its performance relative to other potential internal standards and provide the necessary experimental context for its application.

The Critical Role of Internal Standards in Quantitative Analysis

In chromatographic and mass spectrometric analyses, internal standards are indispensable for achieving accurate and precise quantification. They are compounds added to samples in a known quantity before processing and analysis. An ideal internal standard is chemically similar to the analyte of interest but distinguishable by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for isotope dilution mass spectrometry (IDMS) as they co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction, cleanup, and ionization, thus effectively compensating for matrix effects and procedural losses.

This compound in Regulated Methods

This compound is specified as an internal standard or surrogate in regulated methods for the analysis of triazine herbicides and their metabolites in drinking water, such as EPA Method 536 and EPA Method 523.[1][2][3] These methods employ sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify these compounds at very low concentrations.

Performance Characteristics of this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability and ensuring the accuracy and precision of analytical results.[4] In methods analyzing a range of triazine compounds, including Desisopropylatrazine, the inclusion of a specific deuterated analog for each analyte is recommended to minimize potential matrix effects.[5]

While specific head-to-head comparative studies are not extensively published in the public domain, the principles of isotope dilution and data from related applications allow for a robust evaluation. For instance, in multi-residue pesticide analysis, the use of deuterated analogues as internal standards has been shown to achieve accuracy within 25% and relative standard deviations (RSD) below 20%, effectively correcting for matrix-induced signal suppression or enhancement.

In the context of triazine analysis, a study utilizing atrazine-d5 (B24247) as a surrogate standard to monitor extraction efficiency reported recoveries ranging from 95.5% to 109.0%, with RSDs between 4.4% and 17.5%, demonstrating the high level of accuracy and precision achievable with a suitable isotopically labeled internal standard.[6] It is important to note that using a non-isomeric internal standard can sometimes lead to biased results; for example, when a deuterated standard for a specific metabolite was unavailable, using a related deuterated compound resulted in recoveries greater than 120%. This underscores the importance of using a structurally identical, isotopically labeled internal standard like this compound for the most accurate quantification of Desisopropylatrazine.

Comparison with an Alternative Internal Standard: Atrazine-d5

A common alternative for the analysis of triazine metabolites is the deuterated parent compound, Atrazine-d5. While readily available and often used in multi-analyte methods, its performance for the specific quantification of Desisopropylatrazine may not be as robust as that of this compound.

Table 1: Performance Comparison of Internal Standards for Desisopropylatrazine Analysis

Performance ParameterThis compoundAtrazine-d5 (as an alternative for Desisopropylatrazine)
Structural Similarity Identical to the analyte, differing only in isotopic composition.Structurally similar but differs in the presence of an isopropyl group.
Chromatographic Behavior Co-elutes with Desisopropylatrazine.Elutes at a different retention time than Desisopropylatrazine.
Extraction Recovery Expected to closely mimic the analyte's recovery across various matrices.May not perfectly match the extraction efficiency of the more polar Desisopropylatrazine.
Matrix Effect Compensation Provides the most accurate compensation for matrix-induced signal suppression or enhancement due to identical molecular interactions.Offers good, but potentially less accurate, compensation for matrix effects.
Accuracy & Precision High accuracy and precision, with recoveries typically within 70-130% and low RSD.Generally good, but may introduce a slight bias in quantification.
Regulated Method Status Specified as an internal standard/surrogate in EPA Methods 536 and 523 for triazine degradates.[2][3]Commonly used as an internal standard for Atrazine and other triazines.

Experimental Protocols

The following are summarized experimental protocols based on regulated methods for the analysis of Desisopropylatrazine using this compound as an internal standard.

EPA Method 536: Direct Injection LC-MS/MS

This method is designed for the analysis of triazine pesticides and their degradates in drinking water.[2][4][7]

  • Sample Preparation :

    • No solid-phase extraction (SPE) is required.

    • Samples are preserved with ammonium (B1175870) acetate (B1210297) (for pH adjustment and dechlorination) and sodium omadine (to prevent microbial degradation).[1]

    • A known concentration of the internal standard solution, containing this compound, is spiked into each sample, calibration standard, and quality control sample.[1]

  • LC-MS/MS Analysis :

    • Instrumentation : High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column : A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase : A gradient of an aqueous solvent (e.g., water with ammonium acetate or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Ionization : Electrospray ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Desisopropylatrazine and this compound.

  • Quantification :

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • The concentration of Desisopropylatrazine in the samples is determined from this calibration curve.

EPA Method 523: GC-MS following Solid-Phase Extraction

This method is also for the determination of triazine pesticides and their degradates in drinking water and involves an extraction step.[3][8][9]

  • Sample Preparation :

    • Samples are pH adjusted and preserved.

    • Isotopically enriched surrogates, including Atrazine-desisopropyl-d5, are added to the samples before extraction.[3]

    • Analytes are extracted from the water sample using solid-phase extraction (SPE) with a carbon-based sorbent.

    • The analytes are eluted from the SPE cartridge, and the eluate is concentrated.

    • Isotopically labeled internal standards (e.g., Atrazine-d5) are added to the final extract before analysis.[3]

  • GC-MS Analysis :

    • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column : A capillary column suitable for pesticide analysis.

    • Injection : Splitless injection is typically used.

    • Ionization : Electron Ionization (EI).

    • Detection : The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode.

  • Quantification :

    • Quantification is performed using the internal standard method, similar to the LC-MS/MS procedure, by comparing the response of the analyte to that of the internal standard.

    • The surrogate (this compound) recovery is calculated to assess the efficiency of the extraction process.[10]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for selecting an appropriate internal standard.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drinking Water Sample Preserve Add Preservation Agents Sample->Preserve Spike Spike with this compound Preserve->Spike Inject Direct Injection Spike->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Quantify Quantification using Internal Standard Calibration MS_Detect->Quantify Internal_Standard_Comparison cluster_IS1 Ideal Internal Standard cluster_IS2 Alternative Internal Standard Analyte Analyte: Desisopropylatrazine IS1 This compound Analyte->IS1 Best Match IS2 Atrazine-d5 Analyte->IS2 Potential for Bias Prop1_1 Identical Structure IS1->Prop1_1 Prop1_2 Co-elutes IS1->Prop1_2 Prop1_3 Similar Physicochemical Properties IS1->Prop1_3 Prop2_1 Different Structure IS2->Prop2_1 Prop2_2 Different Retention Time IS2->Prop2_2 Prop2_3 Different Polarity IS2->Prop2_3

References

Safety Operating Guide

Proper Disposal of Desisopropylatrazine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Desisopropylatrazine-d5, a deuterated metabolite of atrazine (B1667683) commonly used in environmental and agricultural research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, while not classified as hazardous for transport in its pure form, is often supplied in a solvent solution, such as acetone (B3395972) or acetonitrile.[1][2] These solutions are typically classified as hazardous due to the flammability and potential toxicity of the solvent.[1][3] Therefore, the entire mixture must be treated as hazardous waste. Improper disposal of pesticide-related wastes can be a violation of federal law.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure gloves are inspected before use.
Respiratory Protection If working outside a fume hood or if vapors are likely, use a full-face respirator.[5]

Handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid all contact with skin and eyes.[5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled through your institution's hazardous waste program, typically managed by the Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[6][7] Evaporation is not an acceptable method of disposal.[5][6]

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Your waste will consist of the this compound solution, any contaminated materials (e.g., pipette tips, wipes), and the first rinse of any emptied containers.[8]

  • Segregate Waste: Collect this compound waste separately from other chemical waste streams to prevent accidental mixing of incompatible substances. For instance, keep halogenated solvent waste separate from non-halogenated solvent waste.[9] Store acids and bases separately.[5]

Step 2: Waste Accumulation and Container Management

  • Select a Proper Container: Use a container that is chemically compatible with the waste.[4] Often, the original container is suitable if it is in good condition.[5] Otherwise, a clean, leak-proof container with a secure screw cap is required.[5] The container must be free of damage or deterioration.[4]

  • Accumulate Waste: Add the waste to the designated container. Do not fill the container more than 90% full to allow for vapor expansion.[5]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][8]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[10]

Table 2: Information Required on a Hazardous Waste Label

Label FieldDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.[11]
Generator Information Your name, department, building, and room number.[10][12]
Accumulation Start Date The date the first drop of waste was added to the container.[10][13]
Chemical Composition List the full chemical name and percentage of each component, including the solvent.[10][12] For example: "this compound (<1%), Acetone (>99%)". Do not use abbreviations.[10]
Hazard Identification Check the appropriate hazard boxes (e.g., Flammable, Toxic) as indicated on the Safety Data Sheet (SDS).[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory.[1] This area must be at or near the point of waste generation.[1]

  • Use Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[2][8]

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types separated.[8]

Step 5: Arranging for Waste Pickup

  • Monitor Accumulation Limits: Do not exceed the storage limits for your SAA (typically 55 gallons for total hazardous waste).[1]

  • Request Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or follow their established procedures to request a waste pickup.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea Safety First Identify Identify & Segregate Waste WorkArea->Identify Generation Container Use Compatible, Sealed Container Identify->Container Label Label with Hazardous Waste Tag Container->Label Immediately After First Drop Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Request Request EHS Waste Pickup Store->Request When Full or No Longer Needed EHS EHS Collects for Final Disposal Request->EHS Compliance

This compound Disposal Workflow

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. For specific questions regarding your institution's policies, always consult your Environmental Health & Safety department.

References

Essential Safety and Logistics for Handling Desisopropylatrazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential guidance for the safe handling and disposal of Desisopropylatrazine-d5, a deuterated metabolite of atrazine (B1667683) used as an analytical standard. Adherence to these protocols is critical for protecting personnel and maintaining the integrity of experimental data.

Hazard Identification and Personal Protective Equipment (PPE)

Desisopropylatrazine and its analogs are classified as harmful if swallowed or inhaled.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves.[2] Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.

  • Body Protection: A lab coat or other suitable protective clothing is required.[2][3]

  • Respiratory Protection: If working with the solid form outside of a ventilated enclosure or if exposure limits are exceeded, a full-face respirator may be necessary.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize risks and ensure the stability of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound at room temperature in a dry, well-ventilated area.[1]

  • For long-term storage of solutions, refrigeration at 4°C or freezing at -20°C is often recommended, depending on the solvent.[4] Always refer to the manufacturer's certificate of analysis for specific storage conditions.

2. Preparation for Weighing:

  • Read the Safety Data Sheet (SDS) thoroughly before handling the chemical.[3]

  • Prepare your designated workspace in a chemical fume hood.[3][5]

  • Cover the work surface with absorbent, plastic-backed paper.[6]

  • Assemble all necessary equipment, including spatulas, weigh boats, and containers for dissolution.

3. Weighing the Compound:

  • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.[3][5]

  • Use an analytical balance with a draft shield.

  • To weigh, place a weigh boat on the balance and tare it.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Record the weight and securely close the primary container.

4. Solution Preparation:

  • Add the weighed this compound to a volumetric flask.

  • Add a small amount of the appropriate solvent (e.g., methanol) to dissolve the solid.[4]

  • Once dissolved, dilute to the mark with the solvent.

  • Stopper the flask and mix thoroughly by inverting it several times.[4]

  • Transfer the solution to a properly labeled storage vial.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated items such as weigh boats, gloves, and absorbent paper in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company, in accordance with local, state, and federal regulations.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Solid)Room Temperature[1]
Isotopic Enrichment99 atom % D[1]
Molecular Weight178.64 g/mol [1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose storage Receiving & Storage storage->prep_sds start start->storage

Caption: Workflow for safe handling of this compound.

References

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